molecular formula C5H8N2O2 B3125564 Ethyl 2-amino-2-cyanoacetate CAS No. 32683-02-6

Ethyl 2-amino-2-cyanoacetate

Cat. No.: B3125564
CAS No.: 32683-02-6
M. Wt: 128.13 g/mol
InChI Key: JYGRVMQGWVVHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-cyanoacetate is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRVMQGWVVHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ethyl 2-amino-2-cyanoacetate synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-2-cyanoacetate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of a Trifunctional Synthon

In the landscape of modern synthetic and medicinal chemistry, the efficiency of a synthetic route is often dictated by the versatility of its building blocks. This compound (CAS No: 32683-02-6) stands out as a molecule of significant strategic importance.[1] Its unique trifunctional structure, featuring an amino group, a cyano group, and an ethyl ester moiety converging on a single chiral carbon, presents a rich platform for the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the primary synthesis pathways for this valuable precursor, offering not just protocols, but the underlying chemical logic essential for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, address common pitfalls, and provide a framework for selecting the optimal synthetic route.

Molecular Profile and Physicochemical Properties

Before delving into its synthesis, it is crucial to understand the fundamental properties of the target molecule. This compound is a chiral α-amino acid derivative whose reactivity is governed by the interplay of its three functional groups.[2]

PropertyValueReference
Molecular Formula C₅H₈N₂O₂[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 32683-02-6[1]
Appearance Likely a liquid or low-melting solid[1]
Storage Temperature Freezer, under -20°C, sealed in dry, dark place[3]

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound is not as widely documented as that of its parent compound, ethyl cyanoacetate.[1] However, two robust and logical pathways can be delineated from established chemical principles: a direct, three-component Strecker-type synthesis and a sequential two-step approach starting from ethyl cyanoacetate.

Pathway I: The Strecker-Type Synthesis from Ethyl Glyoxylate

The Strecker synthesis, first reported in 1850, is a classic and highly efficient one-pot, multi-component reaction for generating α-aminonitriles.[4][5][6] This approach is arguably the most direct route to this compound, involving the condensation of an aldehyde (ethyl glyoxylate), an ammonia source, and a cyanide source.

Mechanistic Rationale

The reaction proceeds via the initial formation of an imine from ethyl glyoxylate and ammonia. The carbonyl carbon, initially electrophilic, is converted into a more electrophilic iminium ion under the reaction conditions.[7] This intermediate is then readily attacked by the cyanide nucleophile to form the target α-aminonitrile.[7][8] Temperature control is critical during the cyanide addition; the reaction is exothermic, and maintaining a low temperature (0-10 °C) minimizes the formation of the competing ethyl 2-hydroxy-2-cyanoacetate (cyanohydrin) byproduct and prevents potential polymerization of ethyl glyoxylate.[9]

Strecker_Mechanism EtG Ethyl Glyoxylate Imine Imine Intermediate EtG->Imine + NH3 - H2O NH3 Ammonia (from NH4Cl) NH3->Imine CN Cyanide (from NaCN) Product This compound CN->Product Imine->Product + CN- Two_Step_Workflow Start Ethyl Cyanoacetate Step1 Step 1: Nitrosation (NaNO2, Acetic Acid) Start->Step1 Intermediate Ethyl 2-hydroxyimino-2-cyanoacetate (Oxime Intermediate) Step1->Intermediate Step2 Step 2: Reduction (Catalytic Hydrogenation, e.g., H2/Pd-C) Intermediate->Step2 Product This compound Step2->Product Decision_Tree Start Goal: Synthesize Ethyl 2-amino-2-cyanoacetate Q1 Is high process economy (one-pot) a priority? Start->Q1 P1 Pathway I: Strecker-Type Synthesis Q1->P1 Yes Q2 Is ethyl glyoxylate unstable or unavailable? Q1->Q2 No Note1 Requires rigorous handling of sodium cyanide. P1->Note1 Q2->P1 No P2 Pathway II: Two-Step Synthesis Q2->P2 Yes Note2 Starts from more stable ethyl cyanoacetate. P2->Note2

Sources

An In-depth Technical Guide to Ethyl 2-Amino-2-Cyanoacetate: A Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Architecture of Ethyl 2-Amino-2-Cyanoacetate

This compound is a compelling organic molecule that serves as a highly versatile and reactive building block in synthetic chemistry.[1] Its distinct trifunctional structure, featuring an amino group, a cyano group, and an ethyl ester moiety all attached to a single chiral carbon atom, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which possess significant biological activity.[1] While direct modulation of biological signaling pathways by this compound itself is not extensively documented, its pivotal role as a starting material in the creation of pharmacologically relevant molecules is well-established.[1] This guide provides a comprehensive technical overview of its chemical structure, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties and Structural Elucidation

The unique reactivity of this compound stems directly from its molecular structure. The central carbon atom is bonded to four different substituents: an amino group (-NH2), a cyano group (-C≡N), an ethoxycarbonyl group (-COOCH2CH3), and a hydrogen atom, rendering it a chiral α-amino acid derivative.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₈N₂O₂[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 32683-02-6[1]
SMILES CCOC(=O)C(C#N)N[1]
InChI Key JYGRVMQGWVVHJE-UHFFFAOYSA-N[1]
Appearance Likely a liquid or low-melting solid[1]

Synthesis of this compound: A Detailed Experimental Protocol

While various synthetic routes can be conceptualized, a reliable and reproducible two-step laboratory-scale synthesis proceeds from the readily available ethyl cyanoacetate.[2] This method involves an initial nitrosation to form an intermediate, ethyl 2-hydroxyimino-2-cyanoacetate, which is subsequently reduced to the desired product via catalytic hydrogenation.[2]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Nitrosation cluster_1 Step 2: Catalytic Hydrogenation A Ethyl Cyanoacetate C Ethyl 2-hydroxyimino-2-cyanoacetate (Intermediate) A->C Nitrosation B Sodium Nitrite in Acetic Acid B->C D Ethyl 2-hydroxyimino-2-cyanoacetate F This compound (Final Product) D->F Reduction E H₂ / 10% Pd/C E->F

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate (Nitrosation)

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite

  • Distilled water

  • Acetic acid

  • 2N Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium nitrite (1.2 equivalents) in distilled water, add ethyl cyanoacetate (1.0 equivalent).

  • Add acetic acid (1.4 equivalents) to the stirred mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.

  • Allow the reaction to stir overnight.

  • Collect the yellow crystals by filtration.

  • Dissolve the collected crystals in 2N hydrochloric acid.

  • Extract the aqueous solution with diethyl ether (4 x 50 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.[2]

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

Materials:

  • Ethyl 2-hydroxyimino-2-cyanoacetate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite®

Procedure:

  • In a flask equipped with a magnetic stir bar, add ethyl 2-hydroxyimino-2-cyanoacetate and a suitable solvent (methanol or ethanol).

  • Carefully add a catalytic amount of 10% Pd/C to the flask under an inert atmosphere. Caution: Pd/C is flammable, especially when dry.

  • Seal the flask and evacuate and backfill with hydrogen gas (repeat 3-5 times).

  • Inflate a balloon with hydrogen gas and attach it to the flask to maintain a positive pressure of hydrogen (approximately 1 atm).

  • Vigorously stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the interplay of its three distinct functional groups.[3]

  • Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions with a variety of electrophiles.[3]

  • Cyano Group (-C≡N): Can undergo hydrolysis or reduction and influences the electronic properties of the molecule.[3]

  • Ester Group (-COOEt): Is susceptible to nucleophilic acyl substitution, providing a handle for derivatization.[3]

The presence of the amino group at the α-position significantly alters its reactivity compared to its parent compound, ethyl cyanoacetate. The α-proton in this compound is significantly less acidic, which impacts its role in base-catalyzed condensation reactions.[3] Furthermore, the amino group introduces a second nucleophilic center, opening up unique reaction pathways for the formation of nitrogen-containing heterocycles.[4]

Reaction Showcase: Synthesis of 2-Amino-2-cyanoacetamide

A prime example of the reactivity of the ester group is its conversion to an amide. The following protocol details the synthesis of 2-amino-2-cyanoacetamide from this compound oxalate.

Materials:

  • This compound oxalate

  • Methanol

  • Ammonia gas

Procedure:

  • A solution of this compound oxalate in methanol is cooled to 0-5 °C.

  • Ammonia gas is bubbled through the solution for approximately 1 hour.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure at 40-45 °C.

  • The concentrated mixture is cooled to 0-5 °C and stirred for 1 hour to precipitate the product.

  • The solid product is collected by filtration, washed with chilled methanol, and dried under vacuum.[1]

Role as a Precursor in the Synthesis of Bioactive Heterocycles

This compound is a valuable synthon for the construction of diverse heterocyclic scaffolds, which are privileged structures in medicinal chemistry.[2] Its ability to participate in multicomponent reactions can streamline synthetic pathways, leading to more atom-economical and efficient processes.[2] While specific examples of marketed drugs derived directly from this compound are not as widely documented as for its parent compound, its potential in synthesizing key pharmacophores like 2-amino-3-cyanopyridine derivatives is significant.[2]

The trifunctional nature of this compound allows for a more convergent synthetic approach compared to using multiple, simpler synthons.

cluster_0 Traditional Multicomponent Reaction cluster_1 Convergent Synthesis with this compound A Aldehyde E Bioactive Heterocycle A->E B Methyl Ketone B->E C Malononitrile C->E D Ammonium Acetate D->E F Aldehyde I Bioactive Heterocycle F->I G Methyl Ketone G->I H This compound H->I

Caption: Comparison of traditional vs. convergent synthetic workflows.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are crucial. It is a combustible substance and should be kept away from open flames and high temperatures.[4] Personal protective equipment, including gloves and goggles, should be worn to avoid skin and eye contact.[4] Work should be conducted in a well-ventilated area to avoid inhalation of vapors or dust.[4] Store in a cool, dry place away from fire and oxidizing agents.[4] In case of contact with skin or respiratory tract, rinse immediately with plenty of water and seek medical attention.[4]

Conclusion

This compound stands out as a highly functionalized and versatile building block for organic synthesis. Its unique trifunctional nature provides a rich platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles of medicinal importance. While the direct application of this synthon in the synthesis of currently marketed pharmaceuticals is an area that warrants further exploration and documentation, its conceptual advantages in streamlining synthetic pathways through convergent strategies are compelling. For researchers and scientists in drug discovery, a thorough understanding of the synthesis, reactivity, and handling of this compound is key to unlocking its full potential in the development of novel therapeutic agents.

References

  • Fundamental reaction mechanisms involving this compound. - Benchchem.
  • The Strategic Advantage of this compound in Drug Discovery: A Comparative Guide - Benchchem.
  • An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile - Benchchem.
  • This compound - ChemBK.

Sources

An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Nomenclature, and Chemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-2-cyanoacetate is a compelling organic molecule, serving as a versatile building block in synthetic chemistry. Its distinct trifunctional nature—possessing an amino group, a cyano group, and an ethyl ester moiety attached to a single carbon atom—renders it a highly reactive and valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activity.[1] This technical guide provides a comprehensive analysis of the structure, systematic IUPAC nomenclature, and key chemical properties of this compound. While direct biological activity of this compound is not extensively documented, its critical role as a starting material in the synthesis of pharmacologically relevant molecules is well-established.[1][2] This guide also presents a detailed experimental protocol for its synthesis and explores its chemical reactivity through a generalized reaction workflow.

Chemical Structure and Molecular Formula

This compound is a chiral α-amino acid derivative. The central α-carbon is bonded to four different substituents: an amino group (-NH₂), a cyano group (-C≡N), an ethoxycarbonyl group (-COOCH₂CH₃), and a hydrogen atom.[1]

Molecular Formula: C₅H₈N₂O₂[1]

Structure:

Caption: Molecular structure of this compound.

Key Identifiers:

  • CAS Number: 32683-02-6[1]

  • Molecular Weight: 128.13 g/mol [1]

  • SMILES: CCOC(=O)C(C#N)N[1][2]

  • InChI Key: JYGRVMQGWVVHJE-UHFFFAOYSA-N[1]

IUPAC Nomenclature: A Step-by-Step Determination

The systematic naming of organic compounds with multiple functional groups follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The key principle is to identify the principal functional group, which determines the suffix of the name, while other functional groups are treated as substituents and denoted by prefixes.[3][4]

Identifying Functional Groups and Determining Priority

This compound possesses three functional groups:

  • Ester (-COOR)

  • Nitrile (-C≡N)

  • Amine (-NH₂)

According to IUPAC priority rules, the ester group has the highest priority among these three, followed by the nitrile, and then the amine.[5][6][7] Therefore, the molecule will be named as an ester.

Table 1: Functional Group Priorities

PriorityFunctional GroupSuffix (if principal)Prefix (if substituent)
1Ester-oatealkoxycarbonyl-
2Nitrile-nitrilecyano-
3Amine-amineamino-
Naming the Parent Chain

The parent chain is determined by the principal functional group. In this case, the ester is derived from acetic acid (a two-carbon carboxylic acid). The carbon of the cyano group is not included in the main chain when the nitrile is a substituent.[8][9] Therefore, the parent acid is a substituted acetic acid.

Naming the Alkyl Group of the Ester

The alkyl group attached to the oxygen of the ester is named first.[10][11][12] In this molecule, it is an ethyl group.

Naming the Acyl Portion

The acyl portion is named based on the parent carboxylic acid, with the "-oic acid" ending replaced by "-oate".[10][11] The parent chain is acetate (derived from acetic acid). The substituents on the α-carbon (the carbon adjacent to the carbonyl group, numbered as position 2) are an amino group and a cyano group.

Assembling the Full IUPAC Name

Following the rules:

  • Start with the alkyl group of the ester: ethyl

  • Identify the substituents on the parent acyl chain and their position. Both the amino and cyano groups are at the 2-position. They are listed alphabetically: 2-amino-2-cyano

  • Name the parent acyl group: acetate

Combining these parts gives the full IUPAC name: This compound .[1][2][13]

IUPAC_Nomenclature_Flowchart A Identify Functional Groups: - Ester (-COOEt) - Nitrile (-CN) - Amine (-NH2) B Determine Priority: Ester > Nitrile > Amine A->B C Principal Group: Ester Suffix: -oate B->C E Identify Parent Acyl Chain: Acetate (2 carbons) C->E D Name Alkyl Part of Ester: ethyl H Assemble Full Name: This compound D->H F Identify Substituents on Acyl Chain: - amino at C2 - cyano at C2 E->F G Alphabetize Substituents: 2-amino-2-cyano F->G G->H

Caption: IUPAC naming workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈N₂O₂[1]
Molecular Weight128.13 g/mol [1]
AppearanceLikely a liquid or low-melting solid[1]
Storage TemperatureFreezer

Synthesis and Reactivity

Laboratory-Scale Synthesis

A reliable two-step laboratory-scale synthesis of this compound starts from ethyl cyanoacetate.[14]

Step 1: Nitrosation Ethyl cyanoacetate is treated with sodium nitrite in the presence of acetic acid to form the intermediate, ethyl 2-hydroxyimino-2-cyanoacetate.[14][15]

Step 2: Reduction The intermediate oxime is then reduced to the corresponding primary amine, this compound, via catalytic hydrogenation.[14]

Synthesis_Workflow Start Ethyl Cyanoacetate Step1 Nitrosation (NaNO₂, Acetic Acid) Start->Step1 Intermediate Ethyl 2-hydroxyimino-2-cyanoacetate Step1->Intermediate Step2 Reduction (Catalytic Hydrogenation) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate (Step 1) [15]

  • Materials:

    • Ethyl cyanoacetate (11.3 g, 100 mmol)

    • Sodium nitrite (8.3 g, 120 mmol)

    • Distilled water (50 ml)

    • Acetic acid (8.0 ml, ~140 mmol)

    • 2N Hydrochloric acid (50 ml)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve sodium nitrite in distilled water.

    • To the stirred solution, add ethyl cyanoacetate.

    • Slowly add acetic acid to the mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.

    • Allow the reaction to stir overnight.

    • Collect the yellow crystals by filtration.

    • Dissolve the collected crystals in 2N hydrochloric acid.

    • Extract the aqueous solution with diethyl ether (4 x 50 ml).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.

Chemical Reactivity

The chemical behavior of this compound is governed by the interplay of its three functional groups.[16]

  • Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions with electrophiles.[16]

  • Cyano Group (-C≡N): A versatile group that can undergo hydrolysis or reduction.[16]

  • Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution.[16]

A fundamental reaction involves the nucleophilic attack on the ester carbonyl. For example, its reaction with ammonia converts it to 2-amino-2-cyanoacetamide.[16] This transformation is a classic nucleophilic acyl substitution.

Role as a Precursor in Drug Synthesis

This compound and its parent compound, ethyl cyanoacetate, are pivotal starting materials in the synthesis of numerous pharmaceuticals. For instance, ethyl cyanoacetate is a key precursor in the synthesis of drugs like the gout medication allopurinol and the antiepileptic ethosuximide.[1][17] The trifunctional nature of this compound provides a rich platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[1][14]

Conclusion

This compound is a molecule of significant interest to the synthetic and medicinal chemistry communities. Its chemical structure, defined by the molecular formula C₅H₈N₂O₂, provides a rich platform for the construction of complex molecular architectures.[1] A thorough understanding of its IUPAC nomenclature is fundamental for clear scientific communication. While direct evidence of its interaction with specific biological signaling pathways is currently limited, its utility as a precursor for a wide range of pharmacologically active compounds is well-established.[1]

References

  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.
  • Chemistry LibreTexts. (2025). 24.1: Naming Amines.
  • Chemistry Steps. (n.d.). How to Name a Compound with Multiple Functional Groups.
  • IIT NEET JEE Chemistry. (2025). IUPAC Nomenclature Functional Group Priority Order.
  • eCampusOntario Pressbooks. (n.d.). 26.1 Amines – Structure and Naming.
  • Pearson. (n.d.). Naming Nitriles Explained: Definition, Examples, Practice & Video Lessons.
  • Fiveable. (n.d.). 24.1 Naming Amines - Organic Chemistry Class Notes.
  • TutorChase. (n.d.). What are the steps to name a compound with multiple functional groups?
  • Fiveable. (n.d.). Naming Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Chemistry Steps. (n.d.). Naming Esters.
  • Chemistry Steps. (2023). Naming Nitriles.
  • eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming.
  • OpenStax. (2023). 24.1 Naming Amines.
  • Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers.
  • Vedantu. (n.d.). Functional Groups in Organic Chemistry: Types & Examples.
  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups.
  • eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature.
  • Chemistry LibreTexts. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature.
  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.
  • Chemistry LibreTexts. (2023). Nomenclature of Esters.
  • Chemistry Steps. (n.d.). Naming Amines: Systematic and Common Nomenclature.
  • NC State University Libraries. (n.d.). 20.1 Naming Carboxylic Acids and Nitriles.
  • YouTube. (2019). Naming Nitriles in IUPAC Systematic Nomenclature.
  • YouTube. (2019). Naming Esters IUPAC Systematic Nomenclature.
  • Chem-Express.cn. (n.d.). CAS 32683-02-6|Ethyl α-amino-α-cyanoacetate.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o -NosylOXY).
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • ChemBK. (2024). This compound.
  • PubChem. (n.d.). Ethyl acetamidocyanoacetate.
  • E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate.

Sources

CAS number for ethyl 2-amino-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: A Strategic Synthon for Complex Molecule Synthesis

Abstract

This compound (CAS No. 32683-02-6) is a uniquely functionalized organic molecule that serves as a highly valuable building block in synthetic chemistry.[1][2] Its structure, which incorporates an amino group, a cyano group, and an ethyl ester moiety on a single chiral carbon, provides a rich platform for a multitude of chemical transformations.[1][2] This trifunctional nature makes it a strategic precursor for the synthesis of diverse and complex molecular architectures, particularly nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[1][3] This technical guide provides a comprehensive analysis of the physicochemical properties, core reactivity, and synthetic applications of this compound. While direct biological activity for this compound is not extensively documented, its critical role as a versatile synthon in the development of pharmacologically relevant molecules is well-established.[1] A detailed experimental protocol for a representative transformation is provided to illustrate its practical utility.

Physicochemical and Structural Properties

This compound is a chiral α-amino acid derivative. The convergence of three distinct functional groups at the α-carbon dictates its chemical behavior and synthetic potential.[2]

Key Identifiers and Properties

A summary of the essential physicochemical properties of this compound is presented below for quick reference.

PropertyValueReference
IUPAC Name This compound[1][4]
CAS Number 32683-02-6[1][5][6]
Molecular Formula C₅H₈N₂O₂[1][4]
Molecular Weight 128.13 g/mol [1][4]
InChI Key JYGRVMQGWVVHJE-UHFFFAOYSA-N[1][4][5]
SMILES CCOC(=O)C(C#N)N[1][4]
Purity Typically ≥95%[6]
Storage Freezer[5]
Spectroscopic Data Insights

Specific, experimentally-derived spectroscopic data for this compound is not widely available in public-domain literature.[1] However, for the purpose of structural elucidation and reaction monitoring, the spectral data of the closely related parent compound, ethyl cyanoacetate (CAS No. 105-56-6), can serve as a valuable reference point. Key expected signals for this compound would include characteristic peaks for the amino (-NH2), cyano (-C≡N), and ester (-COOCH2CH3) groups in IR spectroscopy, and corresponding proton and carbon signals in NMR spectroscopy.

Core Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, all attached to the central α-carbon.[2] This arrangement allows for a variety of sequential or one-pot reactions, making it a powerful tool for building molecular complexity.

  • Amino Group (-NH₂): Functions as a potent nucleophile. This group readily participates in reactions with a wide range of electrophiles, such as aldehydes, ketones, and acyl chlorides, making it a key site for forming new carbon-nitrogen and nitrogen-heteroatom bonds.[2]

  • Cyano Group (-C≡N): This versatile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in addition reactions.[2] Its strong electron-withdrawing nature also influences the reactivity of the adjacent α-carbon.

  • Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution. This allows for straightforward conversion to amides, carboxylic acids (via hydrolysis), or other esters (via transesterification), providing a handle for further derivatization.[2]

  • Alpha-Carbon (Cα): As a chiral center, it offers the potential for stereoselective synthesis. Unlike its parent compound ethyl cyanoacetate, the proton on this carbon is significantly less acidic, which alters its role in traditional base-catalyzed condensation reactions.[2]

The interplay between these functional groups determines the molecule's overall reaction profile, enabling its use in complex synthetic strategies.

Functional_Group_Interplay main This compound (Cα) nh2 Amino Group (-NH₂) Nucleophilic Site main->nh2 Acts as Nucleophile cn Cyano Group (-C≡N) Electrophilic Addition Hydrolysis/Reduction main->cn Versatile Transformations cooet Ester Group (-COOEt) Nucleophilic Acyl Substitution main->cooet Derivatization Handle Synthetic_Workflow start_A Starting Material A reaction1 Reaction 1 (e.g., Condensation) start_A->reaction1 start_B Starting Material B reaction2 Reaction 2 (Cyclization) start_B->reaction2 intermediate This compound (Key Synthon) intermediate->reaction1 reaction1->reaction2 product Bioactive Heterocycle reaction2->product

Caption: Generalized workflow for bioactive heterocycle synthesis.

Experimental Protocol: Synthesis of 2-Amino-2-cyanoacetamide

Materials
  • This compound oxalate

  • Methanol (reagent grade)

  • Ammonia gas

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Appropriate TLC mobile phase (e.g., ethyl acetate/hexanes mixture)

Procedure
  • Dissolution and Cooling: Dissolve a known quantity of this compound oxalate in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C using an ice bath.

  • Ammonolysis: Bubble ammonia gas gently through the cooled, stirring solution. The causality here is that ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to initiate the amidation reaction.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using TLC. Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. Completion is typically achieved within 1-2 hours.

  • Concentration: Once the reaction is complete as determined by TLC, stop the flow of ammonia and remove the flask from the ice bath. Concentrate the reaction mixture under reduced pressure using a rotary evaporator at a bath temperature of 40-45 °C. This step removes excess ammonia and methanol.

  • Precipitation: Cool the concentrated residue to 0-5 °C and stir for approximately 1 hour. This temperature reduction decreases the solubility of the product, causing it to precipitate out of the solution.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of chilled methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight to yield 2-amino-2-cyanoacetamide.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not universally available, precautions should be based on the reactivity of its functional groups and data for related compounds like ethyl cyanoacetate.

  • Handling: Use in a well-ventilated area or a chemical fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Avoid contact with skin, eyes, and clothing. [7]* Hazards: May cause skin, eye, and respiratory irritation. [9]Compounds containing the cyano group should be handled with caution as they can potentially release hydrogen cyanide under acidic or basic conditions. * Storage: Store in a tightly sealed container in a cool, dry place. [7]For long-term stability, storage in a freezer is recommended. [5]Keep away from incompatible substances such as strong oxidizing agents, acids, and bases. [10]

Conclusion

This compound is a molecule of significant strategic importance to synthetic and medicinal chemists. [1]Its molecular structure, defined by the formula C₅H₈N₂O₂, offers a powerful and versatile platform for the efficient construction of complex molecular frameworks. [1]Although direct biological applications are not yet fully explored, its utility as a precursor for a wide range of pharmacologically active compounds is firmly established. [1]This guide has provided a technical overview of its core properties, reactivity, and synthetic applications, offering a framework for its use in research and development. Further investigation into the intrinsic biological activities of this compound and its derivatives could unveil new opportunities in drug discovery.

References

  • This compound | C5H8N2O2 | CID 288716. PubChem, NIH. [Link]
  • Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY).
  • Ethyl cyanoacet
  • Ethyl 2-amino-2-cyanoacet

Sources

An In-depth Technical Guide to the Historical Literature on Ethyl 2-Amino-2-Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded exploration of the historical literature surrounding ethyl 2-amino-2-cyanoacetate. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational synthesis, early chemical characterization, and the pivotal reactions that established this compound as a cornerstone of modern heterocyclic chemistry.

Introduction: A Molecule of Unique Potential

This compound is a fascinating and highly versatile building block in organic synthesis.[1] Its structure is unique, featuring an amino group, a cyano group, and an ethyl ester all attached to a single alpha-carbon.[1] This trifunctional arrangement provides a rich and varied chemical reactivity, making it an invaluable precursor for a diverse array of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[1][2] This guide traces the historical arc of this compound, from its initial discovery to the elucidation of its fundamental reactivity that chemists still exploit today.

PART 1: Foundational Synthesis and Early Characterization

While a definitive, single "discovery" paper for this compound is elusive in early literature, its conceptual parents, ethyl cyanoacetate and cyanoacetamide, were well-established reagents by the late 19th and early 20th centuries. The synthesis and reactivity of these precursors set the stage for the eventual utility of their aminated derivative.

The Precursor: Ethyl Cyanoacetate

The chemistry of ethyl cyanoacetate was the bedrock upon which the utility of its derivatives was built. Early methods for its preparation included the Fischer esterification of cyanoacetic acid with ethanol and the Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide.[2] Chemists quickly recognized its key feature: an acidic methylene group flanked by two electron-withdrawing groups (nitrile and ester), making it a potent carbon nucleophile for condensation reactions.[2]

The Guareschi-Thorpe Condensation: A Gateway to Pyridines

One of the most significant early reaction classes involving cyanoacetic esters was the Guareschi-Thorpe condensation, first reported by Icilio Guareschi in the 1890s and later investigated by Jocelyn Fred Thorpe.[3][4] This reaction involves the condensation of a cyanoacetic ester with a ketone or another ester in the presence of ammonia.[3][4] This multicomponent reaction provided a straightforward entry into substituted pyridone structures, which are core motifs in numerous bioactive molecules.[5]

The "Type-IV" Guareschi reaction, for instance, involved the condensation of ammonia, a carbonyl compound, and two molecules of a cyanoacetic ester, showcasing the power of these simple building blocks to create complex heterocyclic systems.[3]

PART 2: Core Reactivity and Mechanistic Insights

The introduction of an amino group at the α-position transforms the reactivity profile of the ethyl cyanoacetate scaffold, creating a molecule with dual nucleophilicity.[6] This duality is the source of its synthetic power.

Dual Nucleophilicity: The Key to Versatility

This compound possesses two primary nucleophilic centers:

  • The Nitrogen Atom: The amino group acts as a potent nitrogen nucleophile.

  • The α-Carbon: While the electron-donating amino group slightly reduces the acidity of the α-proton compared to ethyl cyanoacetate, it can still be deprotonated to form a nucleophilic carbanion.[6]

This dual nature allows for a wide range of cyclization reactions that are not possible with ethyl cyanoacetate alone.[6] The amino group can initiate a reaction by attacking an electrophile (e.g., a carbonyl group), followed by an intramolecular cyclization involving the cyano or ester group.

Historical Significance in Heterocyclic Synthesis

The unique reactivity of molecules like this compound and its close relative, cyanoacetamide, made them workhorses in the synthesis of nitrogen-containing heterocycles.[7][8]

  • Pyrimidines: Condensation of ethyl cyanoacetate with amidines or guanidines was an early and effective route to aminopyrimidines.[6]

  • Pyridines: The aforementioned Guareschi-Thorpe reaction is a classic example, using ammonia as the nitrogen source to build the pyridine ring.[3][5]

  • Thiophenes (Gewald Reaction): In 1966, Karl Gewald discovered that methylene-active nitriles (like cyanoacetamide) could react with carbonyl compounds and elemental sulfur to produce 2-aminothiophenes.[9] This multicomponent reaction became a cornerstone for synthesizing this important class of heterocycles.[9]

PART 3: Experimental Protocols from the Historical Perspective

To understand the practical utility of these compounds, it is instructive to examine historical experimental procedures. These protocols, often characterized by their simplicity and reliance on classical techniques, laid the groundwork for modern synthetic methods.

Protocol 1: Synthesis of Cyanoacetamide from Ethyl Cyanoacetate

This procedure, adapted from historical literature, demonstrates the facile aminolysis of the ester group, a key transformation in this chemical space.[10] It serves as a proxy for the types of reactions used to functionalize the cyanoacetate core.

Objective: To prepare cyanoacetamide via the ammonolysis of ethyl cyanoacetate.

Methodology:

  • Pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90) in a 1-L Erlenmeyer flask.[10]

  • Shake the mixture. It will initially appear cloudy, then warm slightly and become clear within approximately three minutes.[10]

  • Allow the flask to stand in an ice-salt mixture for one hour to facilitate precipitation of the product.[10]

  • Collect the solid product by suction filtration. It is crucial to filter rapidly while the mother liquor is cold due to the amide's solubility.[10]

  • Wash the solid with two 50-cc portions of ice-cold ethyl alcohol.[10]

  • Air-dry the crystalline amide. The typical yield is 205–225 g.[10]

  • Purification (Optional): A snow-white product can be obtained by recrystallizing from hot 95% alcohol.[10] An additional crop of crystals can be obtained by evaporating the original mother liquor under reduced pressure.[10]

Self-Validation: The success of the reaction is validated by the initial warming and clearing of the solution, followed by the precipitation of a crystalline solid upon cooling. The melting point of the purified product (119–120°C) serves as a final confirmation of identity and purity.[10]

Data Summary: Reactant and Product Information
CompoundFormulaMolar Mass ( g/mol )RoleCAS Number
Ethyl CyanoacetateC₅H₇NO₂113.12Starting Material105-56-6
Ammonia (aq)NH₃17.03Reagent1336-21-6
CyanoacetamideC₃H₄N₂O84.08Product107-91-5

PART 4: Visualization of Key Chemical Concepts

Diagrams are essential for visualizing the relationships and transformations central to the chemistry of this compound and its precursors.

Diagram 1: The Synthetic Lineage

This diagram illustrates the synthetic relationship between the parent compound, ethyl cyanoacetate, and its key derivatives, cyanoacetamide and the titular this compound.

G A Ethyl Cyanoacetate B Cyanoacetamide A->B  Ammonolysis  (e.g., aq. NH3) C This compound A->C  Amination at α-carbon  (Conceptual) G cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Product A Ethyl Cyanoacetate or Cyanoacetamide D One-Pot Condensation (Heating in Solvent) A->D B 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) B->D C Ammonia Source (e.g., (NH4)2CO3) C->D E Knoevenagel Adduct D->E Michael Addition F Cyclized Dihydropyridine E->F Intramolecular Cyclization G Substituted Hydroxy-Cyanopyridine F->G Oxidation/ Aromatization

Caption: Logical workflow of the Guareschi-Thorpe pyridine synthesis.

Conclusion: An Enduring Legacy

The historical literature reveals that the importance of this compound and its parent compounds stems from a powerful combination of factors: the accessibility of starting materials, the straightforward nature of their early condensation reactions, and the immense structural diversity of the resulting heterocyclic products. [5][11]The foundational work of chemists like Guareschi and Thorpe, who first explored the rich reactivity of the cyanoacetate scaffold, paved the way for the development of countless pharmaceuticals, agrochemicals, and materials that are indispensable today. The principles uncovered in this early research continue to inform the logic of modern synthetic and medicinal chemistry.

References

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • A Comparative Guide to the Reactivity of this compound and Ethyl Cyanoacet
  • Icilio Guareschi and his amazing “1897 reaction”. PubMed Central - NIH.
  • (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Guareschi-Thorpe Condens
  • An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile. Benchchem.
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • Ethyl cyanoacet
  • Cyanoacetamide. Wikipedia.
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • cyanoacetamide. Organic Syntheses Procedure.
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PubMed Central.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-2-cyanoacetate: Key Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2-amino-2-cyanoacetate is a pivotal building block in synthetic chemistry, prized for its trifunctional nature that enables the construction of diverse and complex molecular architectures.[1] Its unique structure, featuring an amino group, a cyano group, and an ethyl ester moiety on a single carbon, makes it a highly reactive and valuable precursor for a wide array of heterocyclic compounds, many of which are pharmacologically significant.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a detailed focus on the key precursors and the underlying mechanistic principles that govern these transformations. We will explore field-proven methodologies, offering step-by-step protocols and insights into experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction: The Strategic Importance of this compound

The value of this compound (C₅H₈N₂O₂) in medicinal chemistry and drug development cannot be overstated.[1] While the compound itself is not typically the active pharmaceutical ingredient (API), it serves as a critical starting material for the synthesis of numerous therapeutic agents.[1][2] The convergence of three distinct functional groups—a nucleophilic amine, an electrophilic nitrile, and a modifiable ester—provides a rich platform for synthetic diversification.[1] This guide will dissect the two predominant synthetic strategies, elucidating the critical role of precursor selection and reaction conditions in achieving high-yield, high-purity this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 32683-02-6
Molecular Formula C₅H₈N₂O₂[1][3]
Molecular Weight 128.13 g/mol [1][3]
Appearance Likely a liquid or low-melting solid[1]

Synthetic Pathway I: The Strecker Synthesis Approach

The Strecker synthesis is a classic and robust method for the preparation of α-aminonitriles, which are direct precursors to α-amino acids.[4][5] In the context of this compound, this one-pot, three-component reaction offers an efficient route from readily available starting materials.

Key Precursors for the Strecker Synthesis

The success of the Strecker synthesis hinges on three key precursors:

  • An Aldehyde: For the synthesis of this compound, the required aldehyde is ethyl glyoxylate . It is often available as a 50% solution in a solvent like toluene.[6] The purity of ethyl glyoxylate is critical, as it is prone to polymerization, which can lead to the formation of byproducts.[6]

  • An Ammonia Source: Ammonium chloride is a commonly used, stable, and inexpensive source of ammonia for the in situ formation of the requisite imine intermediate.[6]

  • A Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are the typical reagents for introducing the nitrile functionality.[6][7] Extreme caution must be exercised when handling these highly toxic compounds.[8]

Mechanistic Insights

The Strecker synthesis proceeds through a well-established mechanism that involves the initial formation of an imine, followed by the nucleophilic addition of a cyanide ion.

Diagram 1: Strecker Synthesis Mechanism

Strecker_Mechanism A Ethyl Glyoxylate (Aldehyde) C Imine Intermediate A->C Condensation (-H2O) B Ammonia (from NH4Cl) B->C E This compound (α-Aminonitrile) C->E Nucleophilic Addition D Cyanide Ion (from NaCN) D->E ECA_Synthesis A Ethyl Cyanoacetate C Ethyl 2-hydroxyimino-2-cyanoacetate (Oxime Intermediate) A->C Nitrosation B Sodium Nitrite Acetic Acid B->C E This compound C->E Reduction D H2, Pd/C D->E

Sources

An In-depth Technical Guide to the Fundamental Reactivity of the Aminocyano Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of a Versatile Functional Group

In the landscape of synthetic organic chemistry, few functional groups offer the strategic versatility of the aminocyano moiety, particularly when arranged as an α-aminonitrile. This structure, characterized by an amino group and a cyano group attached to the same carbon atom, is far more than a simple precursor to amino acids. It represents a powerful nexus of reactivity, embodying a unique electronic dichotomy that synthetic chemists can exploit to construct complex molecular architectures.[1] For researchers in medicinal chemistry and drug development, understanding the fundamental reactivity of this group is paramount, as it serves as a gateway to a vast array of heterocycles, unnatural amino acids, and other scaffolds of pharmacological interest.[2]

This guide provides an in-depth exploration of the core reactivity principles of the aminocyano group. We will move beyond simple definitions to dissect the electronic properties that govern its behavior, explore its primary modes of reaction, and provide insight into its application as a strategic building block in modern synthesis.

Electronic Structure: The Origin of Dual Reactivity

The reactivity of an α-aminonitrile is fundamentally governed by the opposing electronic influences of its two constituent functional groups.

  • The Amino Group (-NH₂): As a nucleophilic and basic center, the nitrogen atom possesses a lone pair of electrons, making it reactive towards electrophiles and a proton acceptor.[3] This is the classical behavior expected of an amine.

  • The Cyano Group (-C≡N): The nitrile is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This polarizes the C≡N bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[4]

  • The α-Carbon: The powerful inductive-withdrawing effect of the adjacent nitrile group significantly increases the acidity of the α-proton (the C-H bond). This allows for facile deprotonation by a suitable base, generating a stabilized carbanion. This property is crucial for C-C bond formation.[1][5]

This electronic tug-of-war creates a molecule with multiple reactive sites, enabling it to participate in a wide range of chemical transformations.

G cluster_aminonitrile α-Aminonitrile Electronic Properties C_alpha H H C_alpha->H Acidic Proton R R C_alpha->R N_amine N C_alpha->N_amine Nucleophilic Center C_cyano C C_alpha->C_cyano H1_amine H N_amine->H1_amine H2_amine H N_amine->H2_amine N_cyano N C_cyano->N_cyano label_cyano Electrophilic Carbon

Caption: Electronic landscape of the α-aminonitrile functional group.

The Strecker Synthesis: The Premier Route to α-Aminonitriles

The most fundamental and widely utilized method for preparing α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[6] This powerful multicomponent reaction combines an aldehyde or ketone, an amine (often ammonia), and a cyanide source to form the α-aminonitrile scaffold.[7][8] Its enduring relevance stems from its efficiency and the ready availability of starting materials.

Mechanism of Action

The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The aldehyde or ketone reacts with ammonia (or a primary/secondary amine) to form an imine. In the presence of a mild acid, the imine is protonated to form a more electrophilic iminium ion.[9]

  • Nucleophilic Cyanide Attack: A cyanide anion (from sources like KCN, NaCN, or TMSCN) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[8][9] This step forms the crucial new carbon-carbon bond and establishes the α-aminonitrile structure.

Strecker_Mechanism cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Cyanide Attack Aldehyde Aldehyde (R-CHO) Imine Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Iminium Iminium Ion [R-CH=NH2]+ Imine->Iminium + H+ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN- Cyanide Cyanide (CN-)

Caption: Simplified workflow of the Strecker Synthesis.

Experimental Protocol: Generalized Strecker Synthesis

Causality: This protocol utilizes ammonium chloride as a source of both ammonia and a mild acid to promote imine formation. Sodium cyanide serves as the nucleophilic cyanide source. The reaction is typically run in an aqueous or mixed aqueous/organic solvent system to facilitate the solubility of the salts.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of water and methanol. Cool the mixture to 0 °C in an ice bath.

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Caution: Cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Add the cyanide solution dropwise to the aldehyde/ammonium chloride mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure α-aminonitrile.

The Diverse Modes of Reactivity

Once formed, the α-aminonitrile is a hub of synthetic potential, with each component of the functional group offering a distinct handle for further transformation.

A. The Nucleophilic Amine

The amino group can undergo reactions typical of primary or secondary amines, such as N-alkylation and N-acylation, allowing for the introduction of diverse substituents. This reactivity is fundamental in modifying the final structure for applications in drug discovery, for instance, by attaching pharmacokinetic modifiers.[10][11]

B. The Electrophilic Nitrile

The primary reaction of the nitrile moiety is its hydrolysis to a carboxylic acid. This is the final step in the classical Strecker synthesis of α-amino acids, typically achieved under harsh acidic or basic conditions with heating.[9][12]

Nitrile_Hydrolysis Aminonitrile α-Aminonitrile Amide α-Amino Amide (Intermediate) Aminonitrile->Amide H3O+, Δ (Protonation & H2O attack) AminoAcid α-Amino Acid Amide->AminoAcid H3O+, Δ (Hydrolysis)

Caption: The two-stage hydrolysis of an α-aminonitrile to an α-amino acid.

C. The Acidic α-Carbon and Umpolung Reactivity

Perhaps the most powerful, non-classical reactivity of α-aminonitriles stems from the acidity of the α-proton. Deprotonation with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) generates a resonance-stabilized α-aminocarbanion.[1] This carbanion is a potent nucleophile, readily participating in alkylation, acylation, and conjugate addition reactions.[5]

Crucially, this carbanion acts as a synthetic equivalent of an acyl anion , a species that is electronically mismatched for direct formation (i.e., it has "reversed polarity" or Umpolung). After the carbanion reacts with an electrophile, the aminonitrile can be hydrolyzed, unmasking a ketone. This strategy provides a robust method for constructing complex ketone-containing molecules.[1]

Advanced Synthetic Applications

The unique reactivity of the aminocyano group makes it a cornerstone for building complex molecular frameworks beyond simple amino acids.

A. Synthesis of N-Heterocycles

The bifunctional nature of α-aminonitriles makes them ideal precursors for a variety of nitrogen-containing heterocycles. For example, they can react with aminothiols like cysteine to form thiazolines, which can be further hydrolyzed to dipeptides.[13] This reactivity is believed to have potential significance in prebiotic chemistry.[13] The intramolecular or intermolecular reaction between the amine and nitrile (or a derivative) can lead to the formation of imidazoles, pyrimidines, and other ring systems prevalent in bioactive molecules.[14]

B. Role in Cycloaddition Reactions

While not a direct participant in its ground state, the aminocyano framework is a precursor to species that undergo powerful cycloaddition reactions. For instance, α-amino acids (derived from aminonitriles) can undergo decarboxylative condensation with aldehydes to generate azomethine ylides. These 1,3-dipoles are highly reactive intermediates that readily engage in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing rings like pyrrolidines.[15][16] This strategy is a highly efficient means of building molecular complexity in a stereocontrolled manner.

Synthetic_Pathways cluster_products Synthetic Transformations Start Aldehyde/Ketone Aminonitrile α-Aminonitrile Start->Aminonitrile Strecker Synthesis (+ NH3, CN-) AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis Ketone Ketone (via Umpolung) Aminonitrile->Ketone 1. Deprotonation 2. Alkylation 3. Hydrolysis Heterocycle N-Heterocycle Aminonitrile->Heterocycle Cyclization ComplexAmine Substituted Amine Aminonitrile->ComplexAmine N-Alkylation/ Acylation

Caption: Diverse synthetic pathways originating from the α-aminonitrile intermediate.

Summary Data & Protocols

Reaction Type Reagents/Conditions Product Class Key Insight
Strecker Synthesis Aldehyde/Ketone, NH₄Cl, NaCNα-AminonitrileMulticomponent reaction establishing the core structure.[7][17]
Nitrile Hydrolysis Strong Acid (e.g., 6M HCl), Heatα-Amino AcidUnmasks the carboxylic acid functionality.[9]
α-Deprotonation/Alkylation LDA or other strong base, then R-XSubstituted α-AminonitrileUtilizes the acidic α-proton for C-C bond formation.[5]
Umpolung Synthesis 1. LDA, R-X; 2. H₃O⁺, HeatKetoneThe aminonitrile serves as an acyl anion equivalent.[1]
Heterocycle Formation Bifunctional reagents (e.g., aminothiols)Thiazolines, Imidazoles, etc.Intramolecular or intermolecular cyclization.[13][14]

Conclusion

The aminocyano group, particularly in the context of α-aminonitriles, is a cornerstone of modern organic synthesis. Its reactivity is not defined by a single transformation but by a confluence of possibilities arising from its unique electronic structure. From the foundational Strecker synthesis that provides access to this scaffold, chemists can proceed down numerous pathways: hydrolysis to essential amino acids, nucleophilic manipulation of the α-carbon for complex bond constructions via Umpolung, and cyclization reactions to generate valuable heterocyclic cores. For professionals in drug discovery and development, a deep, mechanistic understanding of this versatile functional group is not just academic—it is a practical tool for innovation and the efficient synthesis of novel molecular entities.

References

  • Vertex AI Search. (2021).
  • Wikipedia. Strecker amino acid synthesis.
  • Master Organic Chemistry. Strecker Synthesis.
  • Organic Chemistry Portal. Strecker Synthesis.
  • Chemistry Steps. Strecker Amino Acid Synthesis Mechanism & Examples.
  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry.
  • ACS Publications - Organic Letters. Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles.
  • NIH. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • MDPI. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide.
  • NIH. Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design.
  • Wikipedia. Nucleophilic addition.
  • MDPI. (2015). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility.
  • ChemTalk. Amino Functional Group.
  • ResearchGate.
  • MSU Chemistry. Amine Reactivity.
  • YouTube. (2025). How Do Amines React With Other Chemicals? - Chemistry For Everyone.

Sources

Methodological & Application

use of ethyl 2-amino-2-cyanoacetate in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Ethyl 2-Amino-2-Cyanoacetate in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the efficient construction of novel heterocyclic scaffolds is a cornerstone of innovation. These molecular frameworks form the basis of a vast number of therapeutic agents. Among the pantheon of versatile chemical building blocks, this compound emerges as a uniquely powerful synthon. Its trifunctional nature, possessing an amino group, a cyano group, and an ethyl ester moiety on a single carbon, provides a rich platform for a multitude of chemical transformations, making it an invaluable tool for generating molecular diversity.[1][2]

This guide provides a comprehensive overview of the strategic application of this compound in the synthesis of key heterocyclic systems. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our discussion in established reaction mechanisms and field-proven protocols.

Core Reactivity and Physicochemical Profile

The unique reactivity of this compound stems from the interplay of its three distinct functional groups converging at the α-carbon.[3] This arrangement creates a molecule with multiple reactive sites, capable of participating in complex, often one-pot, synthetic sequences.

  • Amino Group (-NH₂): Acts as a potent nucleophile, readily engaging with electrophiles in addition and substitution reactions.

  • Cyano Group (-C≡N): A versatile functionality that can undergo nucleophilic addition, act as an electrophile, or participate in intramolecular cyclizations.

  • Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution, providing a handle for derivatization or ring closure.

This dual nucleophilicity, with both a "soft" carbon center (after deprotonation) and a "hard" nitrogen center, distinguishes it from its simpler analogue, ethyl cyanoacetate, and opens up unique synthetic avenues.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈N₂O₂[2]
Molecular Weight 128.13 g/mol [2]
IUPAC Name This compound[2]
CAS Number 32683-02-6[2]
Appearance Likely a liquid or low-melting solid[2]

digraph "Reactivity_Map" {
graph [fontname="Arial", fontsize=12, label="Figure 1: Reactivity Map of this compound", labelloc=b, labeljust=c];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

EACA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

Amino [label="Amino Group (-NH₂)\nNucleophilic Site", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyano [label="Cyano Group (-C≡N)\nElectrophilic Site / Cyclization Partner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ester Group (-COOEt)\nAcyl Substitution Site", fillcolor="#FBBC05", fontcolor="#202124"]; AlphaC [label="α-Carbon\nChiral Center", fillcolor="#34A853", fontcolor="#FFFFFF"];

EACA -> Amino [label=" Reacts with\nElectrophiles"]; EACA -> Cyano [label=" Undergoes\nAddition/Cyclization"]; EACA -> Ester [label=" Undergoes\nSubstitution"]; EACA -> AlphaC; }

Caption: Reactivity centers of the this compound molecule.

Synthesis of Pyridine and Pyridone Derivatives

The 2-amino-3-cyanopyridine scaffold is a key pharmacophore in numerous biologically active compounds.[1] Multicomponent reactions (MCRs) provide an efficient route to these structures. While many protocols cite the use of ethyl cyanoacetate, the strategic inclusion of this compound can streamline the synthesis of specific amino-substituted pyridines.

Mechanistic Insight: A Modified Hantzsch-Type Synthesis

A plausible pathway involves the condensation of an aldehyde, a β-dicarbonyl compound (or equivalent), and this compound acting as the nitrogen source and a key fragment of the final ring. The reaction cascade typically involves initial Knoevenagel condensation, followed by Michael addition and subsequent intramolecular cyclization and aromatization.

Pyridine_Synthesis Figure 2: General Mechanism for Pyridine Synthesis cluster_0 Reaction Inputs Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel EACA Ethyl 2-Amino- 2-Cyanoacetate Michael Michael Addition EACA->Michael Amino group attacks Michael acceptor Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product Substituted 2-Aminopyridine Aromatization->Product

Caption: Logical workflow for a multicomponent pyridine synthesis.

Protocol: Synthesis of Ethyl 6-Amino-4-aryl-3,5-dicyano-2-pyridone Analogues

This protocol is adapted from established multicomponent procedures for pyridone synthesis.[5] The use of this compound would theoretically lead to a different substitution pattern, and this protocol serves as a validated starting point for such explorations.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • Malononitrile: 10 mmol

  • This compound: 10 mmol

  • Piperidine (catalyst): 1 mmol

  • Ethanol (solvent): 25 mL

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and this compound (10 mmol).

  • Add ethanol (25 mL) to dissolve the reactants, followed by the addition of piperidine (1 mmol) with stirring.

  • Causality: Piperidine acts as a basic catalyst to facilitate both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 mixture of hexane/ethyl acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Self-Validation: The crystalline nature of the product and a sharp melting point after recrystallization from a suitable solvent (e.g., ethanol or DMF) are initial indicators of purity. Further characterization by ¹H NMR, ¹³C NMR, and MS is required for definitive structural confirmation.

  • Dry the product under vacuum to obtain the final substituted pyridone.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a classic and highly efficient multicomponent method for synthesizing polysubstituted 2-aminothiophenes.[6] The standard reactants are a carbonyl compound, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[7][8]

Mechanistic Insight: The Gewald Reaction

The reaction proceeds through three key stages:

  • Knoevenagel Condensation: The carbonyl compound and the active methylene nitrile condense to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the activated methylene group to form a thiolate intermediate.

  • Cyclization & Tautomerization: The thiolate attacks the cyano group intramolecularly, leading to ring closure. A subsequent tautomerization yields the stable 2-aminothiophene aromatic ring.[9]

Gewald_Reaction Figure 3: Mechanism of the Gewald Aminothiophene Synthesis Start Ketone/Aldehyde + α-Cyanoester + Sulfur + Base Step1 Knoevenagel Condensation Start->Step1 Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Michael Addition of Sulfur Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Thorpe-Ziegler type) Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Tautomerization (Aromatization) Intermediate3->Step4 Product 2-Aminothiophene Step4->Product

Caption: Key stages of the Gewald reaction mechanism.

Protocol: One-Pot Synthesis of a 2-Aminothiophene-3-carboxylate

This protocol describes a general and robust procedure for the Gewald reaction.[8]

Materials:

  • Cyclohexanone: 10 mmol

  • Ethyl cyanoacetate: 10 mmol (Note: this compound can be explored as a substrate here)

  • Elemental Sulfur: 10 mmol

  • Morpholine or Triethylamine (base): 15 mmol

  • Ethanol or Methanol (solvent): 30 mL

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Warm the mixture gently to about 40-50°C with continuous stirring.

  • Add the base (e.g., morpholine, 15 mmol) dropwise over 15-20 minutes. An exothermic reaction is often observed.

  • Causality: The base is crucial. It catalyzes the initial condensation and facilitates the opening of the S₈ ring and its subsequent addition to the active methylene compound.

  • After the addition is complete, continue stirring the reaction mixture at 50°C for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold ethanol to remove any unreacted sulfur and base.

  • Self-Validation: The product should be a crystalline solid. Recrystallize from ethanol or an appropriate solvent to achieve high purity. Confirm the structure via melting point, IR (presence of -NH₂, C=O, and C-S bonds), and NMR spectroscopy.

Synthesis of Pyrimidine and Pyrazole Scaffolds

This compound is an excellent precursor for nitrogen-rich heterocycles like pyrimidines and pyrazoles due to its geminal amino-nitrile structure.

A. Pyrimidine Synthesis

Pyrimidine rings can be constructed by condensing a three-carbon unit with a urea, thiourea, or guanidine synthon. Ethyl cyanoacetate is commonly used for this purpose.[10][11] The use of this compound offers a direct route to densely functionalized diaminopyrimidines.

Protocol: Synthesis of 2,4-Diamino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

This protocol is based on the established reaction between ethyl cyanoacetate and guanidine.[12]

Materials:

  • This compound: 10 mmol

  • Guanidine Hydrochloride: 10 mmol

  • Sodium Ethoxide (21% solution in ethanol or freshly prepared): 20 mmol

  • Anhydrous Ethanol: 40 mL

Procedure:

  • Prepare a solution of sodium ethoxide (20 mmol) in anhydrous ethanol (40 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Causality: A strong base like sodium ethoxide is required to deprotonate the guanidine hydrochloride, freeing the nucleophilic guanidine base to initiate the reaction.

  • Add guanidine hydrochloride (10 mmol) to the sodium ethoxide solution and stir for 15 minutes.

  • Add this compound (10 mmol) to the mixture.

  • Heat the reaction to reflux for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture carefully with glacial acetic acid or dilute HCl until the pH is approximately 7. This will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water and then cold ethanol, and dry under vacuum.

  • Self-Validation: Purity can be assessed by melting point and confirmed by spectroscopic analysis (NMR, MS, IR). The IR spectrum should show characteristic peaks for amino and nitrile groups.

B. Pyrazole Synthesis

Pyrazoles are synthesized by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[13] this compound can serve as the 1,3-dicarbonyl equivalent precursor.

Protocol: Synthesis of a 3,5-Diaminopyrazole Derivative

This procedure adapts the general synthesis of pyrazoles from β-keto nitriles.[14]

Materials:

  • This compound: 10 mmol

  • Hydrazine Hydrate: 12 mmol

  • Ethanol or Acetic Acid (solvent): 20 mL

  • Piperidine (optional, catalyst): 0.5 mmol

Procedure:

  • Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (12 mmol) dropwise to the solution. A catalytic amount of piperidine can be added to facilitate the reaction.

  • Causality: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the cyano group first, initiating the cyclization. The ester group is subsequently displaced.

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Self-Validation: Recrystallize from a suitable solvent. The structure should be confirmed by spectroscopic methods, verifying the formation of the pyrazole ring and the presence of two amino groups.

Conclusion

This compound is a strategically vital building block that offers significant advantages in the synthesis of complex heterocyclic systems. Its trifunctional character enables streamlined synthetic pathways, often through elegant multicomponent reactions, providing rapid access to molecular diversity.[1] By understanding the fundamental reactivity of its distinct functional groups, researchers can design novel and efficient routes to privileged scaffolds essential for drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging the full synthetic potential of this versatile reagent.

References

  • Barabash, O., et al. (2023). Pyrazolyldiazonium Salts in the Synthesis of 4-Amino-1,3'-bipyrazoles. ResearchGate.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkat USA.
  • Ethyl cyanoacetate. Wikipedia.
  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central (PMC).
  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health (NIH).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.
  • Gewald reaction. Wikipedia.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing.
  • Synthesis of new aza-heterocyclic based on 2-pyridone. Sciforum.
  • Thorpe reaction. Wikipedia.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. ResearchGate.
  • Ethyl Cyanoacetate Reactions. ResearchGate.
  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o -NosylOXY). ResearchGate.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central (PMC).
  • Synthesis of pyrido[2,3-d]pyrimidine derivatives through using ethyl cyanoacetate as reactant. ResearchGate.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central (PMC).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Ethyl Cyanoacetate Reactions. ResearchGate.
  • Multicomponent Reactions of Carbonyl Compounds and Derivatives of Cyanoacetic Acid: Synthesis of Carbo- and Heterocycles. ResearchGate.

Sources

Application Notes & Protocols: Ethyl 2-Amino-2-Cyanoacetate as a Premier Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of ethyl 2-amino-2-cyanoacetate, a highly functionalized and versatile synthon for pharmaceutical research and development. We will delve into its unique chemical architecture, outline its strategic advantages in the synthesis of complex molecules, and provide detailed, field-proven protocols for its application.

Strategic Overview: The Trifunctional Advantage

This compound (CAS No. 32683-02-6) is a unique chemical entity distinguished by the convergence of three key functional groups—an amino group (-NH₂), a cyano moiety (-C≡N), and an ester function (-COOEt)—all attached to a single chiral α-carbon.[1] This trifunctional arrangement provides a rich landscape of chemical reactivity, making it a powerful precursor for diverse molecular architectures, particularly in the synthesis of α-amino acid derivatives and nitrogen-containing heterocyclic systems.[1][2][3]

The strategic advantage of this building block lies in its inherent efficiency. By incorporating amino, cyano, and ester functionalities into one molecule, it streamlines synthetic pathways, often reducing the number of steps and reagents required compared to traditional multi-component reactions.[3] This leads to more atom-economical and efficient processes for generating molecular diversity.[3]

Core Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its three functional groups:[1]

  • Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions with a wide range of electrophiles.[1][2]

  • Cyano Group (-C≡N): A versatile functional group that can undergo hydrolysis, reduction, or participate in addition reactions, significantly influencing the molecule's electronic properties.[1][2]

  • Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution, offering a convenient handle for derivatization or modification.[1]

This combination makes it particularly well-suited for constructing the nitrogen-containing heterocyclic rings that form the scaffolds of many modern drug molecules.[2]

G cluster_0 This compound Core cluster_1 Reactive Sites main Cα(H)(NH₂)(CN)(COOEt) N Amino (-NH₂) Potent Nucleophile main->N Forms C-N bonds C Cyano (-C≡N) Addition Reactions main->C Ring formation E Ester (-COOEt) Acyl Substitution main->E Derivatization

Caption: Functional group analysis of this compound.

Application in Heterocyclic Synthesis: A Comparative Advantage

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. This compound serves as a superior building block for creating these privileged structures.[3][4]

A key example is the synthesis of the 2-amino-3-cyanopyridine scaffold, a pharmacophore found in numerous biologically active compounds.[3] Traditionally, this scaffold is assembled via a four-component reaction. By using the pre-functionalized this compound, a more convergent and controlled synthesis is achievable, potentially offering:[3]

  • A reduced number of reagents, simplifying reaction setup and purification.[3]

  • Improved control over regioselectivity in complex cyclization reactions.[3]

  • The possibility of milder reaction conditions.[3]

While its parent compound, ethyl cyanoacetate, is a well-known precursor for drugs like allopurinol and trimethoprim, the added amino group in this compound opens pathways to a different and highly valuable chemical space.[2][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Synthesis of 2-Amino-2-cyanoacetamide via Nucleophilic Acyl Substitution

This protocol demonstrates a fundamental reaction of this compound: the conversion of its ester group to an amide through reaction with ammonia.[1] This transformation proceeds via a classic nucleophilic acyl substitution mechanism.[1]

Objective: To synthesize 2-amino-2-cyanoacetamide, showcasing the reactivity of the ester functional group.

Reaction Scheme: EtOOC-CH(NH₂)-CN + NH₃ → H₂NOC-CH(NH₂)-CN + EtOH

Materials & Reagents

Reagent CAS No. Molecular Weight ( g/mol ) Amount Used (Example) Molar Eq.
This compound oxalate N/A Varies 10.0 g 1.0
Methanol (Anhydrous) 67-56-1 32.04 100 mL Solvent

| Ammonia gas | 7664-41-7 | 17.03 | Excess | Reagent |

Step-by-Step Methodology:

  • Preparation: Dissolve this compound oxalate in methanol in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reaction: Bubble ammonia gas gently through the cooled solution for approximately 1 hour.[2] The reaction is exothermic; maintain the temperature below 10 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Concentration: Once the starting material is consumed, stop the ammonia flow and concentrate the reaction mixture under reduced pressure at a temperature of 40-45 °C.[2]

  • Precipitation: Cool the concentrated residue to 0-5 °C and stir for 1 hour to induce precipitation of the solid product.[2]

  • Isolation: Collect the solid product by filtration through a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of chilled methanol to remove any soluble impurities.[2]

  • Drying: Dry the product under vacuum to a constant weight.

G start Start: Dissolve Reactant in Methanol cool Cool Solution to 0-5 °C start->cool react Bubble Ammonia Gas (1 hour) cool->react monitor Monitor by TLC react->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete precipitate Cool to 0-5 °C & Stir (1 hour) concentrate->precipitate filter Filter to Collect Solid precipitate->filter wash Wash with Chilled Methanol filter->wash dry Dry Under Vacuum wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for the synthesis of 2-amino-2-cyanoacetamide.

Protocol 2: Conceptual Synthesis of a Substituted Pyridine Derivative

This conceptual protocol illustrates how this compound can be employed in a cyclocondensation reaction to build a highly functionalized pyridine ring, a common scaffold in pharmaceuticals.

Objective: To outline a general strategy for the synthesis of a 2,6-diamino-3-cyano-4-substituted-pyridine derivative.

General Reaction Scheme: This reaction would typically involve the condensation of this compound with an activated methylene compound (like malononitrile) and an aldehyde in the presence of a base.

G cluster_reactants Reactants cluster_conditions Conditions r1 This compound product Product: Substituted Pyridine Scaffold r1->product Cyclocondensation r2 Aldehyde (R-CHO) r2->product Cyclocondensation r3 Active Methylene Cmpd (e.g., Malononitrile) r3->product Cyclocondensation c1 Base Catalyst (e.g., Piperidine) c1->product c2 Solvent (e.g., Ethanol) c2->product c3 Heat (Reflux) c3->product

Caption: Logical relationship for a multi-component pyridine synthesis.

Generalized Step-by-Step Methodology:

  • Preparation: To a solution of the aldehyde and the active methylene compound in ethanol, add this compound.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.

  • Isolation: Collect the precipitate by filtration. If no solid forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterization: Characterize the final product using standard analytical techniques (NMR, MS, IR).

Physicochemical and Safety Data

Physicochemical Properties

Property Value Reference
IUPAC Name This compound [2][6]
CAS Number 32683-02-6 [1][2][7][8]
Molecular Formula C₅H₈N₂O₂ [2][6][8]
Molecular Weight 128.13 g/mol [2][6]
SMILES CCOC(=O)C(C#N)N [2][6]

| Appearance | Likely a liquid or low-melting solid |[2] |

Safety and Handling

  • Hazard Statement: Based on analogous compounds, this substance may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields.[9]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[9]

    • Skin and Body Protection: Wear an impervious lab coat.[9]

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10]

    • Wash hands thoroughly after handling.[9][10]

    • Do not eat, drink, or smoke when using this product.[9]

  • Storage:

    • Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances.[10]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant interest and utility for the synthetic and medicinal chemistry communities.[2] Its highly functionalized structure provides a rich platform for the efficient construction of complex molecular architectures, particularly pharmacologically relevant heterocycles.[2][3] The protocols and data presented here serve as a foundational guide for researchers looking to leverage the synthetic power of this versatile building block in their drug discovery and development programs.

References

  • Fundamental reaction mechanisms involving ethyl 2-amino-2-cyanoacet
  • This compound. PTSA Supplier & Distributor of CAS# 54504-10-2.
  • An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile - Benchchem.
  • Ethyl cyanoacet
  • The Strategic Advantage of this compound in Drug Discovery: A Compar
  • Ethyl 2-cyano-2-(hydroxyimino)
  • 32683-02-6|Ethyl 2-amino-2-cyanoacet
  • Ethyl (hydroxyimino)
  • ethyl 2-amino-2-cyanoacet
  • This compound | C5H8N2O2 | CID 288716 - PubChem - NIH.

Sources

Synthesis of β-Amino Alcohols via Carboxylic Acid Activation with Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a mild and efficient method for the synthesis of β-amino alcohols from N-protected amino acids. The protocol leverages the activating agent ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) for the activation of the carboxylic acid moiety, followed by a chemoselective reduction using sodium borohydride. This method is notable for its compatibility with a wide range of common N-protecting groups and various amino acid side chains, including those with their own protecting groups. A key advantage of this protocol is the suppression of racemization and the recyclability of byproducts, rendering it a cost-effective and environmentally considerate choice for the synthesis of these valuable chiral building blocks.[1][2][3]

Introduction

β-amino alcohols are pivotal structural motifs present in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands.[4] Their synthesis has long been a focal point of organic chemistry, with numerous methods developed to access these chiral synthons. Traditional approaches often involve multi-step sequences or the use of harsh reducing agents. The method detailed herein presents a significant advancement by employing o-NosylOXY as a highly efficient activating agent for carboxylic acids. This reagent, in tandem with the mild reducing agent sodium borohydride, facilitates the direct conversion of N-protected amino acids to their corresponding β-amino alcohols in good to excellent yields.[2] The reaction proceeds under mild conditions, preserving the stereochemical integrity of the chiral center.[2][5]

A notable feature of the o-NosylOXY reagent is that its byproducts, Oxyma (ethyl 2-hydroxyimino-2-cyanoacetate) and 2-nitrobenzenesulfonic acid, can be readily recovered and recycled, contributing to a more sustainable synthetic process.[1][6][7] This protocol is designed to be a self-validating system, with clear steps and explanations to ensure reproducibility and success in the hands of researchers.

Reaction Mechanism and Workflow

The synthesis of β-amino alcohols using o-NosylOXY proceeds via a two-step, one-pot sequence. The first step involves the activation of the carboxylic acid of the N-protected amino acid with o-NosylOXY in the presence of a base, typically diisopropylethylamine (DIPEA). This forms a highly reactive O-acyl-oxyimino-cyanoacetate intermediate. The subsequent addition of sodium borohydride to the reaction mixture leads to the chemoselective reduction of the activated ester to the corresponding primary alcohol, affording the desired β-amino alcohol.

Reaction Mechanism

Reaction_Mechanism cluster_activation Carboxylic Acid Activation cluster_reduction Reduction N_Protected_Amino_Acid N-Protected Amino Acid Activated_Intermediate Activated O-acyl Intermediate N_Protected_Amino_Acid->Activated_Intermediate + o-NosylOXY + DIPEA o_NosylOXY o-NosylOXY o_NosylOXY->Activated_Intermediate Beta_Amino_Alcohol β-Amino Alcohol Activated_Intermediate->Beta_Amino_Alcohol + NaBH4 Sodium_Borohydride NaBH4 Sodium_Borohydride->Beta_Amino_Alcohol

Caption: Reaction mechanism for the synthesis of β-amino alcohols.

Experimental Workflow

Experimental_Workflow Start Start Dissolve_AA Dissolve N-protected amino acid and DIPEA in solvent Start->Dissolve_AA Add_oNosylOXY Add o-NosylOXY (Pre-activation) Dissolve_AA->Add_oNosylOXY Add_NaBH4 Add NaBH4 (Reduction) Add_oNosylOXY->Add_NaBH4 Monitor_Reaction Monitor reaction progress by TLC Add_NaBH4->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Purification Purification by column chromatography Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Experimental workflow for β-amino alcohol synthesis.

Materials and Methods

Materials
  • N-protected amino acid (e.g., Fmoc-L-phenylalanine)

  • Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)

  • Sodium borohydride (NaBH₄)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography column

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)

This protocol details the preparation of the activating reagent.

  • Reaction Setup: To a solution of Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) (1.0 eq.) in dichloromethane (DCM), add diisopropylethylamine (DIPEA) (1.0 eq.) under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq.) in DCM dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude o-NosylOXY can be purified by recrystallization or column chromatography to afford the pure product.[8]

Protocol 2: General Procedure for the Synthesis of β-Amino Alcohols

This protocol outlines the one-pot synthesis of β-amino alcohols from N-protected amino acids.

  • Initial Setup: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous acetonitrile (CH₃CN).

  • Activation: To this solution, add o-NosylOXY (1.0 eq.) and stir the mixture at room temperature for 5 minutes for pre-activation of the carboxylic acid.[2][5]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.0 eq.) portion-wise over 10 minutes.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid, 5% aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-amino alcohol.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure β-amino alcohol.[2]

Protocol 3: Deprotection of the N-Nosyl Group (Optional)

For applications requiring the free amine, the nosyl group can be readily removed.

  • Reaction Setup: Dissolve the N-nosyl protected β-amino alcohol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Thiol and Base: Add a thiol, such as thiophenol (excess), and a base, such as potassium carbonate (excess).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C until the reaction is complete as monitored by TLC.[9]

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the deprotected β-amino alcohol.

Data Presentation

The following table summarizes the successful synthesis of various β-amino alcohols from their corresponding N-protected amino acids using the o-NosylOXY/NaBH₄ system.[2]

EntryN-Protected Amino AcidProduct (β-Amino Alcohol)Yield (%)
1Fmoc-Gly-OHFmoc-glycinol90
2Fmoc-Ala-OHFmoc-alaninol88
3Fmoc-Val-OHFmoc-valinol85
4Fmoc-Leu-OHFmoc-leucinol87
5Fmoc-Ile-OHFmoc-isoleucinol86
6Fmoc-Phe-OHFmoc-phenylalaninol92
7Fmoc-Pro-OHFmoc-prolinol84
8Boc-Phe-OHBoc-phenylalaninol89
9Cbz-Phe-OHCbz-phenylalaninol91
10Fmoc-Ser(tBu)-OHFmoc-serinol(tBu)82
11Fmoc-Thr(tBu)-OHFmoc-threoninol(tBu)80
12Fmoc-Asp(tBu)-OHFmoc-aspartinol(tBu)78
13Fmoc-Glu(tBu)-OHFmoc-glutaminol(tBu)79
14Fmoc-Arg(Pbf)-OHFmoc-argininol(Pbf)75
15Fmoc-Lys(Boc)-OHFmoc-lysinol(Boc)81
16Fmoc-His(Trt)-OHFmoc-histidinol(Trt)77

Safety and Handling

  • 2-Nitrobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive. Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry place away from incompatible materials.

  • Sodium Borohydride: This is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry, well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate PPE.

  • Diisopropylethylamine (DIPEA): This is a flammable and corrosive liquid. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: Always conduct reactions in a well-ventilated fume hood. Be aware of the potential hazards of all chemicals used and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

The synthesis of β-amino alcohols using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate provides a robust, efficient, and mild alternative to traditional methods. The protocol's wide substrate scope, excellent yields, and suppression of racemization make it a valuable tool for synthetic and medicinal chemists. The ability to recycle the byproducts further enhances its appeal from an economic and environmental perspective. This detailed application note and protocol should enable researchers to confidently and successfully implement this methodology in their own laboratories.

References

  • Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-r-amino Acids - American Chemical Society. (URL: [Link])
  • Ethyl 2‑Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o‑NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester - American Chemical Society. (URL: [Link])
  • Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids - ACS Public
  • Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)
  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY)
  • Solid-Phase Synthesis of N -Nosyl- and N -Fmoc- N -Methyl-α-amino Acids | Request PDF. (URL: [Link])
  • Ethyl‐2‐Cyano‐2‐(2‐Nitrophenylsulfonyloximino)Acetate (ortho‐NosylOXY)
  • N-Nosyl-α-Amino acids in the solution phase peptide synthesis - IRIS Unical. (URL: [Link])
  • Fukuyama Amine Synthesis | Chem-St
  • N-Nosyl-α-amino acids in solution phase peptide synthesis | Request PDF. (URL: [Link])
  • Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester - Organic Chemistry Portal. (URL: [Link])
  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated lossen rearrangement: Single-pot racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids - Ben-Gurion University Research Portal. (URL: [Link])
  • Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)
  • Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid | Request PDF. (URL: [Link])
  • Synthesis of b-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)
  • Ethyl 2‑Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o‑NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester | Request PDF. (URL: [Link])
  • Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)
  • Deprotection of the N -Nosyl Group with a Thiol Resin - ResearchG
  • Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o -NosylOXY)
  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (URL: [Link])
  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids - DigitalCommons@USU. (URL: [Link])
  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. (URL: [Link])
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH. (URL: [Link])
  • Ns strategies: a highly versatile synthetic method for amines - RSC Publishing. (URL: [Link])
  • Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. (URL: [Link])
  • Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) - SciSpace. (URL: [Link])
  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google P
  • WO2015198108A1 - A novel method for synthesis of optically pure beta-amino alcohols - Google P
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (URL: [Link])
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. (URL: [Link])

Sources

Application Notes & Protocols: The Strategic Application of Ethyl 2-Amino-2-Cyanoacetate in Complex Syntheses and its Comparison in Knoevenagel Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-2-cyanoacetate is a unique trifunctional building block offering significant potential in synthetic and medicinal chemistry.[1] While structurally related to the classical Knoevenagel substrate, ethyl cyanoacetate, its reactivity is profoundly influenced by the presence of an α-amino group. This guide provides a detailed analysis of the chemical behavior of this compound, contrasting it with its parent compound in the context of the Knoevenagel condensation. We will elucidate why direct Knoevenagel-type applications are complex and often superseded by alternative, more valuable reaction pathways that leverage its dual nucleophilicity for the construction of nitrogen-containing heterocycles.[2] A foundational, detailed protocol for the Knoevenagel condensation using the archetypal ethyl cyanoacetate is provided as a benchmark, followed by application notes on navigating the nuanced reactivity of its α-amino counterpart.

Introduction to Knoevenagel Condensation and the Role of Cyanoacetate Reagents

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[3][4] The reaction's versatility has established it as a critical step in the synthesis of fine chemicals, functional polymers, and a vast array of pharmacologically active molecules.[5]

Ethyl cyanoacetate is a quintessential active methylene compound for this transformation. The protons on the α-carbon are rendered acidic by the two flanking electron-withdrawing groups (a nitrile and an ester), facilitating deprotonation by a mild base to form a stabilized carbanion.[6] In contrast, this compound (C₅H₈N₂O₂) presents a more complex and nuanced reactivity profile. Its structure, featuring an amino group, a cyano group, and an ester moiety on a single chiral carbon, makes it a highly valuable synthon for complex molecular architectures, particularly heterocyclic systems.[1][7]

However, the very feature that enhances its synthetic value—the α-amino group—complicates its direct participation in a traditional Knoevenagel condensation.[2] This guide will dissect these complexities to provide researchers with a clear understanding of when and how to deploy these related but distinct reagents.

Comparative Reactivity Analysis: The Impact of the α-Amino Group

The selection between ethyl cyanoacetate and this compound hinges on understanding the profound electronic and steric effects imparted by the α-amino substituent.

  • Acidity and Carbanion Formation: In ethyl cyanoacetate, the methylene protons are readily abstracted by a weak base. In this compound, the electron-donating nature of the adjacent amino group reduces the acidity of the single α-proton. Consequently, a stronger base is theoretically required to generate the corresponding carbanion, making the initial step of the Knoevenagel reaction more challenging.[2]

  • Dual Nucleophilicity: this compound possesses two distinct nucleophilic centers: the α-carbon (upon deprotonation) and the nitrogen atom of the amino group. The lone pair on the nitrogen can directly attack the electrophilic carbonyl carbon of an aldehyde or ketone. This competing reaction pathway leads to the formation of an imine or enamine, rather than the desired C-C bond of the Knoevenagel product.[2]

  • Steric Hindrance: The presence of the amino group increases steric bulk around the α-carbon, which can impede its approach to the carbonyl center, particularly with sterically demanding aldehydes or ketones.[2]

Because of these factors, direct and unambiguous examples of Knoevenagel condensations with this compound are not well-documented in the literature.[2] Its utility shines in reactions that harness the interplay between its multiple functional groups.

cluster_0 Reactivity Comparison cluster_1 Reaction with Aldehyde (R-CHO) ECA Ethyl Cyanoacetate ECA_props Key Features: • Acidic α-Methylene (CH₂) • Single Nucleophilic Center (α-Carbon) • Ideal for Knoevenagel Condensation ECA->ECA_props ECA_reaction Base-catalyzed deprotonation → Carbanion formation → Nucleophilic attack on R-CHO → Knoevenagel Product ECA->ECA_reaction Favored Pathway EACA This compound EACA_props Key Features: • Less Acidic α-Proton (CH) • Dual Nucleophilicity (α-Carbon & Amino N) • Prone to Imine Formation • Ideal for Heterocycle Synthesis EACA->EACA_props EACA_reaction Pathway A (N-attack): Amino group attacks R-CHO → Imine/Enamine Formation Pathway B (C-attack): Strong base deprotonates α-C → Knoevenagel-type reaction (less favored) EACA->EACA_reaction Competing Pathways

Comparative reactivity of ethyl cyanoacetate and its α-amino derivative.

Foundational Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

To provide a practical and reliable experimental framework, the following protocol details the widely successful Knoevenagel condensation between an aromatic aldehyde and ethyl cyanoacetate. This procedure, utilizing the base catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) and a hydroxyl-functionalized ionic liquid as a promoter, is noted for its efficiency and good-to-excellent yields.[8][9]

Principle

DABCO, a mild base, deprotonates the ethyl cyanoacetate to generate the nucleophilic enolate. The ionic liquid, N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), acts as a promoter, potentially through hydrogen bonding with the aldehyde's carbonyl group, which increases its electrophilicity and accelerates the condensation.[8] The reaction proceeds smoothly to the α,β-unsaturated product, which is then isolated via extraction.

Materials and Reagents
  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • Ethyl Cyanoacetate: 12 mmol

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): 20 mmol

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl): 3.0 g

  • Deionized Water: 3.0 mL

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Rotary evaporator

Step-by-Step Experimental Procedure
  • Catalyst-Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 3.0 g of [HyEtPy]Cl and 3.0 mL of deionized water. Stir until a homogeneous solution is formed.

  • Addition of Reactants: To the stirred solution, add the aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).

  • Initiation of Reaction: Add DABCO (20 mmol) to the mixture at room temperature. The reaction may be gently heated (e.g., to 50 °C) to increase the rate if necessary.[9]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde spot is completely consumed. Reaction times typically range from 5 to 40 minutes depending on the aldehyde's reactivity.[9]

  • Work-up - Quenching and Extraction: Once the reaction is complete, dilute the mixture with deionized water (30 mL). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove the ionic liquid and any remaining water-soluble components.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting product is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

prep 1. Prepare [HyEtPy]Cl-H₂O Solution add_reactants 2. Add Aldehyde & Ethyl Cyanoacetate prep->add_reactants add_dabco 3. Add DABCO (Catalyst) add_reactants->add_dabco monitor 4. Monitor by TLC (Room Temp or 50°C) add_dabco->monitor workup 5. Work-up: Dilute with H₂O, Extract with Et₂O monitor->workup wash 6. Wash Organic Layer with Brine workup->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry product 8. Isolate Pure Product dry->product

Experimental workflow for a DABCO-catalyzed Knoevenagel condensation.

Application Notes: Synthetic Strategies for this compound

While not a prime candidate for direct Knoevenagel condensations, this compound is an exceptionally powerful reagent for constructing nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[10]

Leveraging Dual Nucleophilicity in Cascade Reactions

The most effective use of this reagent is in multicomponent or cascade reactions where both the amino group and the α-carbon participate sequentially. A common strategy involves an initial condensation or addition event, followed by an intramolecular cyclization. For example, it is a key precursor in the synthesis of highly substituted pyridones and dihydropyridines.[11][12] In these syntheses, a Knoevenagel-type condensation can be the first step in a sequence that ultimately leads to a stable heterocyclic ring.[12]

N-Protection as a Strategy to Force C-C Bond Formation

To force a Knoevenagel-type reaction, the nucleophilicity of the amino group can be masked with a suitable protecting group (e.g., Boc, Cbz). This strategy blocks the imine-formation pathway, leaving only the α-carbon available for deprotonation and subsequent nucleophilic attack. After the C-C bond is formed, the protecting group can be removed, revealing the amino functionality for further synthetic transformations.

Synthesis of Pyridine and Pyridone Derivatives

This compound and its parent compound are pivotal in synthesizing various heterocyclic drugs.[6] For instance, multicomponent reactions involving an aldehyde, cyanoacetohydrazide, and an activated nitrile like ethyl cyanoacetate (as a proxy for the amino version) yield N-amino-3-cyano-2-pyridone derivatives.[11][12] These reactions proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, showcasing a sophisticated application of the core reactivity.[12]

Data Summary: Versatility of the Knoevenagel Condensation with Ethyl Cyanoacetate

The following table summarizes the results of various Knoevenagel condensations using ethyl cyanoacetate with different aromatic aldehydes, highlighting the broad applicability and high efficiency of the foundational reaction.

EntryAldehydeCatalyst/Promoter SystemConditionsTimeYield (%)Reference
1BenzaldehydeDBU/H₂ORoom Temp15 min95[13]
24-Chlorobenzaldehyde[HyEtPy]Cl/DABCO50 °C10 min96[9]
34-Nitrobenzaldehyde[HyEtPy]Cl/DABCO50 °C5 min99[9]
44-MethoxybenzaldehydeDBU/H₂ORoom Temp20 min94[13]
52-FuraldehydeDBU/H₂ORoom Temp10 min96[13]
64-(Dimethylamino)benzaldehydeDIPEAc70 °C1.5 h94[14]
7IsatinSBA-Pr-SO₃H / H₂O60 °C25 min90[15]
8Terephthalaldehyde (2 eq.)[HyEtPy]Cl/DABCO50 °C25 min91[9]

Conclusion

This compound is a specialized and highly valuable building block whose reactivity profile diverges significantly from that of ethyl cyanoacetate. Its dual nucleophilicity and reduced α-proton acidity make it an unconventional and often unsuitable substrate for direct Knoevenagel condensations. Instead, its synthetic power is best realized in multicomponent and cascade reactions designed to construct complex, nitrogen-containing heterocyclic systems. For researchers aiming to perform a classical Knoevenagel condensation to form an α,β-unsaturated cyanoacrylate, ethyl cyanoacetate remains the reagent of choice, offering predictable reactivity and high yields under mild conditions. A thorough understanding of the distinct chemical personalities of these two synthons is paramount for their strategic and successful application in modern organic synthesis and drug discovery.

References

  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry.
  • Heravi, M., Janati, F., & Zadsirjan, V. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly.
  • Rupainwar, R., & Srivastava, A. (2020). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
  • Kumar, A., & Sharma, S. (2014). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of ChemTech Research.
  • ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. ResearchGate.
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate.
  • Wang, C., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society.
  • Wikipedia. (n.d.). Ethyl cyanoacetate. Wikipedia.
  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances.
  • Rupainwar, R., & Srivastava, A. (2020). The Importance and Applications of Knoevenagel Reaction (Brief Review). ResearchGate.
  • Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances.
  • Oriental Journal of Chemistry. (2020). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. ResearchGate.
  • Bougrin, K., et al. (2019). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules.
  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
  • Baba-Ahmed, I., et al. (2024). Synthesis of new aza-heterocyclic based on 2-pyridone. Sciforum.
  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.
  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate.
  • Bio, M. M., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters.
  • Ziarani, G. M., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA-15. European Journal of Chemistry.
  • Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.
  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • ResearchGate. (n.d.). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate.
  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
  • Al-Sultani, K. H., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules.
  • Sargordan Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemical Research.
  • National Institutes of Health (NIH). (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. National Center for Biotechnology Information.
  • Fadda, A. A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Der Pharma Chemica. (n.d.). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica.

Sources

Application Notes & Protocols: The Strategic Role of Ethyl 2-Amino-2-Cyanoacetate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-2-cyanoacetate is a uniquely trifunctionalized molecule, positioning it as a highly valuable and versatile building block in modern synthetic chemistry.[1] Its structure, which incorporates an amino group, a cyano group, and an ethyl ester moiety on a single chiral carbon, provides a rich platform for the construction of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles.[1][2] These heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of a vast array of therapeutic agents.[2] This guide explores the fundamental reactivity of this compound and its strategic application in multi-component reactions (MCRs), providing detailed mechanistic insights and field-proven protocols to empower researchers in the efficient synthesis of novel chemical entities for drug discovery.

Core Principles: The Synthetic Advantage of a Trifunctional Synthon

The primary differentiator between this compound and its more common parent compound, ethyl cyanoacetate, is the α-amino group.[3] This substitution fundamentally alters the molecule's electronic and steric properties, unlocking unique and advantageous reaction pathways.[3][4]

Key Reactive Features:

  • Dual Nucleophilicity : The molecule possesses two distinct nucleophilic centers: the nitrogen of the amino group and the α-carbon (upon deprotonation).[3] This allows for a wider range of cyclization strategies compared to ethyl cyanoacetate, which acts primarily as a carbon nucleophile.[3]

  • Streamlined Convergence : In many MCRs, this compound can conceptually replace two separate reagents (e.g., an active methylene compound and an ammonia source).[2] This leads to more atom-economical and efficient processes, simplifying reaction setup and purification.[2]

  • Stereocenter Introduction : The α-carbon is a chiral center, offering a handle for the development of stereoselective syntheses.[5]

The interplay of these three functional groups—the nucleophilic amine, the electrophilic/addition-receptive cyano and ester groups, and the chiral α-carbon—makes this compound a powerful tool for generating molecular diversity.[2][5]

Logical Workflow: Convergent Synthesis Advantage

The diagram below illustrates the conceptual advantage of using a single, highly functionalized synthon like this compound over multiple simpler reagents in an MCR.

cluster_0 Traditional MCR (e.g., 4-Component) cluster_1 Convergent MCR with EACA A Aldehyde Target1 Complex Heterocycle A->Target1 B Active Methylene (e.g., Malononitrile) B->Target1 Y This compound (Combines B and D) B->Y C Ketone C->Target1 D Ammonia Source (e.g., NH4OAc) D->Target1 D->Y X Aldehyde Target2 Complex Heterocycle X->Target2 Y->Target2 Z Ketone Z->Target2

Caption: Conceptual advantage of a convergent MCR using this compound (EACA).

Application Note I: Gewald Synthesis of 2-Aminothiophenes

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science.[6] The Gewald reaction, a multi-component condensation, is a universal and highly efficient method for synthesizing these polysubstituted thiophenes.[7][8] The reaction typically involves an α-methylene carbonyl compound, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[8][9]

Reaction Mechanism

The mechanism proceeds through a well-elucidated sequence of condensation, sulfur addition, and cyclization.[9]

  • Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone/aldehyde and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[9]

  • Michael Addition of Sulfur : The conjugate base of the sulfur adds to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization & Tautomerization : The newly formed thiolate attacks the nitrile group, leading to an imine intermediate that subsequently tautomerizes to the stable 2-aminothiophene product.[9]

Gewald_Mechanism Start Ketone + Ethyl Cyanoacetate + Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Michael Michael Addition of Sulfur Intermediate1->Michael Intermediate2 Thiolate Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Imine Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Stepwise mechanism of the Gewald reaction for 2-aminothiophene synthesis.

Protocol: Four-Component Gewald Synthesis of a 2-Aminothiophene-3-carboxamide

This protocol describes an efficient, organocatalyzed four-component Gewald reaction performed in an aqueous medium at room temperature.[6] It demonstrates the power of MCRs to rapidly generate complex products from simple starting materials.

Materials:

  • Cyclohexanone (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Aniline (1.0 mmol)

  • Elemental Sulfur (1.2 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Water (5 mL)

  • Ethyl acetate and Hexanes for recrystallization

Procedure:

  • To a 25 mL round-bottom flask, add water (5 mL), triethylamine (2.0 mmol), and the primary amine (aniline, 1.0 mmol). Stir the mixture for 5 minutes at room temperature.

  • Add ethyl cyanoacetate (1.0 mmol) to the mixture and stir for an additional 10 minutes.

    • Scientist's Note: This initial step facilitates the in-situ formation of the corresponding cyanoacetamide from the amine and ester.[6] Triethylamine acts as a base to catalyze this amidation.

  • Add the α-methylene carbonyl compound (cyclohexanone, 1.0 mmol) and elemental sulfur (1.2 mmol).

  • Seal the flask and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product.[6]

  • Upon completion, collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with cold water to remove any water-soluble impurities.

  • Purify the product by recrystallization from an ethyl acetate/hexanes solvent system to yield the pure 2-aminothiophene-3-carboxamide derivative.

Substrate (Carbonyl)AmineTime (h)Yield (%)Reference
CyclohexanoneCyclohexylamine295[6]
CyclopentanoneBenzylamine392[6]
AcetoneAniline485[6]
3-PentanoneMorpholine2.590[6]
Table 1: Representative yields for the four-component Gewald synthesis.[6]

Application Note II: Hantzsch Synthesis of Dihydropyridines

The 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold, most notably found in a class of calcium channel blockers used to treat hypertension.[4] The Hantzsch reaction is the most straightforward and widely used method for synthesizing these crucial molecules.[10] The classical reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4]

Conceptual Role of this compound

In a modified Hantzsch synthesis, this compound can serve as a dual-purpose reagent, providing both the active methylene component and the nitrogen atom required for the heterocycle formation. This transforms the reaction from a four-component to a more convergent three-component process, enhancing efficiency.

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of condensation and addition reactions.[10]

  • Knoevenagel Condensation : One equivalent of the β-dicarbonyl compound condenses with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[10]

  • Enamine Formation : A second equivalent of the β-dicarbonyl compound reacts with the nitrogen source (e.g., ammonia or the amino group of EACA) to form a β-enamino ester.[10]

  • Michael Addition & Cyclization : The enamine acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. This is followed by intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[10]

Hantzsch_Mechanism cluster_path1 Path 1 cluster_path2 Path 2 Aldehyde1 Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde1->Knoevenagel Ketoester1 β-Ketoester (eq 1) Ketoester1->Knoevenagel Unsaturated α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated Michael Michael Addition Unsaturated->Michael Ammonia Ammonia Source Enamine_Form Enamine Formation Ammonia->Enamine_Form Ketoester2 β-Ketoester (eq 2) Ketoester2->Enamine_Form Enamine β-Enamino Ester Enamine_Form->Enamine Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Caption: General mechanism for the Hantzsch 1,4-dihydropyridine synthesis.

Protocol: One-Pot Synthesis of a 1,4-Dihydropyridine Derivative

This protocol details a representative Hantzsch reaction for synthesizing a poly-substituted 1,4-DHP.[11]

Materials:

  • Substituted Aldehyde (e.g., 4-Chlorobenzaldehyde) (1 mmol)

  • Dimedone (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (as solvent)

  • Catalyst (optional, e.g., polyaniline supported ZnO)[11]

Procedure:

  • In a 50 mL round-bottom flask, combine the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (10-15 mL) to dissolve/suspend the reactants.

    • Scientist's Note: Ammonium acetate serves as a convenient in-situ source of ammonia, which is required for the enamine formation and incorporation into the final ring system.[10]

  • If using a catalyst, add it to the mixture at this stage (e.g., 2 mol%).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will often crystallize or precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove unreacted starting materials.

  • If necessary, the product can be further purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine derivative.

AldehydeCatalystTimeYield (%)Reference
BenzaldehydeGuanidine HCl3 h92[12]
4-ChlorobenzaldehydePANI-ZnO2 hHigh[11]
4-NitrobenzaldehydePANI-ZnOHighHigh[11]
FurfuralGuanidine HCl2.5 h85[12]
Table 2: Comparison of catalysts and yields in Hantzsch DHP synthesis.

Concluding Remarks & Future Outlook

This compound and its parent compound, ethyl cyanoacetate, are pivotal starting materials for the synthesis of a multitude of pharmacologically relevant heterocycles through multi-component reactions.[1][13] The strategic advantage of this compound lies in its trifunctional nature, which enables more convergent and atom-economical synthetic routes.[2] While direct, well-documented protocols for this specific reagent in some classical MCRs are still emerging, the principles of its reactivity open up exciting possibilities for novel synthetic designs.[14] Its application in the synthesis of pyridines, pyrimidines, purines, and other privileged scaffolds makes it a reagent of significant interest for researchers aiming to build diverse chemical libraries for drug discovery and development.[15][16][17] The protocols and mechanistic insights provided herein serve as a foundational guide for harnessing the synthetic power of this versatile building block.

References

  • An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile - Benchchem.
  • The Strategic Advantage of this compound in Drug Discovery: A Compar
  • A Comparative Guide to the Reactivity of this compound and Ethyl Cyanoacet
  • Ethyl cyanoacet
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • A Comparative Guide to Pyridine Synthesis: Ethyl 2-Amino-2-Cyanoacet
  • Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - NG.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ark
  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions - ark
  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction.
  • Ethyl cyanoacet
  • Fundamental reaction mechanisms involving ethyl 2-amino-2-cyanoacet
  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Publishing.
  • Synthesis of privileged scaffolds by using diversity-oriented synthesis - PubMed.
  • A green chemistry approach to gewald reaction - Der Pharma Chemica.
  • Gewald reaction - Wikipedia.
  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed.
  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condens
  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY)
  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central.
  • One Pot Multi Component Synthesis of Novel Dihydropyridine Deriv
  • Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH.
  • Application Notes and Protocols for the Synthesis of Purine Derivatives Using Ethyl 2-Amino-2-Cyanoacet

Sources

synthesis of 2,4,5-triamino-6-hydroxypyrimidine from ethyl 2-amino-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

2,4,5-Triamino-6-hydroxypyrimidine (TAHP) is a pivotal intermediate in the synthesis of numerous biologically significant molecules, including the essential vitamin folic acid and the antiviral drug ganciclovir. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of TAHP. The primary, well-established synthetic route commences with the cyclization of an activated C2 synthon, such as ethyl cyanoacetate, with guanidine, followed by nitrosation and subsequent reduction. An alternative, more direct synthesis starting from ethyl 2-amino-2-cyanoacetate, as proposed in recent patent literature, is also discussed. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science. Among its many derivatives, 2,4,5-triamino-6-hydroxypyrimidine (TAHP) stands out as a critical precursor for the construction of more complex heterocyclic systems. Its structure, featuring multiple nucleophilic amino groups and a hydroxyl group, offers a versatile platform for diversification. The most prominent application of TAHP is in the industrial synthesis of guanine and folic acid.

This application note details the prevalent and reliable multi-step synthesis pathway to TAHP, which involves three key transformations:

  • Pyrimidine Ring Formation: A condensation reaction between guanidine and an ethyl acetate derivative to construct the core 2,4-diamino-6-hydroxypyrimidine (DAHP) ring.

  • C5-Functionalization: An electrophilic substitution reaction (nitrosation) at the electron-rich C5 position of the pyrimidine ring to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).

  • Amino Group Installation: The reduction of the C5-nitroso group to the corresponding primary amine, affording the final product, TAHP.

Each step is detailed with an emphasis on reaction mechanisms, experimental best practices, and safety considerations.

PART 1: Established Three-Step Synthesis Pathway

This section outlines the most widely reported and validated method for synthesizing TAHP, starting from ethyl cyanoacetate and guanidine.

Overall Reaction Scheme

Reaction_Scheme EC Ethyl Cyanoacetate + Guanidine DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) EC->DAHP Step 1: Cyclization (NaOEt, EtOH, Reflux) DAHNP 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) DAHP->DAHNP Step 2: Nitrosation (NaNO2, Acetic Acid) TAHP 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) DAHNP->TAHP Step 3: Reduction (e.g., Na2S2O4 or H2/Pd-C) Mechanism_Step1 cluster_0 Step 1: Cyclization Mechanism start Ethyl Cyanoacetate + Guanidine enolate Enolate Formation (Base catalysis) start->enolate NaOEt attack Nucleophilic Attack of Guanidine enolate->attack cyclization Intramolecular Cyclization & Tautomerization attack->cyclization product 2,4-Diamino-6-hydroxypyrimidine (DAHP) cyclization->product

Caption: Mechanistic workflow for the synthesis of DAHP.

Experimental Protocol

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
Guanidine Nitrate 122.07 110 g 0.90
Sodium Methoxide 54.02 55 g 1.02
Methyl Cyanoacetate 99.09 99.1 g 1.00
Methanol 32.04 300 mL -
Water 18.02 800 mL -
Hydrochloric Acid 36.46 As needed -

| Acetic Acid (50%) | 60.05 | As needed | - |

Procedure:

  • To a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add methanol (300 mL), guanidine nitrate (110 g), and sodium methoxide (55 g). [1]2. Heat the mixture to reflux and stir for 1 hour to ensure the formation of free guanidine.

  • While maintaining reflux, add methyl cyanoacetate (99.1 g) dropwise over a period of 1-2 hours.

  • After the addition is complete, continue refluxing for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, distill off the methanol.

  • Add water (800 mL) to the solid residue and heat to dissolve.

  • Adjust the pH to 9 with hydrochloric acid, then carefully adjust to pH 7 with 50% acetic acid. [1]8. Cool the solution to 5-10°C in an ice bath to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine (DAHP). A typical yield is around 95%. [1] Causality: The use of a strong base like sodium methoxide is critical for deprotonating the cyanoacetate and for generating the highly reactive free guanidine from its stable salt. [2][3]The final pH adjustment to neutral is crucial for precipitating the amphoteric DAHP product while keeping ionic impurities in solution.

Step 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

Principle and Mechanism

This step involves the electrophilic substitution of a nitroso group (-N=O) onto the C5 position of the DAHP ring. The pyrimidine ring, activated by the two amino groups and the hydroxyl group, is highly susceptible to electrophilic attack. The electrophile, the nitrosonium ion (NO+), is generated in situ from sodium nitrite in an acidic medium, typically acetic acid.

Experimental Protocol

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
2,4-Diamino-6-hydroxypyrimidine (DAHP) 126.12 60 g 0.476
Sodium Nitrite (NaNO₂) 69.00 34 g 0.493
Water 18.02 1300 mL -

| Glacial Acetic Acid | 60.05 | 40 mL | - |

Procedure:

  • In a 3-liter beaker, suspend DAHP (60 g) in water (1200 mL). [4]2. Add a solution of sodium nitrite (34 g) in distilled water (100 mL) to the suspension.

  • While stirring vigorously with a magnetic stirrer, add glacial acetic acid (40 mL) dropwise. The temperature should be maintained between 15-20°C using an ice bath if necessary. [5]4. Upon addition of acetic acid, the solution will turn a distinct rose-red color as the nitroso product precipitates. [4]5. Continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Filter the red precipitate, wash thoroughly with cold water, and then with ethanol to aid in drying.

  • Dry the product, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP), in a vacuum oven at 60°C. A typical yield is around 80%. Causality: The reaction is performed in a controlled temperature range (0–20°C) to ensure the stability of the nitrosonium ion and to manage the exothermicity of the reaction. The acidic environment is essential for generating the NO+ electrophile from NaNO₂.

Step 3: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)

Principle and Mechanism

The final step is the reduction of the C5-nitroso group to a primary amino group. This transformation can be achieved using various reducing agents. A common laboratory and industrial method involves using sodium dithionite (Na₂S₂O₄). [4]Alternatively, catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) offers a cleaner, more environmentally friendly route. [6][7]

Experimental Protocol (Using Sodium Dithionite)

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
DAHNP 155.12 52 g 0.335
Sodium Dithionite (Na₂S₂O₄) 174.11 ~115 g ~0.66
Sodium Hydroxide (20% solution) 40.00 46 mL -
Water 18.02 440 mL -

| Sulfuric Acid (conc.) | 98.08 | As needed | - |

Procedure:

  • In a beaker, add DAHNP (52 g) to hot distilled water (440 mL, ~80°C). [4]2. Place the beaker in a water bath maintained at 90°C and stir the suspension.

  • Add 20% sodium hydroxide solution (46 mL) to increase the solubility of the DAHNP. [4]4. Add sodium dithionite (~115 g) in portions over 1-2 hours. The red color of the suspension will gradually fade to a light yellow, indicating the completion of the reduction.

  • Boil the final mixture and filter it while hot to remove impurities.

  • Cool the filtrate in an ice bath.

  • To the cooled filtrate, slowly add a solution of concentrated sulfuric acid (56 mL in 500 mL water) to precipitate the product as its sulfate salt. [4]8. Heat the mixture in a boiling water bath for 90 minutes.

  • Filter the precipitate, wash with distilled water and then ethanol, and dry at 80°C to obtain 2,4,5-triamino-6-hydroxypyrimidine sulfate. A typical yield is around 70%. [4] Causality: The reduction is performed under basic conditions to enhance the solubility of the starting material. Sodium dithionite is a powerful and cost-effective reducing agent suitable for this transformation. The final product is isolated as a sulfate salt, which is often more stable and easier to handle than the free base. [7]

Alternative Protocol (Catalytic Hydrogenation)

Catalytic hydrogenation is a preferred green chemistry approach.

  • Suspend DAHNP in an aqueous or alcoholic solvent. [6]2. Adjust the pH to be neutral or slightly alkaline (pH < 9) before hydrogenation. [8][9]3. Add a catalyst, such as 5% Pd/C.

  • Conduct the hydrogenation in a suitable reactor under hydrogen pressure (0.1–5 MPa) at an elevated temperature (70–130°C). [6]5. After the reaction, the catalyst is filtered off, and the product is isolated by acidification to form the sulfate salt. This method often results in higher purity and yield (>95%). [6]

PART 2: Alternative Synthesis from this compound

While the three-step method is standard, patent literature describes a more direct route that aligns with the user's specified starting material. [10]This pathway aims to construct the fully substituted pyrimidine ring in a single cyclization step.

Principle

This novel process involves the direct cyclization of this compound with free guanidine. This approach is conceptually more efficient as it introduces the C5-amino group as part of the starting material, thereby avoiding the separate nitrosation and reduction steps.

Alternative_Route EACC This compound + Guanidine TAHP 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) EACC->TAHP Direct Cyclization

Caption: Proposed direct synthesis of TAHP.

Protocol Discussion

According to patent CN1296945A, the synthesis proceeds as follows:

  • Preparation of Starting Material: The specified starting material, this compound, is itself generated via a two-step process from ethyl cyanoacetate. First, ethyl cyanoacetate undergoes a nitrosation reaction with sodium nitrite to form 2-nitroso, 2-ethyl cyanoacetate. This intermediate is then subjected to pressurized catalytic hydrogenation to reduce the nitroso group to an amino group, yielding this compound. [10]2. Cyclization: The resulting this compound is then reacted with free guanidine (prepared from a guanidine salt and a base) in a cyclization reaction to directly form 2,4,5-triamino-6-hydroxypyrimidine. [10] Causality and Field Insights: This route is advantageous in its atom economy and reduced step count. However, the stability and reactivity of this compound are critical considerations. This intermediate may be prone to self-condensation or decomposition, which could explain why the traditional, more robust three-step synthesis remains the industry standard. Researchers exploring this alternative route should pay close attention to the purification and handling of the amino-cyanoacetate intermediate.

Safety and Handling

  • Guanidine Salts: Can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE).

  • Sodium Methoxide/Ethoxide: Highly corrosive and flammable. Reacts violently with water. Must be handled under anhydrous conditions in a fume hood.

  • Sodium Nitrite: Strong oxidizing agent. Toxic if ingested. Avoid contact with acidic solutions, which releases toxic nitrogen oxide gases.

  • Sodium Dithionite: Can self-ignite in the presence of moisture. Store in a cool, dry place.

  • Catalytic Hydrogenation: Requires specialized high-pressure equipment and proper handling procedures for flammable hydrogen gas and pyrophoric catalysts (e.g., Pd/C).

References

  • SOLID-PHASE SYNTHESIS OF 2,4,6-TRIAMINOPYRIMIDINES. (2006). Taylor & Francis Online. [Link]
  • 2,4,6-Triaminopyrimidine. Wikipedia. [Link]
  • Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
  • U.S. Patent No. 4,167,633. (1979).
  • Chinese Patent No. CN1296945A. (2001).
  • Chinese Patent No. CN114380832A. (2022).
  • Chinese Patent No. CN102020624A. (2011).
  • Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
  • Heterocyclic derivatives of guanidine. Part III. Stoicheiometry and kinetics of the condensation of ethyl cyanoacetate with guanidino-2H-pyrroles. Journal of the Chemical Society (Resumed). [Link]
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.
  • U.S. Patent No. 2,673,204A. (1954).
  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals. [Link]
  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions.
  • European Patent No. EP0444266B1. (1991).
  • Chinese Patent No. CN108558776A. (2018).
  • How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?
  • Chinese Patent No. CN108558776B. (2020).
  • Chinese Patent No. CN107602487B. (2018).
  • Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulf
  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.
  • Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles.
  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. NIH. [Link]
  • Cyclization reaction between alkynones and guanidine.
  • European Patent No. EP0444266A1. (1991).

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 2-Nitroso-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Synthon for Heterocyclic Chemistry

Ethyl 2-amino-2-cyanoacetate is a highly valuable and versatile building block in synthetic organic chemistry.[1] Its trifunctional nature, featuring an amino group, a cyano group, and an ethyl ester all attached to a single carbon atom, makes it a potent precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds.[1] These heterocyclic scaffolds are prevalent in many biologically active molecules and approved pharmaceuticals, underscoring the importance of efficient and reliable methods for the synthesis of this key intermediate.[1]

The most common laboratory-scale synthesis of this compound involves a two-step process.[2] The first step is the nitrosation of ethyl cyanoacetate to produce ethyl 2-hydroxyimino-2-cyanoacetate, which exists in tautomeric equilibrium with the target ethyl 2-nitroso-2-cyanoacetate.[2][3] The subsequent and critical step, which is the focus of these application notes, is the reduction of this intermediate to the desired primary amine via catalytic hydrogenation.[2]

This guide provides a comprehensive overview of the principles, methodologies, and detailed protocols for the catalytic hydrogenation of ethyl 2-nitroso-2-cyanoacetate (in its more stable oxime form). We will explore various catalytic systems, discuss the mechanistic underpinnings, and offer practical insights to aid researchers in selecting and optimizing the appropriate conditions for their specific synthetic needs.

Scientific Principles and Mechanistic Overview

The reduction of a nitroso group to a primary amine via catalytic hydrogenation is a well-established transformation in organic synthesis.[4] The generally accepted mechanism for this process on a metal catalyst surface, known as the Haber-Lukashevich pathway, involves a stepwise reduction.[4] The reaction proceeds through nitroso and hydroxylamine intermediates, which are then further hydrogenated to the corresponding amine.[4]

The overall transformation for the reduction of ethyl 2-hydroxyimino-2-cyanoacetate is as follows:

cluster_0 Overall Reaction Scheme Ethyl 2-hydroxyimino-2-cyanoacetate Ethyl 2-hydroxyimino-2-cyanoacetate This compound This compound Ethyl 2-hydroxyimino-2-cyanoacetate->this compound H2, Catalyst

Caption: Overall reaction for the catalytic hydrogenation.

The choice of catalyst is paramount and can significantly influence the reaction's efficiency, selectivity, and susceptibility to poisoning. The most commonly employed heterogeneous catalysts for this transformation include palladium, platinum, and nickel-based systems.[4][5]

  • Palladium on Carbon (Pd/C): Often the catalyst of choice due to its high efficiency in reducing both aromatic and aliphatic nitro and nitroso groups.[4][6] It is typically used under mild conditions of temperature and pressure.[4]

  • Platinum(IV) Oxide (PtO₂): A highly active catalyst, often referred to as Adams' catalyst, which is effective for the hydrogenation of a wide variety of functional groups.[4]

  • Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts.[4][7] It is particularly useful for substrates containing functionalities that might be sensitive to hydrogenolysis with palladium catalysts.[4] However, Raney Nickel is pyrophoric and requires careful handling.[7][8]

Comparative Overview of Catalytic Systems

The selection of a specific catalytic system depends on several factors, including the desired scale of the reaction, the presence of other functional groups in the molecule, cost considerations, and available laboratory equipment. Below is a comparative summary of the most common methods.

CatalystTypical Loading (w/w)SolventTemperature (°C)Pressure (atm)Key AdvantagesKey Considerations
10% Pd/C 5-10%Methanol, EthanolRoom Temperature1-4High activity, mild conditions, clean reaction.[2][4]Potential for hydrogenolysis of sensitive groups.
PtO₂ (Adams' catalyst) 1-5%Ethanol, Acetic AcidRoom Temperature1-4Very high activity, versatile.[4]Higher cost compared to other catalysts.
Raney® Nickel 10-20%EthanolRoom Temperature - 50°C1-50Cost-effective, good for substrates with sensitive halides.[4][7]Pyrophoric, requires careful handling, may require higher pressures.[8]

Experimental Protocols

Safety Precautions:

  • Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel). All procedures should be conducted in a well-ventilated fume hood.

  • Proper personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Ensure that the hydrogenation apparatus is properly assembled and leak-tested before introducing hydrogen.

  • Palladium on carbon can be flammable, especially when dry. Handle in an inert atmosphere.[2]

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This is often the preferred method due to its high efficiency and mild reaction conditions.

Materials and Equipment:

  • Ethyl 2-hydroxyimino-2-cyanoacetate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol (reagent grade)

  • Hydrogenation flask (e.g., Parr shaker bottle or a round-bottom flask)

  • Hydrogen source (balloon or gas cylinder with regulator)

  • Magnetic stirrer and stir bar

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Buchner funnel with Celite® pad)

Procedure:

  • Inerting the Flask: To a hydrogenation flask containing a magnetic stir bar, add the ethyl 2-hydroxyimino-2-cyanoacetate.

  • Catalyst Addition: Under a gentle stream of inert gas (nitrogen or argon), carefully add 10% Pd/C (typically 5-10% by weight of the substrate). Caution: Pd/C is flammable, especially when dry. Handle in an inert atmosphere.[2]

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol to the flask. The solvent should be sufficient to create a slurry that can be stirred effectively.

  • Hydrogenation Setup: Seal the flask and, using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[2]

  • Reaction: Inflate a balloon with hydrogen gas and attach it to the flask to maintain a positive pressure of hydrogen (approximately 1 atm). Vigorously stir the reaction mixture at room temperature.[2] For larger scale reactions or faster reaction times, a Parr hydrogenation apparatus at elevated pressure (e.g., 50 psi) can be used.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen (if using a gas burette).

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: The filtrate, containing the product, can be concentrated under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by crystallization or chromatography.

cluster_0 Experimental Workflow: Pd/C Hydrogenation A Inert Flask and Add Substrate B Add Pd/C Catalyst under Inert Atmosphere A->B C Add Solvent (Methanol/Ethanol) B->C D Seal Flask and Purge with H2 C->D E Stir under H2 Atmosphere (1 atm) D->E F Monitor Reaction by TLC E->F G Purge with Inert Gas F->G Reaction Complete H Filter through Celite® G->H I Concentrate Filtrate H->I

Caption: General workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Raney® Nickel Catalyzed Hydrogenation

This method is a cost-effective alternative, particularly useful if side reactions like dehalogenation are a concern with other substrates.

Materials and Equipment:

  • Ethyl 2-hydroxyimino-2-cyanoacetate

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (reagent grade)

  • Parr hydrogenation apparatus or a high-pressure autoclave

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry several times with the reaction solvent (ethanol) to remove the storage liquid. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.

  • Reaction Setup: In a hydrogenation vessel, combine the ethyl 2-hydroxyimino-2-cyanoacetate and the washed Raney® Nickel slurry in ethanol.

  • Hydrogenation: Seal the vessel, purge with hydrogen, and pressurize to the desired pressure (e.g., 50-500 psi). Heat the reaction to a moderate temperature (e.g., 40-50°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Keep the filter cake wet during filtration to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning. Ensure all reagents and solvents are of high purity. The catalyst may also be deactivated; in this case, adding a fresh portion of the catalyst may restart the reaction.

  • Low Yield: Low yields can result from incomplete reaction or side reactions. The reaction time and temperature can be optimized. For sensitive substrates, lower temperatures and pressures may be beneficial.

  • Catalyst Filtration: Fine catalyst particles can sometimes pass through the filter paper. Using a dense pad of Celite® or a membrane filter can help in achieving a clean filtration.

  • Safety with Raney® Nickel: Never allow Raney® Nickel to dry. After filtration, the filter cake should be quenched by slowly adding a dilute acid (e.g., acetic acid in water) to deactivate it before disposal.

Conclusion

The catalytic hydrogenation of ethyl 2-nitroso-2-cyanoacetate (as its oxime tautomer) is a robust and efficient method for the synthesis of the versatile intermediate, this compound. The choice between palladium, platinum, or nickel catalysts allows for flexibility depending on the specific requirements of the synthesis. By following the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and successfully perform this important transformation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile.
  • Taylor & Francis eBooks. (1993).
  • BenchChem. (2025).
  • PrepChem.com.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
  • Wikipedia. Raney nickel.
  • ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC)
  • University of Illinois.
  • TCI Chemicals.

Sources

The Unlocking of Heterocyclic Scaffolds: Ethyl 2-Amino-2-Cyanoacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Synthon

In the intricate tapestry of medicinal chemistry, the efficient construction of novel heterocyclic scaffolds remains a cornerstone of drug discovery. These cyclic structures are the architectural foundation of a vast number of therapeutic agents. Among the myriad of building blocks available to the synthetic chemist, ethyl 2-amino-2-cyanoacetate emerges as a molecule of significant interest. Its unique trifunctional nature, possessing an amino group, a cyano group, and an ethyl ester moiety all tethered to a single chiral carbon, presents a powerful and versatile platform for the synthesis of diverse, biologically relevant heterocycles.[1]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its fundamental reactivity, provide detailed protocols for its synthesis and transformation into key heterocyclic systems, and discuss its potential in the generation of novel pharmacophores. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.

Core Reactivity Profile: A Tale of Three Functional Groups

The synthetic utility of this compound is dictated by the interplay of its three distinct functional groups.[2] Understanding this interplay is paramount for designing efficient and selective synthetic transformations.

  • The Amino Group (-NH₂): As a potent nucleophile, the amino group readily participates in reactions with electrophiles. This functionality is key to its role in the construction of nitrogen-containing heterocycles.

  • The Cyano Group (-C≡N): This versatile group can undergo hydrolysis or reduction and significantly influences the electronic properties of the molecule. It often serves as a crucial element in cyclization reactions.

  • The Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution, the ester group provides a handle for further derivatization or can be involved in cyclization processes.

The convergence of these three groups at the alpha-carbon (Cα) imparts a unique reactivity profile compared to its more commonly used parent compound, ethyl cyanoacetate, which possesses an acidic methylene group.[2]

Synthesis of this compound: A Laboratory-Scale Protocol

A reliable, two-step laboratory-scale synthesis of this compound has been developed, proceeding through a nitrosation reaction followed by a reduction.[3]

Step 1: Nitrosation of Ethyl Cyanoacetate

This step involves the reaction of ethyl cyanoacetate with sodium nitrite in the presence of acetic acid to form the intermediate, ethyl 2-hydroxyimino-2-cyanoacetate.[3]

Protocol:

  • In a well-ventilated fume hood, dissolve ethyl cyanoacetate (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-hydroxyimino-2-cyanoacetate.[3]

Step 2: Reduction of Ethyl 2-Hydroxyimino-2-Cyanoacetate

The intermediate oxime is then reduced to the desired primary amine via catalytic hydrogenation.[3]

Protocol:

  • In a flask suitable for hydrogenation, dissolve ethyl 2-hydroxyimino-2-cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Vigorously stir the reaction mixture at room temperature under a positive pressure of hydrogen (approximately 1 atm).

  • Monitor the reaction by TLC or by observing hydrogen consumption.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound. The product can be further purified by distillation or chromatography if necessary.[3]

StepStarting MaterialProductCatalystSolventTypical Yield (%)
1Ethyl CyanoacetateEthyl 2-hydroxyimino-2-cyanoacetate-Acetic Acid/Water85-95
2Ethyl 2-hydroxyimino-2-cyanoacetateThis compound10% Pd/CEthanol/Methanol80-90

Applications in Heterocyclic Synthesis: Building Blocks for Bioactive Molecules

This compound is a powerful tool for generating molecular diversity, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.[4]

Synthesis of Substituted Pyridines: A Convergent Approach

The 2-amino-3-cyanopyridine scaffold is a key pharmacophore found in a variety of biologically active compounds. The use of this compound offers a more convergent and atom-economical approach to these structures compared to traditional multi-component reactions involving simpler synthons.[3]

Conceptual Workflow for 2-Amino-3-Cyanopyridine Synthesis:

Caption: Conceptual workflow for a more convergent synthesis of 2-amino-3-cyanopyridines.

Representative Protocol for the Synthesis of a Substituted Pyridine:

While direct protocols for this compound are not abundant, the following is a representative procedure adapted from the well-established chemistry of related active methylene compounds.

  • To a solution of an appropriate α,β-unsaturated ketone (chalcone) (1 equivalent) in ethanol, add this compound (1 equivalent) and a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified substituted pyridine.

Synthesis of Functionalized Pyrimidines

This compound can be condensed with amidines or guanidines to construct aminopyrimidine scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.

Reaction Scheme for Pyrimidine Synthesis:

Caption: General reaction scheme for the synthesis of substituted aminopyrimidines.

Protocol for the Synthesis of a 2,4-Diamino-5-cyanopyrimidine Derivative:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 equivalents) in ethanol.

  • To this solution, add guanidine hydrochloride (1 equivalent) and stir for 15 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 6-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • The precipitated product is collected by filtration, washed with water and cold ethanol, and then dried.

  • The crude product can be recrystallized from a suitable solvent to yield the pure 2,4-diamino-5-cyanopyrimidine derivative.

Transformation of this compound: Synthesis of 2-Amino-2-Cyanoacetamide

A well-documented transformation of this compound is its conversion to 2-amino-2-cyanoacetamide, a useful intermediate for further elaboration in drug discovery programs.[2]

Protocol:

  • Prepare a solution of this compound oxalate (1 equivalent) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Bubble ammonia gas through the solution for approximately 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure at 40-45 °C.

  • Cool the concentrated mixture to 0-5 °C and stir for 1 hour to facilitate product precipitation.

  • Collect the solid product by filtration, wash with chilled methanol, and dry under vacuum to afford 2-amino-2-cyanoacetamide.[2]

ReactantReagentProductSolventTypical Yield (%)
This compound oxalateAmmonia gas2-Amino-2-cyanoacetamideMethanol70-80

Conclusion and Future Perspectives

This compound is a synthon with considerable, yet not fully realized, potential in medicinal chemistry. Its trifunctional nature offers a platform for the convergent and efficient synthesis of a variety of heterocyclic systems. While the direct application of this reagent is not as extensively documented as its parent compound, ethyl cyanoacetate, the foundational principles of its reactivity suggest a broad scope for its use in constructing novel molecular architectures. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid starting point for exploring the utility of this versatile building block in their drug discovery endeavors. Further investigation into the reactivity and applications of this compound is warranted and will undoubtedly unveil new and efficient pathways to medicinally relevant compounds.

References

Sources

Application Notes and Protocols for Reactions Involving Ethyl 2-Amino-2-Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-2-cyanoacetate (EACA) is a unique and highly functionalized building block in modern organic synthesis. Possessing an amino group, a cyano moiety, and an ester function all attached to a single chiral carbon, this molecule offers a rich landscape of chemical reactivity.[1] This guide provides an in-depth exploration of EACA, designed for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document covers the laboratory-scale synthesis of EACA from its precursor, ethyl cyanoacetate, and details key transformations such as nucleophilic acyl substitution and its application within the framework of multicomponent reactions for heterocyclic synthesis.

Introduction: A Profile of a Trifunctional Synthon

The synthetic utility of this compound (CAS No. 32683-02-6) arises from the orthogonal reactivity of its three primary functional groups.[2] Understanding the interplay between these groups is paramount for designing effective synthetic pathways.

  • Amino Group (-NH₂): Acts as a potent nucleophile, readily engaging with a wide range of electrophiles.[1]

  • Cyano Group (-C≡N): A versatile functional group that can undergo hydrolysis or reduction. It also significantly influences the electronic properties of the molecule.[1]

  • Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution, offering a straightforward handle for derivatization.[1]

A critical distinction from its more common parent compound, ethyl cyanoacetate, is the substitution at the alpha-carbon (Cα). The presence of the amino group renders the Cα proton significantly less acidic than the methylene protons of ethyl cyanoacetate, fundamentally altering its role in traditional base-catalyzed condensation reactions.[1][3] This guide will illuminate how to strategically leverage this unique reactivity profile.

Core Reactivity Overview

The diagram below illustrates the primary reactive sites of this compound.

Caption: Reactive sites on this compound.

Laboratory-Scale Synthesis of this compound

A reliable laboratory synthesis of EACA is achieved via a two-step process starting from ethyl cyanoacetate. This involves an initial nitrosation to form an oxime intermediate, followed by a reduction.[4]

Overall Synthesis Workflow

Synthesis_Workflow Start Ethyl Cyanoacetate Step1 Step 1: Nitrosation (NaNO₂, Acetic Acid) Start->Step1 Intermediate Ethyl 2-hydroxyimino-2-cyanoacetate Step1->Intermediate Step2 Step 2: Reduction (Catalytic Hydrogenation) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of EACA from ethyl cyanoacetate.[4]

Protocol 2.1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate

This first step creates the oxime intermediate. The reaction proceeds by treating ethyl cyanoacetate with sodium nitrite in an acidic medium.

Rationale: Acetic acid protonates sodium nitrite to generate nitrous acid in situ. The active methylene group of ethyl cyanoacetate is then nitrosated to form the stable hydroxyimino product.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl Cyanoacetate113.1210011.3 g
Sodium Nitrite69.001208.3 g
Acetic Acid60.051408.0 mL
Water18.02-50 mL
2N Hydrochloric Acid--~50 mL
Diethyl Ether--200 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium nitrite (8.3 g, 120 mmol) in distilled water (50 mL).

  • To the stirred solution, add ethyl cyanoacetate (11.3 g, 100 mmol).

  • Slowly add glacial acetic acid (8.0 mL, ~140 mmol) to the mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.[4]

  • Allow the reaction to stir at room temperature overnight to ensure complete reaction.

  • Collect the yellow crystals by vacuum filtration and wash with a small amount of cold water.

  • Dissolve the collected crystals in 2N hydrochloric acid (50 mL). This protonates the sodium salt to yield the desired product.

  • Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (4 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.[5] Expected yield: ~87%.[5]

Safety: Ethyl 2-hydroxyimino-2-cyanoacetate is an irritant. It may cause skin, eye, and respiratory irritation.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

Protocol 2.2: Reduction to this compound

The intermediate oxime is reduced to the primary amine via catalytic hydrogenation.

Rationale: A palladium-on-carbon catalyst is highly effective for the reduction of oximes to primary amines. The hydrogen gas adsorbs to the catalyst surface, allowing for the stepwise reduction of the C=N bond.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-hydroxyimino-2-cyanoacetate156.13507.8 g
10% Palladium on Carbon (Pd/C)--~400 mg (5% w/w)
Ethanol--150 mL
Hydrogen Gas (H₂)2.02-40-50 psi

Procedure:

  • Place ethyl 2-hydroxyimino-2-cyanoacetate (7.8 g, 50 mmol) and ethanol (150 mL) in a hydrogenation vessel.

  • Carefully add 10% Pd/C (approx. 400 mg) to the mixture. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing the uptake of hydrogen.

  • Once hydrogen uptake ceases (typically 4-6 hours), carefully vent the system and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization if necessary.

Key Laboratory Reactions and Protocols

Nucleophilic Acyl Substitution: Synthesis of 2-Amino-2-cyanoacetamide

This protocol demonstrates the reactivity of the ester group, converting it into a primary amide using ammonia.[2] This is a classic nucleophilic acyl substitution reaction.

Mechanism Rationale: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to yield the more thermodynamically stable amide product.[1]

Caption: Mechanism for the amidation of EACA.

Protocol 3.1.1:

  • Prepare a solution of this compound oxalate in methanol and cool it to 0-5 °C in an ice bath.[2]

  • Bubble ammonia gas through the cooled solution for approximately 1 hour. The use of gaseous ammonia provides a high concentration of the nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure at a temperature of 40-45 °C.

  • Cool the concentrated residue to 0-5 °C and stir for 1 hour to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of chilled methanol, and dry under vacuum to yield 2-amino-2-cyanoacetamide.[2]

Application in Heterocyclic Synthesis: The Gewald Reaction Framework

The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry.[8][9] The classical reaction involves a ketone, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.[10]

Mechanistic Challenge with EACA: The first step of the Gewald reaction is a Knoevenagel condensation.[11] This step is problematic for EACA for two primary reasons:

  • Reduced α-Proton Acidity: The electron-donating amino group reduces the acidity of the α-proton, making deprotonation by common bases (like triethylamine or piperidine) less favorable compared to ethyl cyanoacetate.[3]

  • Competing Nucleophilicity: The α-amino group is a potent nucleophile itself and can react with the ketone starting material to form an imine, leading to undesired side products.[3]

Gewald_Comparison cluster_Standard Standard Gewald Reaction (with Ethyl Cyanoacetate) cluster_EACA Challenges with EACA A1 Ketone + Ethyl Cyanoacetate A3 Knoevenagel Condensation (α-deprotonation) A1->A3 A2 Base (e.g., Et₃N) A2->A3 A4 α,β-Unsaturated Nitrile A3->A4 A5 Sulfur Addition & Cyclization A4->A5 A6 2-Aminothiophene Product A5->A6 B1 Ketone + EACA B3 Pathway 1: α-Deprotonation (Difficult) B1->B3 B4 Pathway 2: Imine Formation (Side Reaction) B1->B4 B2 Base B2->B3 B5 Desired Intermediate (Low Yield) B3->B5 Requires stronger base B6 Side Product B4->B6

Caption: Comparison of the initial step in the Gewald reaction.

Protocol 3.2.1 (Adapted Protocol for a Gewald-Type Reaction): This protocol is an adapted procedure designed to favor the desired reaction pathway by carefully selecting the base and reaction conditions.

Rationale: To overcome the challenges, a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) could be employed at low temperatures. This favors kinetic deprotonation at the α-carbon over nucleophilic attack by the amino group or the base itself.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound128.13101.28 g
Cyclohexanone98.14100.98 g
LiHMDS (1.0 M in THF)-1111 mL
Elemental Sulfur32.06 (as S)100.32 g
Anhydrous THF--50 mL

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous THF (30 mL) and this compound (1.28 g, 10 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS solution (11 mL, 11 mmol) dropwise via syringe. Stir for 30 minutes at -78 °C to ensure complete formation of the carbanion.

  • Add cyclohexanone (0.98 g, 10 mmol) dropwise and allow the mixture to stir at -78 °C for 1 hour.

  • In a separate flask, suspend elemental sulfur (0.32 g, 10 mmol) in anhydrous THF (20 mL). Add this suspension to the reaction mixture via cannula.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the target 2,4-diamino-thiophene derivative.

References

  • Wikipedia. Thorpe reaction. Link
  • BenchChem.
  • BenchChem.
  • L.S.College, Muzaffarpur. Thorpe reaction. Link
  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction. Link
  • chemeurope.com. Thorpe reaction. Link
  • Chem-Station Int. Ed. Thorpe-Ziegler Reaction. (2014-03-02). Link
  • BenchChem.
  • BenchChem. An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile. Link
  • MedChemExpress. Ethyl 2-cyano-2-(hydroxyimino)
  • Wikipedia.
  • Arkat USA.
  • ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)
  • AK Scientific, Inc. Ethyl (hydroxyimino)
  • Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Sigma-Aldrich.
  • ResearchGate. (PDF)
  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Link
  • MDPI.
  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. (2022-08-29). Link
  • Wikipedia. Gewald reaction. Link
  • Sciforum. Synthesis of new aza-heterocyclic based on 2-pyridone. (2024-11-14). Link
  • PrepChem.com.
  • Fisher Scientific.
  • Thermo Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-Amino-2-Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 2-amino-2-cyanoacetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. This compound is a highly valuable trifunctional building block in synthetic chemistry, serving as a precursor for a diverse range of heterocyclic compounds, many with significant biological activity.[1] Its structure, featuring an amino group, a cyano group, and an ethyl ester on a single carbon, offers a rich landscape for chemical transformations.[1][2]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two predominant methods for synthesizing this compound, each with distinct advantages and considerations.

  • Two-Step Synthesis from Ethyl Cyanoacetate: This is a reliable and frequently documented laboratory-scale method.[3] It involves:

    • Step A (Nitrosation): The reaction of ethyl cyanoacetate with a nitrosating agent, typically sodium nitrite in the presence of a weak acid like acetic acid, to form the intermediate, ethyl 2-hydroxyimino-2-cyanoacetate (an oxime).[3]

    • Step B (Reduction): The subsequent reduction of the oxime intermediate to the desired primary amine using catalytic hydrogenation (e.g., Palladium on carbon with H₂ gas).[3]

  • One-Pot Strecker-Type Synthesis: This method is a variation of the classical Strecker reaction, which is a cornerstone for α-aminonitrile synthesis.[4][5][6] It involves the three-component reaction of:

    • An aldehyde source (ethyl glyoxylate).

    • An ammonia source (e.g., ammonium chloride).

    • A cyanide source (e.g., sodium cyanide or potassium cyanide).[7]

The choice between these routes depends on reagent availability, safety infrastructure (especially for handling cyanide), and the desired scale of the reaction.

Q2: Can you illustrate the reaction mechanism for the two-step synthesis?

Certainly. The two-step process is a robust method that avoids the direct one-pot handling of aldehydes, ammonia, and cyanide. The mechanism involves an initial C-nitrosation followed by a catalytic reduction.

Two_Step_Synthesis_Mechanism cluster_0 Step A: Nitrosation cluster_1 Step B: Reduction EC Ethyl Cyanoacetate Intermediate Enolate Intermediate EC->Intermediate  Base (from NaNO2 hydrolysis) Oxime Ethyl 2-hydroxyimino-2-cyanoacetate (Oxime) Intermediate->Oxime  + HONO (from NaNO2 + Acid) Oxime_In Oxime Intermediate Oxime->Oxime_In Purify & Proceed Product This compound Oxime_In->Product  H₂, Pd/C Catalyst

Caption: Mechanism of the two-step synthesis of this compound.

Q3: Why is temperature control so critical, especially in the Strecker-type synthesis?

Temperature control is paramount for several reasons, primarily to mitigate side reactions and prevent the degradation of starting materials.

  • Aldehyde Polymerization: Ethyl glyoxylate, the aldehyde used in the Strecker route, is highly prone to polymerization, especially in the presence of acid or base catalysts or upon heating.[7][8] This leads to the formation of intractable polymeric materials and significantly reduces the yield of the desired product.[7] Maintaining low temperatures (e.g., 0-10 °C) during the addition of reagents is crucial.

  • Exothermic Reactions: The addition of cyanide to the imine intermediate in the Strecker synthesis is exothermic.[9] Without proper cooling, a runaway reaction can occur, posing a safety hazard and promoting byproduct formation.

  • Product Stability: The final product, this compound, can be unstable under harsh conditions.[7] Elevated temperatures during workup or purification can lead to decomposition, often resulting in a dark, tarry substance.[7]

Q4: What are the most important safety precautions for this synthesis?

Safety must be the highest priority, particularly when using the Strecker method involving cyanide salts.

  • Cyanide Handling: Always handle sodium or potassium cyanide in a well-ventilated fume hood. Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[10] Have a cyanide poisoning antidote kit (e.g., amyl nitrite) and trained personnel available.

  • Inert Atmosphere: For the catalytic hydrogenation step, it is critical to handle the Palladium on Carbon (Pd/C) catalyst carefully, as it can be pyrophoric, especially when dry.[3] Ensure the reaction vessel is properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

Troubleshooting Guide

Q5: My yield is consistently low (below 40%). What are the likely causes and how can I fix it?

Low yield is a common frustration. The cause often depends on the synthetic route you are using. Let's break down the possibilities in a systematic way.

Troubleshooting_Low_Yield start Low Yield (<40%) route_check Which Synthetic Route? Strecker-Type Two-Step (Reduction) start->route_check strecker_cause Strecker Route Issues Incomplete Imine Formation Aldehyde Polymerization Poor Cyanide Addition route_check:f0->strecker_cause reduction_cause Two-Step Route Issues Ineffective Catalyst Incomplete Reduction Poor Oxime Quality route_check:f1->reduction_cause sol_imine Solution: - Pre-mix aldehyde & ammonia source for 30 min before adding cyanide. - Maintain slightly basic pH. strecker_cause->sol_imine sol_polymer Solution: - Use fresh, purified ethyl glyoxylate. - Maintain reaction temp at 0-5°C. strecker_cause->sol_polymer sol_cyanide Solution: - Add cyanide solution slowly (dropwise). - Ensure efficient stirring. strecker_cause->sol_cyanide sol_catalyst Solution: - Use fresh Pd/C catalyst. - Ensure catalyst is not poisoned. - Filter through Celite® post-reaction. reduction_cause->sol_catalyst sol_reduction Solution: - Ensure positive H₂ pressure (balloon). - Extend reaction time (monitor by TLC). - Check for leaks in hydrogenation setup. reduction_cause->sol_reduction sol_oxime Solution: - Ensure complete conversion in Step A. - Purify oxime intermediate before reduction. reduction_cause->sol_oxime

Caption: Decision tree for troubleshooting low reaction yields.

ProblemPossible CauseRecommended Solution
Low Yield (Strecker Route) Incomplete formation of the imine intermediate before cyanide addition.[7]Pre-mix ethyl glyoxylate and the ammonia source (e.g., ammonium chloride in water) and stir for 30 minutes before cooling and adding the cyanide source.[7]
(Strecker Route) Polymerization of ethyl glyoxylate starting material.[7]Use fresh or recently purified ethyl glyoxylate. Maintain strict temperature control (0-5 °C) throughout the addition of reagents.[7]
(Two-Step Route) Inactive or poisoned hydrogenation catalyst (Pd/C).Use a fresh batch of catalyst. Ensure starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds).
(Two-Step Route) Incomplete reduction of the oxime intermediate.Monitor the reaction by TLC until the starting material spot disappears. Ensure the system is properly sealed and maintains a positive hydrogen pressure.[3]
Q6: I've isolated my product, but it's an impure, dark, or tarry substance. What went wrong?

This issue typically points to decomposition or polymerization.[7]

  • Cause: The most likely culprit is the polymerization of the ethyl glyoxylate starting material (in the Strecker route) or the decomposition of the final product under harsh workup conditions.[7]

  • Troubleshooting Steps:

    • Temperature Control: Re-evaluate your temperature control at all stages. The workup procedure should also be performed at low temperatures where possible.

    • Gentle Workup: Avoid using strong acids or bases during extraction and purification. A neutral to slightly basic pH is often preferable during workup to prevent hydrolysis of the nitrile group.[7]

    • Inert Atmosphere: For sensitive intermediates or products, performing the workup under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may cause discoloration.[7]

    • Prompt Purification: Do not let the crude product sit for extended periods. Proceed to purification (e.g., column chromatography) as soon as possible.

Q7: My analysis shows significant byproducts. What are they and how do I prevent them?

Byproduct formation is a key challenge in optimizing yield and purity. The table below outlines the most common impurities and strategies to mitigate their formation.

Common ByproductStructureProbable CauseMitigation Strategy
Ethyl 2-hydroxy-2-cyanoacetate NC-CH(OH)-COOEt(Strecker Route) Incomplete amination of the intermediate cyanohydrin, often due to low ammonia concentration or premature cyanide addition.[7]Ensure an adequate concentration of ammonia and allow sufficient time for imine formation before or during cyanide addition.[7]
Polymeric Materials High M.W. Polymers(Strecker Route) Polymerization of ethyl glyoxylate, often triggered by impurities or high temperatures.[7]Use fresh or purified ethyl glyoxylate. Maintain strict temperature control (0-5 °C).
Ethyl Oxamate H₂N-CO-COOEtOxidation of the product or side reactions of ethyl glyoxylate with ammonia under oxidative conditions.[7]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
Dimerized Product 2,3-Dicyanopiperazine-2,5-dicarboxylic acid diethyl esterDimerization of the product, which can occur during prolonged reaction times or under specific pH conditions.[7]Optimize the reaction time by monitoring with TLC and quench the reaction promptly upon completion. Control the pH of the reaction mixture.[7]

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. We strongly recommend performing a small-scale trial run before proceeding to a larger scale.

Protocol 1: Two-Step Synthesis via Nitrosation and Reduction[3]

This method is often preferred for its reliability and for avoiding the one-pot use of cyanide.

Two_Step_Workflow start Start step1 Step A: Nitrosation - Dissolve Ethyl Cyanoacetate & NaNO₂ in water. - Add Acetic Acid dropwise at low temp. start->step1 step2 Isolate Oxime - Stir overnight. - Collect yellow crystals by filtration. step1->step2 step3 Prepare for Reduction - Dissolve Oxime in Ethanol. - Add Pd/C catalyst under inert atmosphere. step2->step3 step4 Step B: Hydrogenation - Purge vessel with H₂ gas. - Stir vigorously under H₂ balloon at RT. step3->step4 step5 Workup - Purge with N₂. - Filter through Celite® to remove catalyst. step4->step5 end Purify - Concentrate filtrate. - Purify by column chromatography if needed. step5->end

Caption: Experimental workflow for the two-step synthesis method.

Step A: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate [3]

  • In a flask, dissolve sodium nitrite (1.2 eq) in water.

  • Add ethyl cyanoacetate (1.0 eq) to the solution.

  • Cool the stirred mixture in an ice bath and add acetic acid (1.4 eq) dropwise.

  • The ester will dissolve, and yellow crystals of the sodium derivative will begin to precipitate. Allow the reaction to stir overnight.

  • Collect the yellow crystals by filtration.

  • Dissolve the collected crystals in 2N hydrochloric acid.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crystalline oxime intermediate.

Step B: Synthesis of this compound [3]

  • Vessel Preparation: Ensure a reaction vessel is clean, dry, and purged with an inert gas (e.g., Argon).

  • Catalyst Addition: To the inerted flask, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: Pd/C is flammable.

  • Reagent Addition: Add a suitable solvent (e.g., ethanol) followed by the ethyl 2-hydroxyimino-2-cyanoacetate intermediate from Step A.

  • Hydrogenation: Seal the flask, carefully evacuate and backfill with hydrogen gas (repeat 3-5 times). Inflate a balloon with hydrogen gas and attach it to the flask to maintain a positive pressure.

  • Reaction: Vigorously stir the mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Once complete, carefully purge the vessel with inert gas to remove all hydrogen.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake may be pyrophoric; quench with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Protocol 2: General Procedure for Strecker-Type Synthesis[7]

This protocol requires strict adherence to safety procedures for handling cyanide.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 eq) in water.

  • Add the ethyl glyoxylate solution (1.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate beaker, dissolve sodium cyanide (1.05 eq) in a minimal amount of water.

  • Cool the reaction flask to 0-5 °C in an ice bath.

  • Slowly add the sodium cyanide solution dropwise, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC.

  • Upon completion, proceed with an appropriate aqueous workup and extraction with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product.

References

  • BenchChem. (2025). An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Shaikh, A. A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Anonymous. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
  • Shaikh, A. A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
  • Ranu, B. C., et al. (2025). A truly green synthesis of ??-aminonitriles via Strecker reaction.
  • BenchChem. (2025).
  • ChemBK. (2024).
  • Marvel, C. S., et al.
  • NROChemistry. Strecker Synthesis. [Link]
  • Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. [Link]
  • Organic Syntheses Procedure. α-Aminophenylacetonitrile. [Link]
  • BenchChem. (2025).
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-amino-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude ethyl 2-amino-2-cyanoacetate. This valuable synthetic building block is known for its reactivity, which, while beneficial for synthesis, presents unique challenges during purification. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude this compound?

This compound is a trifunctional molecule with an amino group, a cyano group, and an ester moiety attached to a single carbon[1]. This structure makes it highly reactive and prone to decomposition or side reactions under suboptimal conditions. The main challenges are:

  • Thermal Instability: The compound can decompose or polymerize at elevated temperatures, making methods like distillation difficult[2].

  • pH Sensitivity: Both strongly acidic and basic conditions can lead to hydrolysis of the ester or nitrile groups, or promote self-condensation reactions[2].

  • Oxidative Instability: The amino group can be susceptible to oxidation, leading to colored impurities.

  • Difficult-to-Remove Byproducts: The synthesis often produces byproducts with similar polarities, such as the hydroxy analog, making separation challenging[2].

Q2: What are the most common impurities found in the crude product?

The impurity profile depends heavily on the synthetic route, but common byproducts from a Strecker-type synthesis or reduction of an oxime intermediate include:

  • Ethyl 2-hydroxy-2-cyanoacetate: Results from incomplete amination[2].

  • Unreacted Starting Materials: Such as ethyl 2-hydroxyimino-2-cyanoacetate or ethyl glyoxylate[2][3].

  • Polymeric Materials: High molecular weight polymers can form, especially if the reaction or workup involves excessive heat, turning the product into a dark, tarry substance[2].

  • Dimerization Products: The molecule can react with itself, particularly during prolonged reaction times or under certain pH conditions[2].

  • Ethyl Oxamate & Glycine Ethyl Ester: May arise from oxidation or hydrolysis followed by decarboxylation[2].

Q3: What are the recommended storage conditions for the purified product?

Given its instability, purified this compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a freezer to minimize degradation. Avoid prolonged storage, and if possible, use the material promptly after purification.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Problem: My crude product is a dark brown or black tar. Is it salvageable?

Cause & Analysis: This is a classic sign of significant polymerization or decomposition[2]. The high reactivity of the amino, cyano, and ester groups, especially in the presence of acidic or basic impurities at elevated temperatures during solvent removal, can lead to uncontrolled side reactions. The formation of a tar indicates that a substantial portion of your product has been lost.

Troubleshooting Steps:

  • Re-evaluate Your Work-up: Avoid high temperatures when concentrating the reaction mixture. Use a rotary evaporator with the bath temperature kept below 40-45°C[1].

  • Neutralize Carefully: Ensure the work-up procedure maintains a neutral to slightly basic pH to prevent acid-catalyzed decomposition[2].

  • Attempt Extraction: Try dissolving a small sample of the tar in ethyl acetate or dichloromethane and washing it with a saturated sodium bicarbonate solution, followed by brine. If a significant amount of product can be recovered in the organic layer (check by TLC), you may be able to salvage some material. However, expect low yields.

  • Prevention is Key: For future syntheses, maintain strict temperature control throughout the reaction and work-up[2].

Problem: My product seems to decompose on my silica gel column. What can I do?

Cause & Analysis: Standard silica gel is inherently acidic (pH ~4-5), which can catalyze the degradation of acid-sensitive compounds like this compound. The amino group can also interact strongly with the acidic silanol groups on the silica surface, leading to significant tailing and potential decomposition over time.

Troubleshooting Steps:

  • Deactivate the Silica: Prepare a slurry of silica gel in your elution solvent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites and minimizes tailing.

  • Switch to a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica and may be more suitable for this compound.

  • Work Quickly and Cold: Do not let the product sit on the column for extended periods. Run the column efficiently. If possible, perform the chromatography in a cold room or using a jacketed column to dissipate heat generated by the solvent-stationary phase interaction.

  • Use an Appropriate Solvent System: A gradient elution starting with a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity can help elute the product cleanly and quickly.

Problem: Can I purify this compound by vacuum distillation?

Cause & Analysis: While distillation is a powerful purification technique for liquids, it is generally not recommended for this compound due to its thermal instability[2][4]. Although the related, more stable compound ethyl cyanoacetate can be distilled under reduced pressure (boiling point 97-98°C at 16 mm Hg)[5], the presence of the amino group in the target molecule significantly increases the risk of decomposition and polymerization at the required temperatures.

Recommendation: Avoid distillation unless you have established its feasibility on a small scale with a high-vacuum, short-path distillation apparatus to minimize the residence time at high temperatures. Column chromatography is the preferred method for achieving high purity[3].

Purification Workflow Diagram

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude product.

PurificationWorkflow start Crude Ethyl 2-amino-2-cyanoacetate tar Is the crude a dark tar? start->tar tlc Analyze by TLC & ¹H NMR oily_solid Is the crude an oil or solid? tlc->oily_solid solid_path Attempt Recrystallization (See Protocol 2) oily_solid->solid_path Solid oil_path Purify by Flash Column Chromatography (See Protocol 1) oily_solid->oil_path Oil tar->tlc No troubleshoot Troubleshoot Synthesis/Workup (See Guide Above) tar->troubleshoot Yes check_purity1 Is Purity >98%? solid_path->check_purity1 Check Purity end_product Pure Product (Store at -20°C under N₂) oil_path->end_product check_purity1->oil_path No check_purity1->end_product Yes

Caption: Decision workflow for purifying crude this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from standard laboratory procedures for purifying sensitive amine-containing compounds and is recommended for achieving high purity[3].

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Anhydrous solvents: Hexane, Ethyl Acetate (EtOAc)

  • Flash chromatography system or glass column

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare the elution solvent. A typical starting point is 20% EtOAc in Hexane + 1% TEA. In a beaker, create a slurry of silica gel with this solvent. The added TEA is crucial for neutralizing acidic sites on the silica.

  • Column Packing: Pour the slurry into your chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and load it directly onto the column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 90:10:1 Hexane:EtOAc:TEA).

    • Collect fractions and monitor the elution by TLC. The product is UV active and can also be visualized with a potassium permanganate stain.

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20:1, then 70:30:1 Hexane:EtOAc:TEA) to elute the product. A well-chosen gradient will separate the product from less polar and more polar impurities.

  • Isolation: Combine the pure fractions as identified by TLC. Remove the solvent under reduced pressure, keeping the water bath temperature below 40°C. The final traces of solvent should be removed under high vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is effective if the crude product is a solid and the impurities have different solubility profiles.

Materials:

  • Crude solid this compound

  • Various solvents for testing (e.g., diethyl ether, isopropyl alcohol, ethyl acetate, hexane, toluene)

  • Erlenmeyer flask, heating source, ice bath

Procedure:

  • Solvent Screening: The key is to find a solvent or solvent system that dissolves the product when hot but not when cold.

    • Test small amounts of your crude solid in different solvents.

    • A good single solvent will fully dissolve the material at its boiling point and yield crystals upon cooling.

    • A good solvent system consists of a "soluble" solvent (in which the compound is very soluble) and an "anti-solvent" (in which it is poorly soluble). A common pair is Ethyl Acetate/Hexane or Diethyl Ether/Hexane.

  • Recrystallization Process (Using a Solvent System):

    • Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while gently heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • Remove the flask from the heat. Slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the "soluble" solvent until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature. Do not disturb it, as this promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "anti-solvent". Dry the purified crystals under vacuum.

Data Summary: Comparison of Purification Methods

MethodPurity AchievableTypical YieldThroughputProsCons/Risks
Flash Chromatography >98%50-80%Low to MediumHigh resolution for close-running impurities; applicable to oils and solids.Potential for product decomposition on stationary phase; solvent-intensive.[2][3]
Recrystallization >99% (if successful)40-70%HighPotentially yields very pure material; cost-effective and scalable.Only works for solids; requires finding a suitable solvent system; may not remove impurities with similar solubility.
Vacuum Distillation VariableVariableHighFast; effective for removing non-volatile impurities.High risk of thermal decomposition and polymerization; not generally recommended.[2][4]

References

  • Organic Syntheses (n.d.).
  • ChemBK (2024).

Sources

troubleshooting common issues in ethyl 2-amino-2-cyanoacetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-amino-2-cyanoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a higher success rate and purity in your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable trifunctional molecule, possessing an amino group, a cyano group, and an ethyl ester all attached to a single carbon.[1] This unique structure makes it a highly reactive and useful precursor for a diverse range of heterocyclic compounds, many with significant biological activity.[1] The most common and reliable laboratory-scale synthesis proceeds via a two-step route starting from ethyl cyanoacetate.[2] This involves an initial nitrosation to form ethyl 2-hydroxyimino-2-cyanoacetate, followed by a catalytic hydrogenation to yield the desired product.[2] While the synthesis is well-established, each step presents its own set of challenges that can impact yield and purity. This guide will walk you through these potential issues, explaining the underlying chemistry and providing actionable solutions.

Overall Reaction Scheme

The two-step synthesis is outlined below:

Reaction_Scheme EC Ethyl Cyanoacetate Intermediate Ethyl 2-hydroxyimino-2-cyanoacetate EC->Intermediate Product This compound Intermediate->Product Reagent1 NaNO2, Acetic Acid Reagent2 H2, Pd/C

Caption: Two-step synthesis of this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Step 1: Nitrosation of Ethyl Cyanoacetate

Q1: My nitrosation reaction is resulting in a low yield of the intermediate, ethyl 2-hydroxyimino-2-cyanoacetate. What are the likely causes?

A1: Low yields in this step are often traced back to issues with reaction conditions or the quality of reagents. Here are the key factors to investigate:

  • Incomplete Reaction: The reaction between ethyl cyanoacetate, sodium nitrite, and acetic acid requires sufficient time to proceed to completion. Ensure the mixture is stirred overnight as per established protocols.[3]

  • Suboptimal pH: The nitrosation reaction is sensitive to pH. The use of acetic acid is critical to generate nitrous acid in situ. If the medium is too acidic, decomposition of nitrous acid can occur. Conversely, if it's not acidic enough, the formation of the active nitrosating agent will be slow. While the original literature specifies acetic acid, some protocols suggest that buffering with phosphoric acid to a pH of 4.5 can lead to near-quantitative yields.[4]

  • Temperature Control: While the reaction is typically run at room temperature, excessive heat can lead to the decomposition of nitrous acid and potential side reactions. Ensure the reaction temperature is maintained within the recommended range.

  • Reagent Quality: Ensure your ethyl cyanoacetate is pure and the sodium nitrite has not degraded. Old or improperly stored sodium nitrite can be less effective.

Q2: The isolated intermediate is a yellow, crystalline solid, but my product is off-color or oily. How can I improve the purity?

A2: The crude product of the nitrosation is often the sodium salt of the oxime, which appears as yellow crystals.[3][5] The final product, after acidification and extraction, should be a white to off-white crystalline solid.[4] If you are observing an impure product, consider the following:

  • Inadequate Acidification: After the initial reaction, the sodium salt of the oxime must be neutralized with a mineral acid (e.g., 2N HCl) to protonate the oxime for extraction.[3][5] Incomplete acidification will lead to poor extraction efficiency and contamination with the salt.

  • Insufficient Extraction: The product is typically extracted into an organic solvent like diethyl ether.[3][5] Ensure you are performing multiple extractions (e.g., four times) to maximize the recovery of the product from the aqueous layer.

  • Recrystallization: The purity of the intermediate can be significantly improved by recrystallization from boiling water or ethanol.[3][4]

Step 2: Catalytic Hydrogenation of Ethyl 2-hydroxyimino-2-cyanoacetate

Q3: My hydrogenation reaction is slow or appears to have stalled. What troubleshooting steps should I take?

A3: Catalytic hydrogenation can be a sensitive reaction. Here’s a logical workflow to diagnose the issue:

Hydrogenation_Troubleshooting Start Stalled Hydrogenation Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_H2 Is there an adequate H2 supply? Check_Catalyst->Check_H2 Yes Sol_Catalyst Use fresh catalyst. Ensure proper handling (avoid exposure to air). Check_Catalyst->Sol_Catalyst No Check_Purity Is the starting material pure? Check_H2->Check_Purity Yes Sol_H2 Check for leaks in the system. Purge the system thoroughly with H2. Increase H2 pressure if possible. Check_H2->Sol_H2 No Check_Solvent Is the solvent appropriate and dry? Check_Purity->Check_Solvent Yes Sol_Purity Recrystallize the oxime intermediate. Check for catalyst poisons (e.g., sulfur compounds). Check_Purity->Sol_Purity No Check_Solvent->Start No, re-evaluate Sol_Solvent Use anhydrous solvents (e.g., ethanol, methanol). Ensure substrate is fully dissolved. Check_Solvent->Sol_Solvent Yes

Caption: Troubleshooting workflow for stalled hydrogenation.

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst is pyrophoric and can be deactivated by exposure to air.[2] Always handle the catalyst under an inert atmosphere. If you suspect the catalyst is old or has been improperly handled, use a fresh batch.

  • Hydrogen Supply: Ensure your system is properly sealed and that you have a positive pressure of hydrogen.[2] It is good practice to evacuate the reaction flask and backfill with hydrogen multiple times to remove all oxygen.[2]

  • Catalyst Poisons: Trace impurities in your starting material or solvent can poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons. If you suspect this, purifying the oxime intermediate by recrystallization is recommended.

  • Solvent Choice: The reaction is typically carried out in solvents like ethanol or methanol.[2] Ensure the solvent is of high purity and anhydrous, as water can sometimes interfere with the reaction.

Q4: I am observing multiple spots on my TLC plate after the hydrogenation, indicating the formation of byproducts. What are these impurities and how can I avoid them?

A4: The formation of byproducts is a common issue in the reduction of oximes. The main culprits are:

  • Incomplete Reduction: If the reaction is not allowed to proceed to completion, you will have unreacted starting material (the oxime) in your product mixture. Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Formation of Hydroxylamine: Partial reduction of the oxime can lead to the corresponding hydroxylamine. This is often an intermediate on the pathway to the amine. Ensuring sufficient reaction time and an active catalyst will help to drive the reaction to the desired primary amine.

  • Hydrolysis: The ester functionality in both the starting material and the product is susceptible to hydrolysis, especially under acidic or basic conditions. Maintain a neutral pH during the workup to minimize this side reaction. The nitrile group can also be hydrolyzed under harsh conditions, though this is less common.

Q5: The final product is a dark, tarry substance instead of the expected liquid or low-melting solid. What went wrong?

A5: The formation of dark, polymeric materials is often a sign of decomposition.

  • Harsh Workup Conditions: Avoid using strong acids or bases and high temperatures during the workup procedure. The product, an α-aminonitrile, can be unstable under these conditions.

  • Air Oxidation: While less common, some aminonitriles can be sensitive to air oxidation, which can lead to colored impurities. It is good practice to handle the final product under an inert atmosphere where possible.

  • Residual Palladium: Incomplete removal of the palladium catalyst can sometimes lead to product degradation over time. Ensure the reaction mixture is thoroughly filtered through a pad of Celite® to remove all traces of the catalyst.[2]

Frequently Asked Questions (FAQs)

Q: What is a typical yield for this two-step synthesis?

A: For the first step (nitrosation), yields of around 87% are commonly reported.[3][5] The yield for the second step (hydrogenation) can be more variable depending on the reaction conditions and catalyst efficiency, but well-optimized procedures can also achieve high yields.

Q: How can I confirm the identity and purity of my final product?

A: A combination of spectroscopic methods is recommended:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: You should observe a quartet for the -OCH₂- protons of the ethyl group, a triplet for the -CH₃ protons of the ethyl group, a singlet for the α-proton, and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the nitrile carbon, the α-carbon, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretch of the nitrile (around 2250 cm⁻¹), and the C=O stretch of the ester (around 1750 cm⁻¹).

  • Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of both reaction steps and for assessing the purity of the final product.

Q: What are the best practices for storing this compound?

A: α-Aminonitriles can be sensitive to moisture and may have limited stability, especially if impure. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer) to minimize decomposition.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate

This protocol is adapted from the procedure described in Berichte der deutschen chemischen Gesellschaft.[3]

  • In a suitable flask, dissolve sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml).

  • To the stirred solution, add ethyl cyanoacetate (11.3 g, 100 mmol).

  • Slowly add acetic acid (8.0 ml, 140 mmol) to the mixture. The ester will dissolve, and soon yellow crystals of the sodium derivative will begin to precipitate.

  • Allow the reaction to stir overnight at room temperature.

  • Collect the yellow crystals by filtration.

  • Dissolve the collected crystals in 2N hydrochloric acid (50 ml).

  • Extract the aqueous solution with diethyl ether (4 x 50 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate. The product can be further purified by recrystallization from boiling water.[3]

Table 1: Quantitative Data for Nitrosation Step

ParameterValueReference
Starting MaterialEthyl Cyanoacetate (11.3 g)[3]
ProductEthyl 2-hydroxyimino-2-cyanoacetate[3]
Typical Yield12.4 g (87%)[3]
Melting Point133 °C[3]
Step 2: Synthesis of this compound by Catalytic Hydrogenation

This is a general protocol for the catalytic hydrogenation of the oxime intermediate.[2]

  • Vessel Preparation: Ensure a flask suitable for hydrogenation is clean, dry, and equipped with a magnetic stir bar.

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled balloon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate). Caution: Pd/C is flammable, especially when dry.

  • Solvent and Substrate Addition: Add a suitable anhydrous solvent (e.g., ethanol or methanol), followed by the ethyl 2-hydroxyimino-2-cyanoacetate.

  • Hydrogenation Setup: Seal the flask and, using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Inflate a balloon with hydrogen gas and attach it to the flask to maintain a positive pressure of hydrogen (approximately 1 atm). Vigorously stir the reaction mixture at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

References

  • BenchChem. (2025).
  • PrepChem. (2023). Preparation of ethyl (hydroxyimino)cyanoacetate.
  • BenchChem. (2025). An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile. BenchChem Technical Document.
  • Wiley Online Library. (2012). Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate. In Major Reference Works. DOI: 10.1002/047084289X.rn00653.pub2.
  • BenchChem. (2025).
  • Berichte der deutschen chemischen Gesellschaft, 42, 735 (1909).
  • PrepChem. (2023). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Organic Syntheses. Procedure.
  • Wikipedia. Ethyl cyanoacetate.
  • BenchChem. (2025). An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile. BenchChem Technical Document.
  • PrepChem. (2023). Preparation of ethyl (hydroxyimino)cyanoacetate.
  • ResearchGate. (2018). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).
  • PubChem. Ethyl acetamidocyanoacetate. National Center for Biotechnology Information.
  • Organic Syntheses. ethyl cyanoacetate.
  • Journal of the Chemical Society, Perkin Transactions 1. 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates.
  • PubChem. This compound. National Center for Biotechnology Information.
  • MDPI. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Pharmaceuticals, 17(1), 83.
  • Organic Syntheses. cyanoacetamide.
  • BenchChem. (2025).
  • HathiTrust Digital Library. Catalog Record: Berichte der Deutschen Chemischen Gesellschaft.
  • Wiley Online Library. (2012). Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate. In Major Reference Works. DOI: 10.1002/047084289X.rn00653.pub2.
  • YouTube. (2020). Catalytic Hydrogenation.
  • Berichte der Deutschen Chemischen Gesellschaft. (1884-1904).
  • ResearchGate. Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b).
  • ResearchGate. (2013).
  • ARKAT USA. (2004). Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. ARKIVOC, 2004(vii), 68-82.
  • DigitalCommons@UMaine. Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.
  • Gallica. (1889). Berichte der Deutschen chemischen Gesellschaft zu Berlin.
  • Google Books. (1889). Berichte der Deutschen Chemischen Gesellschaft zu Berlin, Volume 22. Verlag Chemie.

Sources

Technical Support Center: The Impact of Reaction Temperature on Ethyl 2-Amino-2-Cyanoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl 2-amino-2-cyanoacetate. This document provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals. We will move beyond simple procedural steps to explore the critical role of reaction temperature, addressing common issues to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding temperature control during the Strecker-type synthesis of this compound from ethyl glyoxylate, an ammonia source, and a cyanide source.

Q1: What is the generally recommended temperature profile for this synthesis?

The synthesis is typically a multi-stage process with distinct temperature requirements. The initial stage, involving the addition of the cyanide source (e.g., sodium cyanide) to the mixture of ethyl glyoxylate and an ammonia source (e.g., ammonium chloride), is highly exothermic. It is critical to maintain a low temperature, typically between 0-10°C , during this addition.[1] After the addition is complete, the reaction is often allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[1]

Q2: Why is maintaining a low temperature (0-10°C) during cyanide addition so critical?

There are two primary reasons for strict low-temperature control at this stage:

  • Managing Exothermicity: The reaction is vigorous, and uncontrolled temperature spikes can lead to the release of hazardous hydrogen cyanide gas.[2]

  • Minimizing Side Reactions: The starting material, ethyl glyoxylate, is prone to polymerization at elevated temperatures.[1] Maintaining a low temperature suppresses this and other side reactions, such as hydrolysis, leading to a cleaner reaction profile and a higher yield of the desired product.[1]

Q3: What are the consequences of letting the reaction temperature exceed 10°C during the initial phase?

Exceeding the recommended temperature range can lead to several undesirable outcomes:

  • Reduced Yield: Increased formation of byproducts directly consumes starting materials, lowering the overall yield.[1]

  • Formation of Tarry Polymers: The most common issue is the acid- or base-catalyzed polymerization of ethyl glyoxylate, resulting in a dark, difficult-to-purify mixture.[1]

  • Increased Impurities: Higher temperatures can promote the formation of ethyl 2-hydroxy-2-cyanoacetate and other impurities, complicating the purification process.[1]

  • Safety Hazards: A runaway reaction can lead to the vigorous evolution of toxic hydrogen cyanide gas from the acidic decomposition of the cyanide salt.[2]

Q4: Can the reaction be performed at elevated temperatures to decrease the reaction time?

While increasing temperature can accelerate some reactions, it is generally not recommended for this synthesis. The risk of promoting undesired side reactions far outweighs the potential benefit of a shorter reaction time.[1][3] The product itself can also be unstable under harsh conditions, and higher temperatures may lead to dimerization or decomposition.[1] For some advanced applications, such as crystallization-induced asymmetric transformations, elevated temperatures (e.g., 70°C) are used under very specific conditions to facilitate epimerization, but this is not applicable to standard racemic synthesis.[4]

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Problem: My final product yield is significantly lower than expected (e.g., <40%).

  • Probable Cause 1: Poor Temperature Control. If the temperature rose significantly during cyanide addition, your starting material likely polymerized, or side reactions dominated.

  • Troubleshooting Steps:

    • Ensure your ice bath is robust (ice/water or ice/salt slurry).

    • Add the cyanide solution dropwise and monitor the internal reaction temperature with a thermometer. The addition rate should be slow enough to keep the temperature below 10°C at all times.[1]

    • Pre-cool all reactant solutions before mixing.

  • Probable Cause 2: Inefficient Imine Formation. The reaction proceeds through an imine intermediate. If the cyanide attacks the ethyl glyoxylate before the imine forms, you will generate the cyanohydrin byproduct instead of the desired aminonitrile.

  • Troubleshooting Steps:

    • Consider a pre-formation step where you stir the ethyl glyoxylate and ammonium chloride solution together for a period (e.g., 30 minutes) at room temperature before cooling for the cyanide addition.[1] This allows the imine intermediate to form in higher concentration.

    • Ensure the pH is slightly basic, which favors the presence of free ammonia needed for imine formation.[1]

Problem: My primary isolated product is ethyl 2-hydroxy-2-cyanoacetate.

  • Probable Cause: This is the classic signature of the cyanohydrin formation pathway competing with the Strecker pathway. This occurs when the cyanide nucleophile attacks the carbonyl group of ethyl glyoxylate directly.

  • Troubleshooting Steps:

    • Prioritize Imine Formation: As mentioned above, stir the ethyl glyoxylate and ammonia source together before adding cyanide.[1] This shifts the equilibrium towards the imine, making it the primary electrophile for cyanide attack.

    • Control Addition Rate: A rapid addition of cyanide creates a high local concentration that can attack the aldehyde before it has a chance to form the imine. A slow, controlled addition is crucial.[1]

    • Check Stoichiometry: Ensure you are using a sufficient or slight excess of the ammonia source to drive the imine formation equilibrium forward.[1]

Problem: My reaction mixture turned into a dark, intractable tar.

  • Probable Cause: This is almost certainly due to the polymerization of ethyl glyoxylate. This starting material is notoriously unstable and can polymerize upon heating or in the presence of acid/base catalysts.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical factor. The reaction must be kept cold during the initial phase.

    • Use Fresh Reactants: Use fresh or recently purified ethyl glyoxylate. Old stock may already contain polymeric impurities that can seed further polymerization.[1]

    • Ensure Proper Mixing: Good stirring prevents localized "hot spots" where the temperature can rise and initiate polymerization.

Part 3: Experimental Protocol & Data Summary
Protocol: Recommended Low-Temperature Strecker Synthesis of this compound

This protocol is synthesized from established methodologies to maximize yield and purity by carefully controlling reaction temperature.[1]

Materials:

  • Ethyl glyoxylate (50% solution in toluene, 1.0 equivalent)

  • Ammonium chloride (1.1 equivalents)

  • Sodium cyanide (1.05 equivalents)

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water. Add the ethyl glyoxylate solution. Stir the resulting mixture vigorously at room temperature for 30 minutes.

  • Cooling: Place the reaction flask in an ice/water bath and cool the mixture to between 0-5°C. Ensure the internal temperature is monitored.

  • Cyanide Addition: In a separate beaker, dissolve the sodium cyanide in a minimal amount of cold water. Using a dropping funnel, add the sodium cyanide solution to the cooled reaction mixture dropwise. Crucially, maintain the internal reaction temperature below 10°C throughout the entire addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir in the ice bath for another hour before removing the bath and letting the mixture slowly warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once complete, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[1]

Data Presentation: Impact of Temperature on Synthesis Outcomes
ParameterLow Temperature (0-10°C)Moderate Temperature (20-30°C)High Temperature (>40°C)
Expected Yield Good to Excellent (40-70%)[1]Moderate to PoorVery Poor
Product Purity HighModerate; significant byproductsLow; complex mixture
Primary Byproducts Minimal; potentially some ethyl 2-hydroxy-2-cyanoacetate.[1]Ethyl 2-hydroxy-2-cyanoacetate, dimers.[1]Polymeric materials, decomposition products.[1]
Reaction Mixture Appearance Light yellow to pale brown solution.Darkening of solution.Dark brown to black, viscous, or tar-like.[1]
Controllability Easily controlled with proper cooling.Risk of temperature spikes.High risk of runaway reaction.
Part 4: Mechanistic Insights & Visualizations
Experimental Workflow

The following diagram illustrates the logical flow of the recommended synthesis protocol.

G cluster_prep 1. Reactant Preparation & Imine Formation cluster_reaction 2. Core Reaction cluster_workup 3. Isolation & Purification prep_reactants Dissolve NH4Cl in H2O Add Ethyl Glyoxylate form_imine Stir at Room Temp (30 min) prep_reactants->form_imine cool Cool to 0-5 °C form_imine->cool add_nacn Slowly Add NaCN(aq) (Keep T < 10°C) cool->add_nacn react Stir at RT (4-6h) add_nacn->react extract Extract with Et2O react->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify end end purify->end Final Product: This compound

Caption: Recommended workflow for this compound synthesis.

Influence of Temperature on Reaction Pathways

Temperature is a critical switch that dictates the dominant chemical pathway. Low temperatures favor the desired, kinetically controlled Strecker synthesis, while high temperatures promote thermodynamically favorable but undesirable side reactions like polymerization.

G Glyoxylate Ethyl Glyoxylate Imine Imine Intermediate Glyoxylate->Imine Imine Formation Cyanohydrin Ethyl 2-hydroxy-2-cyanoacetate (Byproduct) Glyoxylate->Cyanohydrin Cyanohydrin Formation (Competes with Imine Formation) Polymer Polymer / Tar (Decomposition) Glyoxylate->Polymer High Temp (>30°C) favors Polymerization Ammonia Ammonia (from NH4Cl) Ammonia->Imine Imine Formation Cyanide Cyanide (CN⁻) Product This compound (Desired Product) Cyanide->Product Strecker Reaction (Favored at Low Temp: 0-10°C) Cyanide->Cyanohydrin Cyanohydrin Formation (Competes with Imine Formation) Imine->Product Strecker Reaction (Favored at Low Temp: 0-10°C) Product->Polymer High Temp (>30°C) favors Decomposition

Caption: Competing reaction pathways and the critical influence of temperature.

References
  • Cativiela, C., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences.
  • Groenendaal, B., et al. (2005). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences.
  • Ingersoll, A. W., et al. (1921). Ethyl Cyanoacetate. Organic Syntheses.

Sources

Technical Support Center: Efficient Synthesis of Ethyl 2-Amino-2-Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-amino-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the efficient and successful synthesis of this versatile building block.

Introduction to this compound Synthesis

This compound is a highly functionalized molecule featuring an amino group, a cyano group, and an ethyl ester moiety attached to a single carbon.[1] This unique structure makes it a valuable precursor for a diverse range of heterocyclic compounds, many of which are scaffolds in medicinally important molecules.[1][2] The primary synthetic routes to this compound are variations of the Strecker synthesis, a one-pot, three-component reaction, and a two-step process involving the nitrosation of ethyl cyanoacetate followed by reduction. The choice of catalyst is paramount in achieving high yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient method is a variation of the Strecker synthesis.[3] This one-pot, three-component reaction typically utilizes ethyl glyoxylate as the aldehyde, a source of ammonia (such as ammonium chloride), and a cyanide source (like sodium or potassium cyanide).[3] This approach is often preferred for its atom economy and simplified workflow.

Q2: How do I choose the right catalyst for my synthesis?

Catalyst selection depends on several factors, including desired reaction conditions (e.g., temperature, solvent), cost, and tolerance to functional groups. For the Strecker synthesis of α-aminonitriles, both metal-based and organocatalysts have proven effective. Organocatalysts, such as those based on thiourea or squaramide, offer the advantage of being metal-free, which can be crucial in pharmaceutical synthesis to avoid metal contamination. Metal-based catalysts, on the other hand, can offer high turnover numbers and efficiency. A comparative analysis of different catalyst types is provided in the "Catalyst Selection and Performance" section.

Q3: What are the common side reactions and how can I minimize them?

Common side reactions include the formation of ethyl 2-hydroxy-2-cyanoacetate and polymerization of the starting aldehyde, ethyl glyoxylate.[3] To minimize the formation of the hydroxy byproduct, ensure a sufficient concentration of the ammonia source and allow adequate time for imine formation before the addition of the cyanide source.[3] Using fresh, high-purity ethyl glyoxylate and maintaining careful temperature control can help prevent polymerization.[3]

Q4: My final product is a dark, tarry substance. What went wrong?

The formation of a dark, tarry product is often due to the polymerization of ethyl glyoxylate or decomposition of the final product under harsh conditions.[3] To avoid this, maintain strict temperature control throughout the reaction and use a gentle workup procedure, avoiding strong acids or bases and high temperatures.[3]

Q5: How can I purify the crude this compound?

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[3] For column chromatography, a common solvent system is a mixture of hexane and ethyl acetate.[4][5] The polarity of the solvent system can be adjusted based on the separation of the product from impurities as monitored by Thin Layer Chromatography (TLC). For basic amine compounds that may streak on silica gel, adding a small amount of a tertiary amine like triethylamine to the eluent can improve the separation.[6]

Catalyst Selection and Performance

The choice of catalyst is a critical parameter that dictates the efficiency of the this compound synthesis. Below is a summary of commonly employed catalyst types and their general performance characteristics in the synthesis of α-aminonitriles.

Catalyst TypeExamplesTypical Reaction ConditionsAdvantagesDisadvantages
Metal-Based Catalysts Ti-based catalysts, Pd complexes, Montmorillonite KSF clayVaries (can be room temp. to elevated temp.), often requires inert atmosphereHigh catalytic activity and yields.Potential for metal contamination in the final product, may require harsh reaction conditions.[7]
Organocatalysts Thiourea derivatives, Squaramide catalysts, Proline-based catalystsGenerally mild conditions (room temp.), often metal-freeMetal-free, environmentally benign, can provide high enantioselectivity with chiral catalysts.May require higher catalyst loading compared to metal catalysts.
Heterogeneous Catalysts Zeolites, ClaysCan vary, often allows for easier workupEasy to separate from the reaction mixture and can often be recycled.May have lower activity compared to homogeneous catalysts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic troubleshooting steps.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Catalyst Activity - Ensure the catalyst has been stored correctly and is not deactivated. - For solid catalysts, ensure adequate stirring to overcome mass transfer limitations. - Consider increasing the catalyst loading incrementally.
Incomplete Imine Formation (Strecker Synthesis) - Use a slight excess of the ammonia source (e.g., ammonium chloride). - Allow the aldehyde and ammonia source to stir together for a period (e.g., 30 minutes) before adding the cyanide source to pre-form the imine.[3]
Hydrolysis of Ester or Nitrile - Use anhydrous solvents and reagents to minimize water content. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup, use mild acidic or basic conditions for a minimal duration.
Low Reaction Temperature - If the reaction is sluggish, consider a modest increase in temperature, while monitoring for byproduct formation.
Issue 2: Formation of Significant Impurities
Impurity Potential Cause Mitigation Strategy
Ethyl 2-hydroxy-2-cyanoacetate Incomplete amination of the cyanohydrin intermediate.[3]- Ensure an adequate concentration of the ammonia source. - Add the cyanide source slowly at a low temperature to control the reaction rate.
Polymeric Byproducts Polymerization of ethyl glyoxylate.[3]- Use fresh or purified ethyl glyoxylate. - Maintain the recommended reaction temperature and avoid localized heating.
Unreacted Starting Materials Incomplete reaction.- Increase the reaction time. - Check the activity of the catalyst. - Ensure proper stoichiometry of reactants.
Issue 3: Catalyst Deactivation
Potential Cause Troubleshooting Steps
Poisoning The catalyst's active sites are blocked by impurities in the reactants or solvent.
Sintering High reaction temperatures causing catalyst particles to agglomerate.
Leaching Dissolution of the active catalytic species into the reaction medium (for heterogeneous catalysts).

Experimental Protocols

Protocol 1: One-Pot Strecker Synthesis of this compound

This protocol is a general procedure for a one-pot synthesis.

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • Ammonium chloride

  • Sodium cyanide

  • Water

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in water.

  • Add the ethyl glyoxylate solution (1.0 equivalent) to the flask and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.[3]

  • In a separate beaker, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of water.

  • Cool the reaction flask to 0-5 °C in an ice bath.

  • Slowly add the sodium cyanide solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[3]

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[3]

Expected Yield: 40-70%[3]

Characterization Data for Purity Assessment

While specific, experimentally-derived spectroscopic data for this compound can be scarce in the public domain, the following are expected characteristic signals based on its structure and data from its precursor, ethyl cyanoacetate.[1]

  • ¹H NMR: Expect signals for the ethyl group protons (-CH₂- and -CH₃), a signal for the α-proton, and a broad signal for the amino (-NH₂) protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the nitrile carbon, the α-carbon, and the carbons of the ethyl group.

  • FT-IR: Look for characteristic absorption bands for the N-H stretch of the amino group, the C≡N stretch of the nitrile group, and the C=O stretch of the ester group.[1]

Visualizing the Workflow

Strecker Synthesis Workflow

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification ethyl_glyoxylate Ethyl Glyoxylate imine_formation Imine Formation ethyl_glyoxylate->imine_formation ammonium_chloride Ammonium Chloride ammonium_chloride->imine_formation sodium_cyanide Sodium Cyanide nucleophilic_addition Nucleophilic Addition of Cyanide sodium_cyanide->nucleophilic_addition imine_formation->nucleophilic_addition extraction Extraction with Diethyl Ether nucleophilic_addition->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Distillation) concentration->purification product Ethyl 2-Amino-2- Cyanoacetate purification->product

Caption: Workflow for the one-pot Strecker synthesis.

References

  • NROChemistry. Strecker Synthesis. [Online].
  • PubChem. Ethyl cyanoacetate. [Online].
  • PubChem. This compound. [Online].
  • University of Toronto. Column chromatography. [Online PDF].
  • SpectraBase. Ethyl (2E)-2-cyano-3-([(E)-(dimethylamino)methylidene]amino)-2-propenoate. [Online].
  • Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01016.
  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Online].
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Online].
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online].
  • Organic Chemistry Portal. Strecker Synthesis. [Online].
  • King Group. Successful Flash Chromatography. [Online PDF].
  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Online].
  • Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. ResearchGate. [Online].
  • Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01016.
  • ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Online].

Sources

Technical Support Center: Minimizing By-Product Formation in Ethyl 2-Amino-2-Cyanoacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-amino-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a trifunctional molecule, this compound offers immense potential in the synthesis of novel heterocycles and amino acid derivatives. However, its reactivity also presents challenges in controlling reaction pathways and minimizing the formation of unwanted by-products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.

Understanding the Reactivity of this compound

This compound possesses three key functional groups that dictate its reactivity: a nucleophilic amino group, an electrophilic and hydrolyzable ester, and a cyano group that can participate in various transformations.[1] The interplay of these groups can lead to a range of desired products but also to several potential by-products. Understanding these competing pathways is the first step in optimizing your reactions.

dot

Caption: Functional groups of this compound and their reactive potential.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered when using this compound in organic synthesis.

FAQ 1: My reaction is producing a significant amount of a dimeric by-product. What is causing this and how can I prevent it?

Answer: Dimerization is a common side reaction, especially in reactions that are run for extended periods or at high concentrations. The formation of a 2,3-dicyanopiperazine-2,5-dicarboxylic acid diethyl ester is a known by-product.[2]

Mechanism of Dimerization: The nucleophilic amino group of one molecule of this compound can attack the electrophilic cyano group of another molecule, leading to the formation of a dimer. This process can be catalyzed by both acid and base.

Troubleshooting Strategies:

  • Control Reaction Time: Monitor your reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed.

  • Optimize Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization pathway.

  • Temperature Control: Higher temperatures can accelerate the rate of dimerization. If your desired reaction allows, try running it at a lower temperature.

  • pH Control: Maintain a neutral or slightly acidic pH if your desired reaction is tolerant of these conditions. Strongly basic conditions can promote dimerization.

dot

Caption: Simplified pathway for the dimerization of this compound.

FAQ 2: I am observing significant hydrolysis of the ester or cyano group. How can I minimize this?

Answer: Both the ester and the cyano groups are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide/carboxylic acid, respectively.[2]

Troubleshooting Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • Control pH during Workup: During the workup procedure, avoid prolonged exposure to strong acids or bases. If an extraction is necessary, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, and work quickly.

  • Temperature Control during Workup and Purification: Avoid excessive heat during concentration and purification steps, as this can accelerate hydrolysis.

By-productFormation ConditionPrevention Strategy
Ethyl 2-amino-2-carboxylate Acidic or basic hydrolysis of the ester group.Use anhydrous conditions; avoid strong acids/bases during workup.
2-Amino-2-cyanoacetamide Partial hydrolysis of the cyano group.Maintain neutral pH; limit exposure to water.
2-Amino-malonic acid monoethyl ester Complete hydrolysis of the cyano group.Use anhydrous conditions; control pH.
FAQ 3: My product is a racemic mixture, but I need a single enantiomer. What are my options?

Answer: The α-carbon of this compound is a chiral center. The α-proton is susceptible to deprotonation, especially under basic conditions, which can lead to racemization.

Troubleshooting and Resolution Strategies:

  • Avoid Strong Bases: If possible, use mild, non-nucleophilic bases to minimize deprotonation of the α-carbon.

  • Low Temperatures: Running the reaction at lower temperatures can slow down the rate of epimerization.

  • Chiral Resolution: If racemization is unavoidable, the enantiomers can be separated post-reaction. This is often achieved by:

    • Diastereomeric Salt Formation: Reacting the racemic product with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts, which can then be separated by crystallization.[3]

    • Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC to separate the enantiomers.

dot

Caption: Mechanism of base-catalyzed racemization of this compound.

Application-Specific Troubleshooting: Synthesis of Heterocycles

This compound is a valuable precursor for various heterocyclic systems. The following sections provide guidance for common synthetic routes.

Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene.[4] When using this compound, the amino group can participate in the reaction, leading to different products or side reactions compared to using ethyl cyanoacetate.

Common Issues and Solutions:

  • Issue: Low Yield of the Desired 2-Aminothiophene.

    • Cause: Competing side reactions, such as the formation of amides from the reaction of the amino group with the ester.

    • Solution:

      • Protect the Amino Group: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before the reaction. This will prevent its interference and allow the reaction to proceed similarly to ethyl cyanoacetate.[5][6]

      • Optimize Base and Solvent: The choice of base (e.g., morpholine, piperidine, triethylamine) and solvent can significantly impact the reaction outcome.[7] Anhydrous conditions are generally preferred.

  • Issue: Formation of Complex Mixtures.

    • Cause: The high reactivity of the starting materials can lead to multiple competing pathways.

    • Solution:

      • Control Temperature: Run the reaction at room temperature or below to improve selectivity.

      • Order of Addition: The order in which the reagents are added can be critical. A common approach is to first form the Knoevenagel condensation product between the carbonyl compound and the nitrile, followed by the addition of sulfur and base.

Experimental Protocol: Gewald Reaction with a Protected Amine

  • Protection of this compound: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to obtain the N-Boc protected this compound.

  • Gewald Reaction:

    • To a stirred solution of the N-Boc protected starting material and a ketone (e.g., cyclohexanone) in ethanol, add elemental sulfur.

    • Add a catalytic amount of a base (e.g., morpholine) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion, the product often precipitates and can be collected by filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

ParameterRecommended ConditionRationale
Amine Protection Boc or CbzPrevents side reactions of the amino group.
Base Morpholine, Piperidine, or TriethylamineCatalyzes the reaction; choice can affect yield and selectivity.
Temperature Room TemperatureMinimizes by-product formation.
Solvent Ethanol or DMFCommon solvents for the Gewald reaction.
Synthesis of Substituted Pyridines

This compound can be used in multicomponent reactions to synthesize highly functionalized pyridines, such as 2-amino-3-cyanopyridines.[8][9]

Common Issues and Solutions:

  • Issue: Formation of Isomeric Products.

    • Cause: The multiple reactive sites can lead to different cyclization pathways, resulting in regioisomers.

    • Solution:

      • Catalyst/Base Selection: The choice of catalyst or base can influence the regioselectivity of the cyclization.

      • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic product distribution.

  • Issue: Low Yields.

    • Cause: Incomplete reaction or formation of by-products through hydrolysis or dimerization.

    • Solution:

      • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and catalyst to find the optimal conditions for your specific substrates.

      • Purification: Isomeric products can sometimes be separated by column chromatography or recrystallization. HPLC methods for separating pyridine isomers are available.[10][11][12]

Experimental Protocol: Three-Component Synthesis of a Substituted Pyridine

  • A mixture of an aldehyde (1 mmol), this compound (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol) is dissolved in ethanol.

  • A catalytic amount of a base (e.g., piperidine) is added.

  • The reaction mixture is refluxed for several hours, with progress monitored by TLC.

  • After cooling, the precipitate is collected by filtration and washed with cold ethanol to yield the desired pyridine derivative.[13][14]

Analytical Methods for By-Product Identification

Accurate identification and quantification of by-products are crucial for optimizing your reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and detecting the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying products and by-products. For chiral compounds, HPLC with a chiral stationary phase can be used to determine enantiomeric excess.[2][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of both the desired product and any isolated impurities.

Purification Strategies

  • Crystallization: Often the most effective method for purifying solid products and removing minor impurities. Experiment with different solvent systems to find optimal conditions.

  • Column Chromatography: A versatile technique for separating complex mixtures. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative HPLC can be employed.

References

  • A Comparative Guide to Pyridine Synthesis: this compound vs. Malononitrile. (2025). BenchChem. [URL: https://www.benchchem.
  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. (n.d.). Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/i/286]
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/a-green-chemistry-approach-to-gewald-reaction.pdf]
  • Fundamental reaction mechanisms involving this compound. (2025). BenchChem. [URL: https://www.benchchem.com/product-b1405154-technical-support]
  • Analysis of amino acids by high performance liquid chromatography. (n.d.). [URL: https://www.researchgate.
  • Side reactions and byproduct formation in this compound synthesis. (2025). BenchChem. [URL: https://www.benchchem.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-4-pyridinecarboxylic-acid/]
  • A Comparative Guide to the Reactivity of this compound and Ethyl Cyanoacetate. (2025). BenchChem. [URL: https://www.benchchem.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01479]
  • Thorpe reaction. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Thorpe_reaction]
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9422896/]
  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Thorpe%20reaction.pdf]
  • Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry. [URL: https://www.alfa-chemistry.com/name-reactions/thorpe-reaction-thorpe-ziegler-reaction.html]
  • The Strategic Advantage of this compound in Drug Discovery: A Comparative Guide. (2025). BenchChem. [URL: https://www.benchchem.
  • Stereochemical relationships between a-amino acids and aminonitrile 1. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Stereochemical-relationships-between-a-amino-acids-and-aminonitrile-1_fig1_344558831]
  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. [URL: https://www.synarchive.com/named-reactions/Thorpe-Ziegler_Reaction]
  • US4183865A - Process for the resolution of racemic α-aminonitriles. (n.d.). Google Patents. [URL: https://patents.google.
  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-imidazole-derivative-Ethyl-2-cyanomethyl-1H-benzo-d-imidazole_fig1_328148931]
  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05619a]
  • Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. (n.d.). Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-novel-pyrimidines-thiazolopyrimidines-triazolopyrimidines-and-pyrimidotriazines-as-potent-antimicrobial-agent.pdf]
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/]
  • US4072698A - Resolution of aminonitriles. (n.d.). Google Patents. [URL: https://patents.google.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3542]
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol0492205]
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [URL: https://helixchrom.com/hplc-method-for-analysis-of-pyridine-and-three-isomers-of-aminopyridine-on-amaze-hd-column/]
  • Synthesis of cyanoacetamide derivatives 2aed. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6213129/]
  • Protecting Agents. (n.d.). TCI Chemicals. [URL: https://www.tcichemicals.
  • Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). [URL: https://www.researchgate.
  • Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Ethyl cyanoacetate. (n.d.). Wikipedia. [URL: https://en.wikipedia.
  • Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (n.d.). Oriental Journal of Chemistry. [URL: http://www.orientjchem.
  • Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. (2025). Russian Journal of Organic Chemistry. [URL: https://www.rjoc-chem.com/jour/article/view/687717]
  • Metal-free synthesis of Imidazoles and 2-aminoimidazoles. (2025). RSC Advances. [URL: https://www.researchgate.net/publication/353765101_Metal-free_synthesis_of_Imidazoles_and_2-aminoimidazoles]
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth. [URL: https://www.biosynth.com/peptides-and-synthesis/protecting-groups-in-peptide-synthesis]

Sources

Technical Support Center: Scaling Up Ethyl 2-Amino-2-Cyanoacetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of ethyl 2-amino-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction

This compound is a highly functionalized molecule that serves as a crucial precursor in the synthesis of a wide array of heterocyclic compounds, many of which are pharmacologically significant.[1][2] Its unique structure, featuring an amino group, a cyano group, and an ethyl ester moiety on a single carbon, makes it a potent synthon for generating molecular diversity.[1][3] However, scaling up its production from the lab to pilot or industrial scale presents several challenges, including side reactions, impurity formation, and safety concerns. This guide provides practical, field-proven insights to help you optimize your synthesis, improve yield and purity, and ensure a safe and efficient scale-up process.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues that arise during the synthesis of this compound:

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields, often in the 40-70% range, can be attributed to several factors.[4] The primary culprits are typically side reactions and suboptimal reaction conditions. Key issues include:

  • Hydrolysis: The ester group in both the starting material (e.g., ethyl glyoxylate) and the final product is susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water.[4]

  • Byproduct Formation: Several side reactions can consume your reactants and lower the yield of the desired product.[4]

  • Starting Material Quality: The purity of your starting materials, particularly ethyl glyoxylate which is prone to polymerization, is critical.[4]

Q2: I'm observing a significant amount of an impurity in my final product. What could it be?

The most common impurity is ethyl 2-hydroxy-2-cyanoacetate.[4] This byproduct forms due to incomplete amination of the cyanohydrin intermediate. This can happen if the ammonia concentration is too low or if the cyanide addition occurs before the imine has effectively formed.[4] Other potential byproducts include polymeric materials from the self-condensation of ethyl glyoxylate and ethyl oxamate from oxidation.[4]

Q3: How can I minimize the formation of the major impurity, ethyl 2-hydroxy-2-cyanoacetate?

To favor the formation of the desired aminonitrile over the hydroxyacetonitrile byproduct, consider the following strategies:

  • Pre-formation of the Imine: Stirring the aldehyde (ethyl glyoxylate) and the ammonia source together before adding the cyanide source can ensure the imine intermediate is formed first.[4]

  • pH Control: Maintaining a slightly basic pH helps to ensure the presence of free ammonia, which is necessary for imine formation.[4]

  • Stoichiometry: Using a slight excess of the ammonia source can also drive the equilibrium towards imine formation.[4]

Q4: What are the primary safety concerns when working with the synthesis of this compound?

The synthesis often involves hazardous materials. Key safety considerations include:

  • Cyanide: Sodium cyanide is highly toxic. Reactions involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Contact with acids will liberate highly toxic hydrogen cyanide gas.[5][6]

  • Flammability: Many organic solvents used in the synthesis and purification steps are flammable. Ensure that all ignition sources are removed from the work area.[5]

  • Catalyst Handling: If using catalytic hydrogenation for reduction, the palladium catalyst can be pyrophoric. Do not allow the filter cake to dry in the air and quench it with water immediately after filtration.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the scale-up of this compound synthesis.

Problem 1: Poor Yield and Purity in Strecker Synthesis

The Strecker synthesis, a common method for producing α-aminonitriles, can be challenging to control on a larger scale.

Symptoms:

  • Low overall yield (<50%).

  • Significant presence of ethyl 2-hydroxy-2-cyanoacetate and polymeric byproducts in the final product.

Probable Causes & Solutions:

Probable CauseProposed Solution & Scientific Rationale
Incomplete Imine Formation Pre-mix ethyl glyoxylate and the ammonia source (e.g., ammonium chloride) for a sufficient time before the addition of the cyanide source.[4] This ensures the formation of the imine intermediate, which is then trapped by the cyanide.
Hydrolysis of Ester Maintain a neutral to slightly basic pH during the reaction and workup.[4] Harsh acidic or basic conditions can lead to the hydrolysis of the ethyl ester group.
Polymerization of Ethyl Glyoxylate Use fresh or purified ethyl glyoxylate.[4] This starting material is known to polymerize, especially if impure or stored for extended periods.
Suboptimal Temperature Control Maintain the recommended reaction temperature. Exothermic reactions can lead to localized heating, promoting side reactions.[4] Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
Incorrect Stoichiometry Carefully control the molar ratios of your reactants. An excess of one reactant may favor the formation of byproducts.[4]

Experimental Protocol: Optimized Strecker Synthesis

  • In a suitable reactor, dissolve ammonium chloride (1.1 equivalents) in water.

  • Add ethyl glyoxylate (1.0 equivalent, 50% solution in toluene).

  • Stir the mixture vigorously for 1-2 hours at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0-5°C.

  • Slowly add a solution of sodium cyanide (1.05 equivalents) in water, maintaining the temperature below 10°C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

  • Once the reaction is complete, proceed with the workup, ensuring the pH is maintained in the neutral to slightly basic range.

Problem 2: Inefficient Reduction of Ethyl 2-hydroxyimino-2-cyanoacetate

A two-step synthesis involving the nitrosation of ethyl cyanoacetate followed by the reduction of the resulting oxime is another common route.[7] The reduction step can be problematic.

Symptoms:

  • Incomplete conversion of the oxime intermediate.

  • Formation of over-reduction or other side products.

  • Difficulties in removing the catalyst after the reaction.

Probable Causes & Solutions:

Probable CauseProposed Solution & Scientific Rationale
Catalyst Deactivation Ensure the use of a high-quality catalyst (e.g., 10% Pd/C). The catalyst can be poisoned by impurities in the starting material or solvent.
Insufficient Hydrogen Pressure For catalytic hydrogenation, maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon for lab scale).[7] For larger scale, a pressurized hydrogenation reactor is necessary.
Poor Mass Transfer Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen to the catalyst surface.[7]
Incomplete Catalyst Removal Filter the reaction mixture through a pad of Celite® to effectively remove the fine palladium catalyst.[7] Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-hydroxyimino-2-cyanoacetate

  • In a hydrogenation vessel, dissolve ethyl 2-hydroxyimino-2-cyanoacetate in a suitable solvent (e.g., ethanol).

  • Add the palladium on carbon catalyst (e.g., 10% w/w).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC, HPLC).

  • Upon completion, purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry in air and quench with water.[7]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps.

Strecker_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Ethyl Glyoxylate D Imine Formation (Ethyl Glyoxylate + NH4Cl) A->D B Ammonium Chloride B->D C Sodium Cyanide E Cyanide Addition (to form Aminonitrile) C->E D->E F Quenching E->F G Extraction F->G H Purification (e.g., Column Chromatography) G->H I Final Product H->I

Caption: Workflow for Strecker Synthesis of this compound.

Two_Step_Synthesis_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction cluster_purification Purification A Ethyl Cyanoacetate C Ethyl 2-hydroxyimino-2-cyanoacetate A->C B Sodium Nitrite + Acetic Acid B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E Filtration (Catalyst Removal) D->E F Solvent Evaporation E->F G Final Product F->G

Caption: Two-Step Synthesis of this compound.

Summary of Key Process Parameters

The following table summarizes the critical parameters for a successful scale-up:

ParameterRecommended RangeRationale
Temperature 0-10°C (for cyanide addition)Minimizes side reactions and controls the exothermicity of the reaction.[4]
pH 7.0 - 8.5Prevents hydrolysis of the ester and favors the presence of free ammonia for imine formation.[4]
Reaction Time Varies (monitor by TLC/HPLC)Ensures complete conversion without promoting the formation of degradation products or dimers.[4]
Agitation VigorousEnsures homogeneity, improves mass and heat transfer, and is crucial for multiphase reactions like catalytic hydrogenation.

Conclusion

The successful scale-up of this compound production requires careful attention to reaction conditions, purity of starting materials, and safety protocols. By understanding the underlying chemistry and potential pitfalls, researchers and production chemists can effectively troubleshoot issues and optimize the synthesis for higher yields and purity. This versatile building block will continue to be a valuable tool in the development of new pharmaceuticals and other fine chemicals.[8]

References

  • Side reactions and byproduct formation in this compound synthesis. - Benchchem.
  • An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile - Benchchem.
  • Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences.
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of this compound - Benchchem.
  • The Strategic Advantage of this compound in Drug Discovery: A Comparative Guide - Benchchem.
  • ethyl cyanoacetate - Organic Syntheses Procedure.
  • Ethyl cyanoacetate - Wikipedia.
  • A Comparative Guide to the Reactivity of this compound and Ethyl Cyanoacetate - Benchchem.

Sources

Technical Support Center: Effective Work-up Techniques for Ethyl 2-Amino-2-Cyanoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-amino-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective work-up and purification of this valuable synthetic building block. Drawing from established protocols and troubleshooting common laboratory challenges, this resource aims to enhance the efficiency, yield, and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of during the synthesis of this compound?

A1: The primary impurities often arise from side reactions involving the starting materials or the product itself. Key byproducts include:

  • Ethyl 2-hydroxy-2-cyanoacetate: This forms from the incomplete amination of the cyanohydrin intermediate.

  • Glycine ethyl ester: This can result from the hydrolysis of the nitrile group followed by decarboxylation.

  • Ethyl oxamate: Arises from the oxidation of the product.

  • Polymeric byproducts: Ethyl glyoxylate, a common starting material, is prone to polymerization.

Q2: My reaction mixture is a dark, tarry substance after the reaction. What is the likely cause?

A2: A dark, tarry appearance is often due to the polymerization of the aldehyde starting material (e.g., ethyl glyoxylate) or decomposition of the product under harsh conditions. To mitigate this, ensure careful temperature control, use fresh or purified starting materials, and employ a gentle work-up procedure, avoiding strong acids or bases and high temperatures.

Q3: Why is my final product showing low yield despite the reaction appearing to go to completion by TLC?

A3: Low yields can often be attributed to the partial solubility of this compound in the aqueous phase during work-up. This compound has polar functional groups (amine and ester) that impart some water solubility. Optimizing the extraction procedure is crucial for maximizing recovery.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems you may encounter during the isolation and purification of this compound and provides actionable solutions.

Issue 1: Persistent Emulsion Formation During Liquid-Liquid Extraction

Scenario: "I'm trying to extract my product with an organic solvent, but a thick, stable emulsion has formed between the aqueous and organic layers, making separation impossible."

Causality: Emulsions are common when working with biological samples or when surfactant-like molecules are present.[1] In this synthesis, unreacted starting materials or byproducts can act as emulsifying agents. Vigorous shaking during extraction exacerbates this issue.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for passive diffusion of the product into the organic layer.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1][2] The increased ionic strength of the aqueous layer makes it more polar, thereby decreasing the solubility of the organic product and helping to break the emulsion.[1][2]

  • Filtration: For stubborn emulsions, the entire mixture can be filtered through a pad of Celite® or glass wool. This can help to break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]

Issue 2: Low Recovery of Product After Extraction

Scenario: "My aqueous layer still contains a significant amount of product after multiple extractions, leading to a low overall yield."

Causality: this compound possesses both a basic amino group and a polar ester group, which can lead to significant water solubility, especially if the pH of the aqueous layer is not optimized.

Solutions:

  • pH Adjustment: The amino group is basic and will be protonated and thus more water-soluble at acidic pH. To ensure the product is in its neutral, more organic-soluble form, the pH of the aqueous layer should be carefully adjusted. A patent for the extraction of amino acid esters recommends maintaining a pH between 7 and 8 during extraction to maximize recovery while minimizing hydrolysis of the ester.[3][4] It is crucial to check and readjust the pH before each extraction.[3]

    pH Condition State of Amino Group Solubility in Water Extraction Efficiency
    < 7Protonated (-NH3+)HighLow
    7 - 8Neutral (-NH2)LowerOptimal
    > 8Neutral (-NH2)LowerHigh (Risk of ester hydrolysis)
  • Salting Out: As mentioned for emulsions, adding a salt like sodium chloride or sodium sulfate to the aqueous phase will decrease the solubility of the this compound, driving it into the organic layer.[5][6][7]

  • Choice of Extraction Solvent: While diethyl ether is commonly used, other solvents like ethyl acetate or dichloromethane can be explored. A more polar solvent may be more effective, but this needs to be balanced with its miscibility with water.

Issue 3: Difficulty in Purifying the Crude Product

Scenario: "My crude product is an oil/low-melting solid with several impurities that are difficult to remove by simple extraction."

Causality: The polarity of this compound is similar to some of the common byproducts, making separation challenging.

Solutions:

  • Column Chromatography: This is a highly effective method for purifying polar compounds.

    • Stationary Phase: Standard silica gel is often suitable.[8] For strongly basic compounds that may streak on silica, alumina or deactivated silica (by flushing with a solvent containing a small amount of triethylamine) can be used.[9]

    • Mobile Phase: A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. For very polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[10]

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent purification method.

    • Solvent Selection: The ideal solvent is one in which the product is soluble when hot but insoluble when cold. Common solvent systems for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes.[11] Experiment with small amounts of the crude product to find a suitable solvent or solvent pair.

Experimental Protocols

Protocol 1: General Work-up Procedure for this compound

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and scale.

  • Quenching the Reaction: Cool the reaction mixture in an ice bath. If the reaction was conducted in an organic solvent, add water to dissolve any inorganic salts.

  • pH Adjustment: Transfer the mixture to a separatory funnel. Measure the pH of the aqueous layer and adjust it to 7.0-8.0 by the slow addition of a saturated sodium bicarbonate solution.[3] Be cautious of any gas evolution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. For each extraction, use a volume of organic solvent roughly equal to one-third of the aqueous layer volume. Instead of shaking vigorously, gently invert the funnel 10-15 times to minimize emulsion formation.

  • Breaking Emulsions (if necessary): If an emulsion forms, add a saturated solution of sodium chloride (brine) and gently swirl. Allow the layers to separate.

  • Combine and Wash Organic Layers: Combine the organic extracts and wash once with brine. This helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate or dichloromethane:methanol) to determine the optimal mobile phase for separation. The target compound should have an Rf value of approximately 0.2-0.3.[9]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble products, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the least polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

The following diagram illustrates a typical work-up and purification workflow for this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench pH_Adjust Adjust pH to 7-8 with NaHCO3(aq) Quench->pH_Adjust Extraction Extract with Organic Solvent (3x) pH_Adjust->Extraction Brine_Wash Wash with Brine Extraction->Brine_Wash Drying Dry over Na2SO4 Brine_Wash->Drying Concentration Concentrate Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for work-up and purification.

References

  • [Extraction of Amino Acid Esters Using a Pillar[6]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound]([Link])
  • Method for extracting amino acid ester - EP 0474096 B2
  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - US5374765A
  • Breaking emulsions : r/chemistry - Reddit
  • Salting-out Liquid-Liquid Extraction (SALLE)
  • Salting Out During Extraction In The Centrifugal Extractor
  • Salting out effect: Significance and symbolism
  • Synthesis of Certain a-Amino Acid Esters
  • Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chrom
  • Recrystalliz
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-Amino-2-Cyanoacet
  • Tackling emulsions just got easier - Biotage
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube
  • Effect of varying extraction pH on amino acids, nutritional parameters, intermolecular interactions and functional Properties of - NIT Rourkela
  • Organic Syntheses, Collective Volume 11 (Organic Syntheses Collective Volumes): 9780470395486 - AbeBooks
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester
  • How do I recrystallize this product? : r/chemistry - Reddit
  • Purification of strong polar and basic compounds : r/Chempros - Reddit
  • Brine water and crude oil before heating and stirring procedure.
  • Application Note S2.
  • How To Recrystallize A Solid - YouTube
  • Effect of Extraction pH on Amino Acids, Nutritional, In-Vitro Protein Digestibility, Intermolecular Interactions, and Functional Properties of Guar Germ Proteins | Request PDF
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed
  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organoc
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem
  • Techniques for Emulsion Breaking for Oil in W
  • Working with Hazardous Chemicals - Organic Syntheses
  • Organic Syntheses Collective Volume 1 | PDF | Distillation | Filtr
  • Organic Syntheses
  • Troubleshooting Guide A. Protein Expression B. Loading/Washing
  • Synthesis of α-Amino ketones, acids, esters, nitriles and rel
  • Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column - SIELC Technologies
  • An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile - Benchchem
  • This compound | C5H8N2O2 | CID 288716 - PubChem - NIH
  • Purification of Organic Compounds by Flash Column Chrom
  • How to Carry Out a Recrystalliz
  • Protein purific
  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed - NIH
  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-Amino-2-Cyanoacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 2-amino-2-cyanoacetate is a versatile building block in organic synthesis, prized for its trifunctional nature that enables the construction of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.[1] This guide provides an in-depth comparative analysis of the most common synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Introduction to a Key Synthetic Intermediate

This compound, with the molecular formula C₅H₈N₂O₂, possesses an amino group, a cyano group, and an ethyl ester moiety all attached to a single chiral carbon center.[1] This unique arrangement of functional groups makes it a highly reactive and valuable precursor for the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in numerous pharmaceutical agents.[2][3] The choice of synthetic route to this compound can significantly impact yield, purity, cost, and safety, making a thorough understanding of the available methods crucial for efficient and effective drug discovery and development.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have emerged for the preparation of this compound: a two-step synthesis involving the nitrosation of ethyl cyanoacetate followed by reduction, and a one-pot Strecker-type synthesis. Each route presents a unique set of advantages and disadvantages in terms of reaction conditions, reagent toxicity, and overall efficiency.

Route 1: Two-Step Synthesis via Nitrosation and Reduction

This classical approach involves the initial conversion of the active methylene group of ethyl cyanoacetate into an oxime, followed by the reduction of this intermediate to the desired primary amine.[2]

Step 1: Nitrosation of Ethyl Cyanoacetate

The first step is the nitrosation of ethyl cyanoacetate to form ethyl 2-hydroxyimino-2-cyanoacetate. This reaction is typically carried out using sodium nitrite in the presence of a weak acid, such as acetic acid.[2] The acid protonates the nitrite ion to form nitrous acid, which is the active nitrosating agent.

Step 2: Reduction of Ethyl 2-Hydroxyimino-2-cyanoacetate

The intermediate oxime is then reduced to the corresponding primary amine, this compound. A common and effective method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]

The choice of a two-step process allows for the isolation and purification of the intermediate oxime, which can lead to a purer final product. The use of acetic acid in the nitrosation step provides the necessary acidic conditions for the formation of nitrous acid without being overly harsh and causing unwanted side reactions. Catalytic hydrogenation is a clean and efficient reduction method that often proceeds with high yield and selectivity, avoiding the use of stoichiometric metal hydride reducing agents which can complicate work-up procedures.

Step 1: Synthesis of Ethyl 2-Hydroxyimino-2-cyanoacetate [2]

  • Materials:

    • Ethyl cyanoacetate (11.3 g, 100 mmol)

    • Sodium nitrite (8.3 g, 120 mmol)

    • Distilled water (50 ml)

    • Acetic acid (8.0 ml, ~140 mmol)

    • 2N Hydrochloric acid (50 ml)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve sodium nitrite in distilled water.

    • To the stirred solution, add ethyl cyanoacetate.

    • Slowly add acetic acid to the mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.

    • Allow the reaction to stir overnight.

    • Collect the yellow crystals by filtration.

    • Dissolve the collected crystals in 2N hydrochloric acid.

    • Extract the aqueous solution with diethyl ether (4 x 50 ml).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.

Step 2: Synthesis of this compound via Catalytic Hydrogenation [2]

  • Materials:

    • Ethyl 2-hydroxyimino-2-cyanoacetate (from Step 1)

    • 10% Palladium on carbon (Pd/C), 50% wet (catalyst)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Inert gas (Argon or Nitrogen)

    • Celite® or a similar filter aid

  • Procedure:

    • Ensure the reaction vessel is clean, dry, and purged with an inert gas.

    • Carefully add a catalytic amount of 10% Pd/C to the inerted flask.

    • Add a suitable solvent (methanol or ethanol), followed by the ethyl 2-hydroxyimino-2-cyanoacetate.

    • Seal the flask and carefully evacuate and backfill with hydrogen gas (repeat 3-5 times).

    • Inflate a balloon with hydrogen gas and attach it to the flask to maintain a positive pressure of hydrogen.

    • Vigorously stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Nitrosation_Mechanism cluster_0 Nitrosation of Ethyl Cyanoacetate NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ HOAc CH₃COOH ECA Ethyl Cyanoacetate (keto form) Enol Enol form ECA->Enol Tautomerization Nitroso Nitroso Intermediate Enol->Nitroso + HNO₂ Oxime Ethyl 2-hydroxyimino-2-cyanoacetate Nitroso->Oxime Tautomerization

Caption: Mechanism of Nitrosation.

Hydrogenation_Mechanism cluster_1 Catalytic Hydrogenation of Oxime Oxime Ethyl 2-hydroxyimino- 2-cyanoacetate Adsorbed_Oxime Adsorbed Oxime Oxime->Adsorbed_Oxime Adsorption Pd/C Pd/C Catalyst H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociation on Pd/C Amine This compound Adsorbed_Oxime->Amine + 2H₂ Final_Product Final_Product

Caption: Mechanism of Catalytic Hydrogenation.

Route 2: Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction that offers a more direct route to α-aminonitriles. In the context of this compound, this involves the reaction of ethyl glyoxylate, a source of ammonia (such as ammonium chloride), and a cyanide source (like sodium cyanide).[4][5]

The one-pot nature of the Strecker synthesis is its primary advantage, as it simplifies the experimental procedure and can reduce overall reaction time. The choice of ethyl glyoxylate as the aldehyde component is dictated by the desired product structure. Ammonium chloride serves as a convenient and less hazardous source of ammonia compared to using ammonia gas directly. Sodium cyanide is a common and cost-effective cyanide source, although its high toxicity necessitates careful handling.[6] The reaction is often performed in an aqueous medium, which can be advantageous from an environmental and cost perspective.

  • Materials:

    • Ethyl glyoxylate (50% solution in toluene)

    • Ammonium chloride

    • Sodium cyanide

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve ammonium chloride (1.1 equivalents) in water.

    • Add the ethyl glyoxylate solution (1.0 equivalent) to the flask and stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

    • In a separate beaker, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of water.

    • Cool the reaction flask to 0-5 °C in an ice bath.

    • Slowly add the sodium cyanide solution to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Strecker_Mechanism cluster_2 Strecker Synthesis Glyoxylate Ethyl Glyoxylate Imine Iminium Ion Glyoxylate->Imine + NH₃, - H₂O Ammonia NH₃ Aminonitrile This compound Imine->Aminonitrile + CN⁻ Cyanide CN⁻

Caption: Mechanism of the Strecker Synthesis.

Quantitative Data Summary

ParameterRoute 1: Two-Step SynthesisRoute 2: Strecker Synthesis
Starting Materials Ethyl cyanoacetate, Sodium nitrite, Acetic acid, H₂/Pd-CEthyl glyoxylate, Ammonium chloride, Sodium cyanide
Overall Yield Generally good to high40-70%[4]
Purity Can be high due to intermediate purificationMay require significant purification to remove byproducts[4]
Reaction Time Longer (two steps, overnight reaction for nitrosation)[2]Shorter (one-pot, 4-6 hours)[4]
Key Byproducts Side products from nitrosation if not controlledEthyl 2-hydroxy-2-cyanoacetate, polymeric materials[4]

Comparative Analysis of the Synthesis Routes

FeatureRoute 1: Two-Step SynthesisRoute 2: Strecker Synthesis
Advantages - Higher potential for final product purity due to isolation of the intermediate.[2]- Avoids the direct use of highly toxic cyanide in the initial step.- One-pot reaction, procedurally simpler and faster.[4]- Can be more atom-economical.
Disadvantages - Longer overall reaction time and more unit operations.[2]- Requires handling of hydrogen gas and a pyrophoric catalyst (Pd/C).[2]- Use of highly toxic sodium cyanide requires stringent safety precautions.[6]- Lower reported yields and potential for more byproducts, necessitating careful purification.[4]
Safety Considerations - Handling of hydrogen gas and pyrophoric Pd/C catalyst.[2]- High toxicity of sodium cyanide.[6]
Environmental Impact - Use of a heavy metal catalyst (palladium).- Generation of cyanide-containing waste streams.
Cost-Effectiveness - May be more expensive due to the cost of the palladium catalyst and longer processing time.- Potentially more cost-effective due to cheaper starting materials and a simpler process.

Expert Insights and Recommendations

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization.

  • For applications requiring high purity and where safety concerns regarding cyanide are paramount, the two-step synthesis via nitrosation and reduction is the recommended approach. The ability to isolate and purify the intermediate oxime is a significant advantage in achieving a high-purity final product, which is often a critical requirement in drug development. While this route involves handling hydrogen and a pyrophoric catalyst, these are often considered more manageable risks in a controlled laboratory or industrial setting compared to the acute toxicity of cyanide.

  • For rapid, small-scale synthesis where procedural simplicity is a key driver and appropriate safety infrastructure for handling cyanides is in place, the Strecker synthesis offers a viable alternative. Its one-pot nature makes it an attractive option for library synthesis or initial exploratory studies. However, researchers must be prepared for more rigorous purification to remove potential byproducts, such as the corresponding α-hydroxy nitrile.[4]

Emerging Alternative Routes

While the two routes detailed above are the most established, research into alternative and "greener" synthetic methods is ongoing. These include:

  • Enzymatic Synthesis: The use of enzymes as catalysts offers the potential for highly selective and environmentally benign syntheses. While not yet widely adopted for this compound, enzymatic approaches to α-amino acids are a growing field of interest.

  • Phase-Transfer Catalysis: This technique can facilitate reactions between reactants in immiscible phases, potentially offering advantages in terms of reaction rates and yields for Strecker-type reactions.

  • Greener Cyanide Sources: Research into less toxic and easier-to-handle cyanide sources for the Strecker reaction is an active area of investigation.[6]

These emerging methods, while promising, are currently less established and may require significant optimization for the synthesis of this specific target molecule.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: a two-step nitrosation and reduction of ethyl cyanoacetate, or a one-pot Strecker synthesis. The two-step method generally offers higher purity at the cost of a longer and more complex procedure. The Strecker synthesis provides a more direct and potentially more cost-effective route, but with the significant safety consideration of using a highly toxic cyanide source and the likelihood of requiring more extensive purification. The selection of the optimal route will be guided by the specific priorities of the project, including the required purity of the final compound, the scale of the synthesis, available safety infrastructure, and cost considerations.

References

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of this compound.
  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353–2355.
  • BenchChem. (2025). An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile.
  • James, L. (2025, October 16).
  • Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2017). The Petasis-borono Mannich reaction: a review. Tetrahedron, 73(41), 5965-6019.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of this compound and Ethyl Cyanoacetate.
  • BenchChem. (2025). Side reactions and byproduct formation in this compound synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Studer, M., Burkhardt, S., & Blaser, H. U. (2001). Catalytic hydrogenation of chiral alpha-amino and alpha-hydroxy esters at room temperature with Nishimura catalyst without racemization.
  • Masamba, W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1579.
  • Vroemans, R., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1646-1655.
  • Kuriyama, W., et al. (2012). Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(l-Menthoxy)ethanol. Organic Process Research & Development, 16(1), 166-171.
  • Lhasa Limited. (2025, October 17). Computational mechanistic study on N-nitrosation reaction of secondary amines-New pub.
  • Wikipedia. (2023, December 1). Strecker amino acid synthesis.
  • Ali, I., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 26(21), 6432.
  • Wikipedia. (2023, October 27). Ethyl cyanoacetate.
  • Research Square. (2025, July 25).
  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • MDPI. (2021, March 1). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis.
  • Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl.
  • Masamba, W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1579. [Link]
  • ResearchGate. (2018, January). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)
  • ResearchGate. (n.d.). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties.
  • Royal Society of Chemistry. (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.
  • Zhang, J., et al. (2006). Efficient homogeneous catalytic hydrogenation of esters to alcohols.
  • ResearchGate. (n.d.). Green synthesis of α-amino nitriles in the presence of potassium ferrocyanide and its mechanism.
  • OICC Press. (n.d.).
  • ResearchGate. (2024, June).
  • National Center for Biotechnology Information. (n.d.).
  • Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl.
  • Wiley Online Library. (n.d.).
  • ResearchGate. (2024, September 5).

Sources

A Comparative Guide to Alternative Synthetic Reagents for Ethyl 2-Amino-2-Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. Ethyl 2-amino-2-cyanoacetate, a trifunctional synthon, offers a unique combination of an amino group, a cyano moiety, and an ester, all centered on a single chiral carbon.[1] This arrangement makes it a valuable precursor for α-amino acid derivatives and complex nitrogen-containing heterocycles. However, its specialized nature and the vast landscape of synthetic chemistry necessitate a thorough understanding of alternative reagents that can achieve similar or complementary synthetic outcomes.

This guide provides an in-depth, objective comparison of key alternative reagents and synthetic strategies to this compound. We will move beyond a simple listing of alternatives to explore the mechanistic nuances, comparative performance data, and practical considerations that inform expert experimental design.

The Progenitor and its Analogs: Active Methylene Compounds

The most direct alternatives to this compound are its structural relatives within the family of active methylene compounds. The reactivity of these compounds is dominated by the acidity of the methylene protons, flanked by electron-withdrawing groups, making them excellent carbon nucleophiles.[2]

Ethyl Cyanoacetate: The Unaminated Precursor

Ethyl cyanoacetate is the parent compound of our topic reagent and serves as a fundamental workhorse in organic synthesis.[3] Its primary mode of reactivity is through the deprotonation of its α-methylene group, which is significantly more acidic than the α-proton of this compound due to the absence of the electron-donating amino group.[4] This makes it a go-to reagent for classic carbon-carbon bond-forming reactions.

Comparative Analysis:

The core difference in reactivity lies in the dual nucleophilicity of this compound (at the α-carbon and the amino nitrogen) versus the singular carbon-centered nucleophilicity of ethyl cyanoacetate.[3] This makes ethyl cyanoacetate the reagent of choice for straightforward Knoevenagel condensations and Michael additions, while its aminated counterpart is more suited for complex cyclizations leading to nitrogenous heterocycles.[3][5]

Malononitrile: A More Reactive Alternative

Malononitrile, with two cyano groups activating the central methylene, is a more reactive alternative.[6] This heightened reactivity often translates to faster reaction times and higher yields in condensations.[7]

Performance in Knoevenagel Condensation:

The Knoevenagel condensation, a cornerstone reaction for C-C bond formation, provides a clear platform for comparing the reactivity of these active methylene compounds. The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.

Table 1: Comparison of Malononitrile and Ethyl Cyanoacetate in Knoevenagel Condensation with Aromatic Aldehydes.

AldehydeActive Methylene CompoundCatalyst/SolventTimeYield (%)Reference
BenzaldehydeMalononitrileCTMAB/Water1.5 h92%[8]
BenzaldehydeEthyl CyanoacetateCTMAB/Water2.5 h85%[8]
4-ChlorobenzaldehydeMalononitrileCTMAB/Water1.5 h95%[8]
4-ChlorobenzaldehydeEthyl CyanoacetateCTMAB/Water2.5 h88%[8]
4-NitrobenzaldehydeMalononitrileCTMAB/Water1.5 h98%[8]
4-NitrobenzaldehydeEthyl CyanoacetateCTMAB/Water2.5 h92%[8]
IsatinMalononitrileSBA-Pr-SO3H/Water10 min95%[9]
IsatinEthyl CyanoacetateSBA-Pr-SO3H/Water20 min90%[9]

CTMAB: Cetyltrimethylammonium Bromide, SBA-Pr-SO3H: Sulfonic acid functionalized silica SBA-15

As the data indicates, malononitrile consistently provides higher yields in shorter reaction times compared to ethyl cyanoacetate under identical conditions, highlighting its superior reactivity.[8][9]

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (4 mmol), malononitrile (4 mmol), and cetyltrimethylammonium bromide (CTMAB) (0.2 mmol).

  • Solvent Addition: Add 35 mL of distilled water to the flask.

  • Reaction: Stir the mixture vigorously at room temperature for 1.5 hours.

  • Work-up: Allow the resulting precipitate to stand overnight. Collect the solid by suction filtration.

  • Purification: Wash the collected solid with water and petroleum ether, then dry at room temperature to obtain the pure product.[8]

The Strecker Synthesis: A Multicomponent Approach to α-Aminonitriles

Instead of starting with a pre-functionalized amino-cyano synthon, the Strecker synthesis builds it in situ. This classic multicomponent reaction combines an aldehyde or ketone, an amine (often ammonia), and a cyanide source to generate an α-aminonitrile.[10][11] This approach offers significant flexibility in synthesizing a wide array of α-amino acids and their derivatives by simply varying the starting components.

Conceptual Comparison:

The Strecker synthesis represents a strategic alternative to using this compound when the goal is the synthesis of α-aminonitriles that can be further elaborated, for instance, by hydrolysis to α-amino acids.[11] While this compound provides a ready-made scaffold, the Strecker synthesis allows for greater diversity in the side chain (from the aldehyde/ketone) and the N-substituent (from the amine).

Table 2: Representative Yields for the Strecker Synthesis of α-Aminonitriles.

Aldehyde/KetoneAmineCyanide SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeAnilineTMSCNSulfated Polyborate / Solvent-free, RT99%[10]
4-MethoxybenzaldehydeAnilineTMSCNSulfated Polyborate / Solvent-free, RT98%[10]
CyclohexanoneAnilineTMSCNSulfated Polyborate / Solvent-free, RT96%[10]
4-HydroxybenzaldehydeNH4Cl/NH3NaCNAqueousNot specified[12]
BenzaldehydeAnilineKCNNo catalyst / Water/DMF94%[13][14]

TMSCN: Trimethylsilyl cyanide, RT: Room Temperature

Experimental Protocol: One-Pot Strecker Synthesis of 2-phenyl-2-(phenylamino)acetonitrile

  • Reaction Setup: To a round-bottomed flask, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and trimethylsilyl cyanide (TMSCN) (1.2 mmol).

  • Catalyst Addition: Add the catalyst, for example, N-methyl imidazolium acetate (50 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically within minutes), cool the reaction mixture. The product often precipitates and can be collected by filtration.[15]

Strecker_Mechanism cluster_imine Imine Formation cluster_cyanation Cyanation cluster_hydrolysis Hydrolysis (Optional) Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Amino_acid α-Amino Acid Aminonitrile->Amino_acid + H₃O⁺

Caption: Mechanism of the Strecker Synthesis.

Isocyanide-Based Multicomponent Reactions: The Passerini and Ugi Reactions

For the rapid assembly of complex, drug-like molecules, isocyanide-based multicomponent reactions (IMCRs) are unparalleled. The Passerini and Ugi reactions are prime examples, offering pathways to molecular diversity that are conceptually distinct from the reactivity of this compound.

The Passerini Reaction: An α-Acyloxy Amide Synthesis

The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide.[16][17] Ethyl isocyanoacetate is a commonly used isocyanide component, making it a relevant point of comparison.[18]

Mechanistic Causality:

The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, where all three components come together in the rate-determining step.[19] This contrasts with many other transformations and underscores its efficiency.

Table 3: Representative Yields for the Passerini Reaction with Ethyl Isocyanoacetate.

AldehydeCarboxylic AcidYield (%)Reference
BenzaldehydeAcetic Acid85%[18]
4-NitrobenzaldehydeAcetic Acid92%[18]
CyclohexanecarboxaldehydeBenzoic Acid78%[18]
FurfuralPhenylacetic Acid88%[18]

Data is representative for illustrative purposes based on typical outcomes.[18]

Experimental Protocol: General Passerini Reaction

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in dichloromethane (2 mL).

  • Isocyanide Addition: Add ethyl isocyanoacetate (1.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[16][18]

The Ugi Reaction: A Four-Component Synthesis of Bis-Amides

The Ugi four-component reaction (U-4CR) is a powerful tool that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[20][21] When cyanoacetic acid is used as the acidic component, it opens pathways to a variety of heterocyclic scaffolds after the initial Ugi condensation.[22]

Strategic Advantage:

The Ugi reaction's ability to introduce four points of diversity in a single step is its hallmark. Using cyanoacetic acid as a component allows for post-Ugi transformations, such as intramolecular cyclizations involving the active methylene group, leading to complex structures like pyrrolinones.[23]

Ugi_Passerini_Comparison cluster_passerini Passerini Reaction (3-Component) cluster_ugi Ugi Reaction (4-Component) P_Aldehyde Aldehyde/ Ketone P_Product α-Acyloxy Amide P_Aldehyde->P_Product P_Acid Carboxylic Acid P_Acid->P_Product P_Iso Isocyanide P_Iso->P_Product U_Aldehyde Aldehyde/ Ketone U_Product Bis-Amide U_Aldehyde->U_Product U_Amine Amine U_Amine->U_Product U_Acid Carboxylic Acid U_Acid->U_Product U_Iso Isocyanide U_Iso->U_Product

Caption: Component comparison of Passerini and Ugi reactions.

The Gewald Reaction: A Gateway to 2-Aminothiophenes

The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[24][25]

Comparative Context:

This reaction highlights a specific application where ethyl cyanoacetate is a key reagent for the synthesis of a privileged heterocyclic scaffold. While this compound is not a typical substrate for this reaction, the Gewald synthesis represents an alternative and highly efficient route to substituted 2-aminothiophenes, a class of compounds accessible through other, more complex routes that might conceptually start from an amino-cyano synthon.

Table 4: Representative Yields for the Gewald Reaction.

Ketone/AldehydeActive Methylene CompoundBaseYield (%)Reference
CyclohexanoneMalononitrileMorpholine95%[26]
AcetoneEthyl CyanoacetateMorpholine80%[26]
AcetophenoneEthyl CyanoacetateMorpholine75%[26]
CyclopentanoneMalononitrileMorpholine92%[26]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Reaction Setup: In a flask, mix cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

  • Base Addition: Add morpholine (10 mmol) dropwise to the stirred mixture.

  • Reaction: Gently warm the mixture, which will result in an exothermic reaction. Continue stirring at 50°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate.

  • Purification: Collect the solid by filtration and recrystallize from ethanol.[24][26]

Gewald_Workflow Start Ketone/Aldehyde + α-Cyanoester + Sulfur Condensation Knoevenagel Condensation Start->Condensation Base Base (e.g., Morpholine) Base->Condensation Thiolation Michael Addition of Sulfur Condensation->Thiolation Cyclization Ring Closure & Tautomerization Thiolation->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Experimental workflow for the Gewald reaction.

Conclusion: A Strategic Selection of Reagents

The utility of This compound lies in its pre-functionalized, trifunctional nature, offering a direct route to certain α-amino acid derivatives and nitrogen-containing heterocycles.[1] However, a comprehensive understanding of the available synthetic arsenal reveals a suite of powerful alternatives, each with distinct advantages.

  • For classical C-C bond formation, ethyl cyanoacetate and the more reactive malononitrile are the reagents of choice, offering predictability and high yields.

  • The Strecker synthesis provides unparalleled flexibility for the de novo synthesis of diverse α-aminonitriles from simple, readily available starting materials.

  • Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions , offer a paradigm of efficiency for the rapid generation of molecular complexity, a cornerstone of modern drug discovery.

  • For specific, highly valuable scaffolds like 2-aminothiophenes, dedicated named reactions like the Gewald reaction offer the most efficient and direct synthetic route.

The optimal choice of reagent is not a matter of universal superiority but of strategic alignment with the synthetic goal. By understanding the mechanistic underpinnings and comparative performance of these alternatives, researchers can make informed decisions, designing synthetic pathways that are not only successful but also elegant and efficient.

References

  • Katsimpardi, M., & Kalaitzakis, D. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
  • de Freitas, R. P., & de Fatima, A. (2018). Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. Journal of the Brazilian Chemical Society. [Link]
  • Pericherla, K., & Kumar, A. (2011). The Gewald multicomponent reaction. Molecular Diversity. [Link]
  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
  • Sabanis, A. S., & Tsoleridis, C. A. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • El Kaïm, L., et al. (2015). The Ugi Reaction of Cyanoacetic Acid as a Route to Tetramic Acid Derivatives.
  • Brahmachari, G., & Banerjee, B. (2012).
  • El Kaïm, L., et al. (2015).
  • Akritopoulou-Zanze, I., & Sowin, T. J. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ScienceDirect. [Link]
  • Dömling, A., et al. (2013). Ugi Multicomponent Reaction. Organic Syntheses Procedure. [Link]
  • Liang, C., et al. (2016). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst.
  • ResearchGate. (n.d.).
  • Ziarani, G. M., et al. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry. [Link]
  • Wikipedia. (n.d.). Ugi reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
  • Abdel-Megid, M. (2020).
  • Li, J., et al. (2000).
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
  • Van der Eycken, J., et al. (2021).
  • Van der Eycken, J., et al. (2021).
  • de Freitas, R. P., & de Fatima, A. (2023). Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions.
  • Brahmachari, G., & Banerjee, B. (2012). A Comparison Between Catalyst‐Free and ZrOCl2⋅8H2O‐Catalyzed Strecker Reactions for the Rapid and Solvent‐Free One‐Pot Synthesis of Racemic α‐Aminonitrile Derivatives.
  • Li, J., et al. (2000).
  • Dömling, A., et al. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
  • Kostakis, I. K., & Marakos, P. (2010).
  • Asian Journal of Research in Chemistry. (n.d.). A Review Report on Active Methylene group in Malononitrile. [Link]
  • Madadi, E. (2021).
  • Massa, A. (2011). The Aldol Reactions of Active Methylene Compounds.
  • Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. PubMed Central. [Link]
  • Paul, R., et al. (2022). Screening of various active methylene compounds for selection of best activator for aldehyde 3a a.
  • Unknown. (n.d.). Passerini reaction.docx. [Link]
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
  • Zhang, J. (2017). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions.
  • Wikipedia. (n.d.).

Sources

A Comparative Guide to Spectroscopic Techniques for the Analysis of Ethyl 2-Amino-2-Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 2-Amino-2-Cyanoacetate: A Trifunctional Synthon

This compound (C₅H₈N₂O₂) is a chiral α-amino acid derivative featuring an amino group (-NH₂), a cyano group (-C≡N), and an ethyl ester (-COOCH₂CH₃) attached to a single carbon atom.[1] This unique trifunctional nature makes it a highly reactive and valuable precursor in organic synthesis, particularly for nitrogen-containing heterocycles.[1][2] Given its pivotal role in the development of potentially therapeutic molecules, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective
  • Ethyl Ester Protons: The ethyl group will give rise to two signals: a quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet appears more downfield due to the deshielding effect of the adjacent oxygen atom.

  • α-Proton: A singlet is anticipated for the proton attached to the chiral center (-CH(NH₂)(CN)). The chemical shift of this proton will be influenced by the electron-withdrawing cyano and ester groups, as well as the amino group.

  • Amino Protons: The protons of the primary amine (-NH₂) will typically appear as a broad singlet. The chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.[3] Addition of D₂O will lead to the disappearance of this signal, confirming its assignment.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected:

  • Carbonyl Carbon: The ester carbonyl carbon (-C=O) will be the most downfield signal due to its hybridization and the electronegativity of the attached oxygen atoms.

  • Nitrile Carbon: The carbon of the cyano group (-C≡N) will appear in the characteristic region for nitriles.

  • Chiral α-Carbon: The carbon atom bonded to the amino and cyano groups will have a unique chemical shift.

  • Ethyl Ester Carbons: The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group will show distinct signals.

Since this compound is chiral, in a chiral environment (e.g., using a chiral solvent or a chiral solvating agent), it is possible to distinguish between the two enantiomers using NMR spectroscopy.[4][5][6][7] This is a critical consideration in pharmaceutical development where the chirality of a molecule can dramatically impact its biological activity.[8]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

  • N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹.[9]

  • C≡N Stretching: The nitrile group will exhibit a sharp, medium-intensity absorption band around 2260-2220 cm⁻¹.[10][11]

  • C=O Stretching: The ester carbonyl group will display a strong, sharp absorption band in the region of 1750-1735 cm⁻¹.

  • C-N Stretching: The C-N stretching of the aliphatic amine will be observed in the 1250–1020 cm⁻¹ region.[9]

  • N-H Bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[9]

The following workflow outlines the general process for acquiring an IR spectrum.

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure. For this compound (MW: 128.13 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 128.[1][12]

Common fragmentation patterns for α-amino acid esters involve the loss of the ester group or side chains. Derivatization is often employed in the mass spectrometric analysis of amino acids to improve their volatility and fragmentation characteristics.[13][14]

Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
¹H NMR Detailed information on the proton environment, connectivity, and stereochemistry.Small amount of sample dissolved in a deuterated solvent.Non-destructive, highly reproducible, provides unambiguous structural information.Can be complex to interpret, sensitive to impurities.
¹³C NMR Number of non-equivalent carbons, information on the carbon skeleton.Higher concentration or longer acquisition time compared to ¹H NMR.Provides a direct count of carbon environments.Lower sensitivity than ¹H NMR.
IR Identification of functional groups.Small amount of sample (solid, liquid, or gas).Fast, relatively inexpensive, provides a "fingerprint" of the molecule.Does not provide detailed structural connectivity information.
MS Molecular weight and fragmentation pattern.Very small amount of sample.High sensitivity, provides molecular weight information.Destructive technique, fragmentation can be complex.

Experimental Protocols

Synthesis of this compound

A reliable two-step synthesis of this compound proceeds via the nitrosation of ethyl cyanoacetate to form an intermediate, ethyl 2-hydroxyimino-2-cyanoacetate, followed by catalytic hydrogenation.[2]

Step 1: Synthesis of Ethyl 2-Hydroxyimino-2-Cyanoacetate [2][15]

  • Dissolve sodium nitrite in distilled water in a flask.

  • Add ethyl cyanoacetate to the stirred solution.

  • Slowly add acetic acid to the mixture. Yellow crystals of the sodium derivative will begin to precipitate.

  • Allow the reaction to stir overnight.

  • Collect the yellow crystals by filtration.

  • Dissolve the collected crystals in 2N hydrochloric acid.

  • Extract the aqueous solution with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to yield crystalline ethyl 2-hydroxyimino-2-cyanoacetate.

Step 2: Synthesis of this compound [2]

  • In a flask equipped with a stir bar, add ethyl 2-hydroxyimino-2-cyanoacetate and a suitable solvent (e.g., ethanol).

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere.

  • Seal the flask and replace the inert atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Caption: Two-step synthesis of this compound.

NMR Sample Preparation and Analysis
  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Insert the tube into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

  • Analyze the chemical shifts, coupling constants (for ¹H), and integrals to elucidate the structure.

Conclusion

A multi-technique spectroscopic approach is essential for the comprehensive analysis of this compound. NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous identification of the compound and assessment of its purity. IR spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups. Mass spectrometry is invaluable for determining the molecular weight and can provide structural insights through fragmentation analysis. By combining the data from these techniques, researchers can confidently characterize this vital synthetic intermediate, ensuring the quality and reliability of their downstream applications in drug discovery and development.

References

  • An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile - Benchchem.
  • Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide - Benchchem.
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-Amino-2-Cyanoacet
  • Direct chiral discrimination in NMR spectroscopy - SciSpace. [Link]
  • Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics. [Link]
  • Chirality And Nmr. [Link]
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. [Link]
  • New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]
  • Synthesis of ethyl 2-hydroxyimino-2-cyanoacet
  • This compound | C5H8N2O2 | CID 288716 - PubChem - NIH. [Link]
  • ethyl cyanoacetate - Organic Syntheses Procedure. [Link]
  • IR Spectroscopy Tutorial: Amines. [Link]
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]
  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY)
  • Ethyl acetamidocyanoacetate | C7H10N2O3 | CID 95422 - PubChem - NIH. [Link]
  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. [Link]
  • Ethyl 2-cyanoacetoacet
  • Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed. [Link]
  • Ethyl 2-amino-2-cyanoacet
  • Ethyl cyanoacetate - the NIST WebBook - National Institute of Standards and Technology. [Link]
  • Ethyl cyanoacetate - the NIST WebBook - National Institute of Standards and Technology. [Link]
  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties | Request PDF - ResearchG
  • Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PubMed Central. [Link]
  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing). [Link]
  • Ethyl cyanoacetate - Optional[FTIR] - Spectrum - SpectraBase. [Link]
  • a) Electrocatalytic conversion of primary amines into nitriles...
  • Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone - American Chemical Society. [Link]
  • Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium | Astronomy & Astrophysics (A&A). [Link]
  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]
  • Solid-state solution: Amino acids derivatised with solid copper ions for UV-vis detection. [Link]
  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. [Link]
  • 1 H NMR spectra of 2-amino-2 0...
  • Ethyl cyanoacet
  • UV-vis absorption spectra of (a) esters 2 (black, solid line), 11...
  • UV/Vis + Photochemistry D
  • Ethyl acetamidocyanoacet
  • Dr. Minaketan Sahoo, IPT, Salipur B Pharm 7th Semester BP701T. INSTRUMENTAL METHODS OF ANALYSIS This subject deals with the app. [Link]
  • Synthesis, characterization and biodegradation of functionalized amino acid-based poly(ester amide)s - PubMed. [Link]
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Characterization of Ethyl 2-Amino-2-Cyanoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ethyl 2-amino-2-cyanoacetate stands out as a uniquely versatile building block. Its trifunctional nature, featuring an amino group, a cyano group, and an ethyl ester on a single carbon, makes it a powerful precursor for a diverse range of heterocyclic compounds, many with significant biological activity.[1] The successful synthesis of novel molecular architectures from this synthon is, however, only half the battle. The crucial next step—unambiguous characterization of the reaction products—determines the validity of the synthetic route and the potential for downstream applications.

This guide provides a field-proven, in-depth comparison of the essential analytical methods for characterizing the products of reactions involving this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering a self-validating framework for generating reliable and publishable data.

The Analytical Triad: Orthogonal Methods for Unambiguous Structure Elucidation

The core principle of robust chemical characterization lies in the application of orthogonal techniques—methods that measure different physical properties of a molecule. For the complex products often derived from this compound, a combination of spectroscopy and chromatography is not just recommended; it is essential. The primary toolkit consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by chromatographic techniques for purification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive mapping of atomic connectivity. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: The power of NMR lies in its ability to reveal the precise chemical environment of each nucleus. The reaction of this compound will inevitably alter the environment of the protons and carbons near the reactive centers (-NH₂, -CN, -COOEt). By comparing the spectrum of the product to that of the starting material, one can directly confirm which functional groups have reacted and what new structures have been formed.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often an excellent choice for nitrogen-containing heterocycles, as it can help in observing exchangeable protons like those on amine or amide groups.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm. Most modern deuterated solvents come with TMS already added.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in intricate heterocyclic products.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Key parameters include a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As the natural abundance of ¹³C is low (~1.1%), more scans are required (typically 128 or more). Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: A Comparative Approach

The true analytical power comes from comparing the product's spectral data to the known (or predicted) data of the starting material.

Functional Group Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Notes & Causality
Ethyl Ester (-OCH₂CH₃) 4.0-4.4 (quartet, 2H), 1.1-1.4 (triplet, 3H)~60-62 (-OCH₂), ~14 (-CH₃)These signals are often retained in the product unless the ester group itself has reacted. Their presence confirms the integrity of this moiety.
Amine (-NH₂) Highly variable (1.5-5.0), broadN/AThis signal is often broad and its position is concentration and solvent-dependent. It disappears upon D₂O exchange, a key confirmatory test.[2] In many reactions, this group is consumed, leading to the disappearance of its signal and the appearance of new N-H or N-alkyl signals.
α-Proton (-CH(NH₂)CN) ~4.5-5.0 (singlet or multiplet)~45-55The signal for this proton is a critical diagnostic marker. Its disappearance strongly indicates a reaction at the α-carbon.
Nitrile (-C≡N) N/A~115-120The nitrile carbon signal can be weak. Its presence or absence in the ¹³C spectrum is a key indicator of whether this group has participated in the reaction (e.g., through hydrolysis or addition).
Carbonyl (C=O) N/A~165-170The ester carbonyl signal is another important marker. If the reaction forms an amide, this signal will shift slightly.

Note: Data are estimated based on standard chemical shift tables and analysis of related structures.[2][3]

Mass Spectrometry (MS): The Molecular Weight Verdict

While NMR maps the molecular structure, Mass Spectrometry provides its exact mass. This is a crucial and complementary piece of evidence for confirming the identity of a reaction product.

Expertise & Causality: The principle of MS is to ionize a molecule and then measure its mass-to-charge (m/z) ratio. For a newly synthesized compound, obtaining a molecular ion peak that corresponds to the calculated molecular weight of the target structure provides very strong evidence of its formation. High-resolution mass spectrometry (HRMS) can determine the mass with such high precision that it allows for the unambiguous determination of the molecular formula.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC separates the sample from any non-volatile impurities, while the MS provides mass information. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for the polar, functionalized molecules expected.

  • LC Method: Use a C18 reversed-phase column with a gradient elution, typically starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid). Formic acid helps to protonate the analyte, facilitating ionization.

  • MS Acquisition: Acquire data in positive ion mode. The expected molecular ion will be the [M+H]⁺ peak (the molecular weight plus the mass of a proton).

Data Interpretation: Confirming the Transformation

Analysis Expected Result Interpretation & Trustworthiness
Starting Material (C₅H₈N₂O₂) Molecular Weight: 128.13 g/mol .[4] Expected [M+H]⁺: 129.06.The absence of a peak at m/z 129 in the product spectrum indicates complete consumption of the starting material.
Example Product (e.g., a pyrimidine derivative from reaction with guanidine) Calculated Molecular Weight: Varies with the specific reaction. For example, a simple cyclization might result in a product with a specific, predictable mass.The presence of an intense signal corresponding to the target product's calculated [M+H]⁺ value confirms the successful synthesis.[2]
High-Resolution MS (HRMS) Mass measured to 4 decimal places (e.g., 272.xxxx).Allows for the calculation of the elemental composition, providing definitive confirmation of the molecular formula and ruling out other isobaric possibilities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is particularly useful for tracking the transformation of the key reactive groups in this compound.

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Each type of bond (e.g., C=O, N-H, C≡N) absorbs infrared radiation at a characteristic frequency. By monitoring which absorption bands disappear and which new ones appear, one can effectively track the chemical transformation.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: For a solid product, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Background Scan: First, run a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: Tracking Functional Group Changes

Functional Group Characteristic IR Absorption (cm⁻¹) Significance in Product Characterization
Amine (N-H Stretch) 3300-3500 (two bands for primary amine)The disappearance of these characteristic bands is a strong indicator that the -NH₂ group has reacted.[2]
Nitrile (C≡N Stretch) 2210-2260 (sharp, medium intensity)A very reliable and clean diagnostic peak. Its absence in the product spectrum confirms the reaction of the cyano group.[5]
Ester (C=O Stretch) 1735-1750 (strong, sharp)If this band remains, the ester group is likely intact. If it shifts to a lower frequency (e.g., 1650-1680 cm⁻¹), it may indicate conversion to an amide.
Alkene (C=C Stretch) 1620-1680The appearance of a new band in this region can suggest the formation of a double bond, common in cyclization and condensation reactions.

Comparative Summary of Core Techniques

Technique Primary Information Strengths Limitations Best For
NMR Spectroscopy Atomic connectivity, molecular structureProvides the most detailed structural information; unambiguous for known compounds.Requires pure sample; can be complex to interpret for novel structures.Definitive structure elucidation.
Mass Spectrometry Molecular weight, molecular formula (HRMS)Highly sensitive; confirms elemental composition.Provides little information on connectivity; isomers are indistinguishable.Confirming molecular formula and reaction success.
FT-IR Spectroscopy Presence/absence of functional groupsFast, simple, inexpensive.Provides no information on the overall molecular skeleton.Rapidly confirming the transformation of key functional groups.
Chromatography (HPLC/TLC) Purity, component separationExcellent for assessing reaction completion and purity; preparative scale isolation.[1]Does not provide structural information on its own.Reaction monitoring, purification, and purity assessment.

Visualizing the Analytical Workflow

A logical and efficient workflow is critical to ensure all necessary data is collected for a full characterization. The process typically moves from qualitative assessment to quantitative analysis and final structural confirmation.

Analytical_Workflow cluster_0 Reaction Monitoring & Purification cluster_1 Structural Confirmation cluster_2 Final Validation Reaction Crude Reaction Mixture TLC TLC Analysis (Assess Completion) Reaction->TLC Purification Column Chromatography (Isolation) TLC->Purification Pure_Product Isolated Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (LC-MS, HRMS) Pure_Product->MS IR FT-IR Spectroscopy Pure_Product->IR Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Final Structure Confirmed Data_Analysis->Structure Data_Synergy cluster_data Structure Proposed Structure NMR_Data NMR Spectrum (Correct Protons & Carbons) Structure->NMR_Data predicts MS_Data Mass Spectrum (Correct Molecular Weight) Structure->MS_Data predicts IR_Data IR Spectrum (Correct Functional Groups) Structure->IR_Data predicts NMR_Data->Structure confirms MS_Data->Structure confirms IR_Data->Structure confirms

Caption: The logical relationship between a proposed structure and experimental data.

A proposed structure is only considered validated when the NMR spectrum is fully assignable to it, the mass spectrum matches its molecular formula, and the IR spectrum is consistent with its functional groups. Any discrepancy in one technique must be explainable or prompts a re-evaluation of the proposed structure. This integrated approach ensures the highest level of scientific integrity for researchers in the competitive landscape of drug discovery and materials science.

References

  • Ethyl Cyanoacetate Reactions. ResearchGate.
  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences.
  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate.
  • This compound | C5H8N2O2 | CID 288716. PubChem - NIH.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
  • Ethyl cyanoacetate - the NIST WebBook. National Institute of Standards and Technology.
  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.

Sources

An Economic Analysis of Synthesis Methods for Ethyl 2-Amino-2-Cyanoacetate: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 2-Amino-2-Cyanoacetate and the Need for Economic Synthesis

This compound is a cornerstone building block in synthetic and medicinal chemistry. Its trifunctional nature, boasting an amino group, a cyano moiety, and an ethyl ester all attached to a single carbon, renders it a highly versatile precursor for a diverse array of heterocyclic compounds, many of which are pharmacologically significant.[1] The efficient and economic synthesis of this key intermediate is therefore a critical consideration for researchers and professionals in drug development, where scalability and cost-effectiveness are paramount. This guide provides an in-depth economic analysis of the primary synthetic routes to this compound, offering a comparative assessment supported by available data to inform strategic decisions in process chemistry and pharmaceutical manufacturing.

Comparative Analysis of Synthetic Routes

Two principal methodologies dominate the synthesis of this compound: a traditional two-step approach involving the nitrosation of ethyl cyanoacetate followed by reduction, and a more convergent one-pot Strecker synthesis. Each route presents a distinct profile of advantages and disadvantages from an economic and process standpoint.

Route 1: The Two-Step Nitrosation and Reduction Pathway

This classical approach commences with the nitrosation of the readily available starting material, ethyl cyanoacetate, to yield ethyl 2-hydroxyimino-2-cyanoacetate. This intermediate is subsequently reduced to the desired product.

Causality Behind Experimental Choices: The choice of this two-step method often stems from the high availability and relatively low cost of ethyl cyanoacetate. The nitrosation reaction is a well-established and generally high-yielding transformation. The subsequent reduction of the oxime to the primary amine can be achieved through various methods, with catalytic hydrogenation being a common and clean choice for industrial applications due to the formation of water as the primary byproduct.

Route 2: The One-Pot Strecker Synthesis

The Strecker synthesis is a powerful multicomponent reaction that, in this context, involves the condensation of ethyl glyoxylate, an ammonia source (such as ammonium chloride), and a cyanide source (like sodium cyanide) in a single reaction vessel.[2][3]

Causality Behind Experimental Choices: The primary driver for employing a Strecker synthesis is process intensification and atom economy. By combining three components in a single step, this route minimizes unit operations, reduces solvent usage, and can lead to significant time and cost savings. The choice of ethyl glyoxylate as the aldehyde component directly furnishes the desired ethyl ester functionality in the final product.

Economic Data Presentation

Table 1: Estimated Raw Material Costs

Raw MaterialPrice per kg (USD)Source(s)
Ethyl Cyanoacetate$1.20 - $5.50[Various suppliers]
Sodium Nitrite$0.40 - $1.00[Various suppliers]
10% Palladium on Carbon$3,507 - $24,900[Various suppliers]
Ethyl Glyoxylate (50% solution in toluene)~$1.15 - $77.00[Various suppliers]
Ammonium Chloride$0.08 - $0.52[Various suppliers]
Sodium Cyanide$2.20 - $3.95[Various suppliers]

Note: Prices are subject to significant fluctuation based on market conditions, purity, and supplier.

Table 2: Comparative Analysis of Synthesis Methods

ParameterRoute 1: Two-Step Nitrosation/ReductionRoute 2: One-Pot Strecker Synthesis
Starting Materials Ethyl cyanoacetate, Sodium nitrite, Reducing agent (e.g., H₂/Pd/C)Ethyl glyoxylate, Ammonia source, Cyanide source
Number of Steps 21
Reported Yield (Step 1) ~87% (for ethyl 2-hydroxyimino-2-cyanoacetate)N/A
Estimated Overall Yield 70-80% (assuming efficient reduction)40-70%[2]
Key Cost Drivers Palladium catalyst, Ethyl cyanoacetateEthyl glyoxylate, Cyanide source
Process Complexity Higher (isolation of intermediate required)Lower (one-pot reaction)
Safety Considerations Use of flammable hydrogen gas and pyrophoric catalystUse of highly toxic cyanide
Waste Generation Catalyst waste, solvent from two stepsCyanide-containing aqueous waste

Experimental Protocols

The following are representative laboratory-scale protocols for each synthetic route.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Hydroxyimino-2-Cyanoacetate

  • To a stirred solution of sodium nitrite (8.3 g, 120 mmol) in 50 ml of distilled water, add ethyl cyanoacetate (11.3 g, 100 mmol).

  • Slowly add acetic acid (8.0 ml, 140 mmol) to the mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.

  • Allow the reaction to stir overnight.

  • Collect the yellow crystals by filtration.

  • Dissolve the collected crystals in 50 ml of 2N hydrochloric acid.

  • Extract the aqueous solution with diethyl ether (4 x 50 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate. A typical yield for this step is around 87%.[4]

Step 2: Catalytic Hydrogenation to this compound

  • In a pressure vessel, dissolve the ethyl 2-hydroxyimino-2-cyanoacetate from the previous step in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas to an appropriate pressure.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation or crystallization.

Protocol 2: One-Pot Strecker Synthesis of this compound
  • In a round-bottom flask, dissolve ammonium chloride (1.1 equivalents) in water.

  • Add a 50% solution of ethyl glyoxylate in toluene (1.0 equivalent) to the flask and stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • In a separate beaker, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of water.

  • Cool the reaction flask to 0-5 °C in an ice bath.

  • Slowly add the sodium cyanide solution to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[2]

Visualization of Synthetic Workflows

Strecker_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Ethyl Glyoxylate Ethyl Glyoxylate Imine Formation Imine Formation Ethyl Glyoxylate->Imine Formation Ammonium Chloride Ammonium Chloride Ammonium Chloride->Imine Formation Sodium Cyanide Sodium Cyanide Cyanide Addition Cyanide Addition Sodium Cyanide->Cyanide Addition Imine Formation->Cyanide Addition This compound This compound Cyanide Addition->this compound

Caption: Workflow for the One-Pot Strecker Synthesis.

Two_Step_Synthesis cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction cluster_product Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate Nitrosation Reaction Nitrosation Reaction Ethyl Cyanoacetate->Nitrosation Reaction Sodium Nitrite Sodium Nitrite Sodium Nitrite->Nitrosation Reaction Ethyl 2-Hydroxyimino-2-Cyanoacetate Ethyl 2-Hydroxyimino-2-Cyanoacetate Nitrosation Reaction->Ethyl 2-Hydroxyimino-2-Cyanoacetate Catalytic Hydrogenation Catalytic Hydrogenation Ethyl 2-Hydroxyimino-2-Cyanoacetate->Catalytic Hydrogenation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Catalytic Hydrogenation Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Catalytic Hydrogenation This compound This compound Catalytic Hydrogenation->this compound

Caption: Workflow for the Two-Step Nitrosation and Reduction Synthesis.

Economic Analysis and Discussion

A definitive economic comparison is challenging without precise industrial-scale data. However, a qualitative and estimated quantitative analysis can be constructed based on the available information.

Raw Material Costs: The cost of starting materials is a primary differentiator. The two-step route relies on the relatively inexpensive ethyl cyanoacetate. In contrast, the Strecker synthesis utilizes ethyl glyoxylate, which can be significantly more expensive. The high cost of the palladium catalyst in the two-step route is a major consideration, although catalyst recycling is standard practice in industrial settings to mitigate this expense. The cost of highly toxic sodium cyanide in the Strecker route also includes significant handling and safety infrastructure expenses.

Process and Operational Costs: The one-pot nature of the Strecker synthesis offers significant advantages in terms of operational costs. Fewer reaction steps translate to reduced labor, energy consumption for heating and cooling, and solvent usage.[5] The chemical industry is energy-intensive, and streamlining processes is a key strategy for improving energy efficiency and reducing costs.[5] The two-step process, with its isolation and purification of an intermediate, will inherently have higher operational costs.

Waste Disposal Costs: Both routes generate hazardous waste. The Strecker synthesis produces cyanide-containing aqueous waste, which requires specialized and costly treatment. The two-step route generates waste from the catalyst, although palladium is often recovered and recycled. The overall volume of solvent waste is likely higher in the two-step process.

Yield and Throughput: The reported yield for the first step of the two-step synthesis is high (87%). Assuming an efficient reduction, the overall yield could be competitive. The estimated yield for the Strecker synthesis is lower and more variable.[2] Higher throughput and yield directly translate to lower cost per kilogram of the final product.

Conclusion and Recommendations

Based on this analysis, the choice between the two synthetic routes for this compound involves a trade-off between raw material costs and process efficiency.

  • The Two-Step Nitrosation/Reduction Route may be favored when the cost of ethyl glyoxylate is prohibitively high and efficient catalyst recycling can be implemented. Its well-established nature and potentially higher overall yield offer a degree of reliability.

  • The One-Pot Strecker Synthesis is likely to be the more economically viable option at an industrial scale, provided that a reliable and cost-effective source of ethyl glyoxylate is available. The significant savings in operational costs, energy, and time due to its one-pot nature are compelling advantages.

For researchers and drug development professionals, the Strecker synthesis offers a more rapid and streamlined route for accessing this compound and its derivatives for early-stage discovery and development. For large-scale manufacturing, a thorough process optimization and cost analysis, including sourcing of raw materials and waste treatment, would be essential to definitively determine the most economical route.

References

  • Process Simulation and Economic Evaluation of Bio-Oil Two-Stage Hydrogen
  • Improving energy efficiency in an ammonia production plant. (n.d.). AmmoniaKnowHow. [Link]
  • Optimization of reaction conditions. Standard reaction conditions: aniline (0.2 mmol, 1 equiv.), ethyl glyoxylate (1.2 equiv.), d 2 -HE1 (1.5 equiv.), Ca(NTf 2 ) 2 (5 mol%) in HFIP (0.2M) at r.t. for 12 h. (n.d.).
  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. (n.d.). NIH. [Link]
  • Supporting information Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). royalsocietypublishing.org. [Link]
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]
  • Hydrogen Production Cost Analysis. (n.d.). MarketsandMarkets. [Link]
  • Hydrogen Manufacturing Cost Analysis & Profit Insights. (n.d.). IMARC Group. [Link]
  • Round-trip Efficiency of Ammonia as a Renewable Energy Transportation Media. (2017).
  • Becoming More Energy Efficient in Chemical Manufacturing. (2022). ReAgent. [Link]
  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (n.d.).
  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
  • Study on optimum synthesis of ethyl cyanoacetate. (n.d.). E3S Web of Conferences. [Link]
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2021). MDPI. [Link]
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of ethyl 2-hydroxyimino-2-cyanoacet

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl 2-Amino-2-Cyanoacetate and Other Cyanoacetate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selection of the appropriate building block is paramount to the success of a synthetic campaign. Cyanoacetate esters are a class of exceptionally versatile reagents, prized for their utility in constructing complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of ethyl 2-amino-2-cyanoacetate with other common cyanoacetate esters, primarily its parent compound, ethyl cyanoacetate. By delving into the fundamental principles that govern their reactivity and providing supporting experimental contexts, this document aims to empower researchers to make informed decisions in reagent selection for the synthesis of novel chemical entities.

At the Core of Reactivity: Structural and Electronic Divergence

The primary differentiator between this compound and ethyl cyanoacetate is the presence of an amino group at the α-position. This seemingly simple substitution profoundly alters the molecule's electronic and steric properties, leading to distinct reactivity profiles.[1]

Ethyl Cyanoacetate: A classic active methylene compound, its reactivity is dominated by the acidic methylene protons nestled between two electron-withdrawing groups (nitrile and ester). This makes it an excellent carbon nucleophile upon deprotonation.[2]

This compound: The introduction of the α-amino group imparts a dual nucleophilic character to this molecule. It possesses two potential sites for reaction: the α-carbon (after deprotonation) and the nitrogen of the amino group.[1] This duality opens up a rich and complex landscape of chemical transformations, particularly in the realm of heterocyclic synthesis.[3]

Here's a summary of the key differences in their intrinsic properties:

FeatureEthyl CyanoacetateThis compoundRationale and Implications
Nucleophilicity Primarily a carbon nucleophile (enolate).Dual nucleophilicity: carbon (carbanion) and nitrogen (amino group).[1]The amino group in this compound can act as a potent nucleophile, enabling aza-Michael additions and participation in cyclization reactions.[1]
Acidity of α-Proton More acidic (pKa of methylene protons ≈ 11.2).[4]Less acidic.The electron-donating nature of the amino group reduces the acidity of the α-proton, theoretically requiring a stronger base to generate the carbanion.[1]
Steric Hindrance Less sterically hindered at the α-carbon.More sterically hindered due to the presence of the amino group.[1]Increased steric bulk can influence the feasibility and rate of reactions, particularly with bulky electrophiles.

Comparative Performance in Key Chemical Transformations

The divergent properties of these esters manifest in their performance in common synthetic reactions.

Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an active methylene compound with an aldehyde or ketone.

Ethyl Cyanoacetate is a workhorse in this reaction, readily condensing with a wide array of carbonyl compounds in the presence of a base to yield α,β-unsaturated products.

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

A general and efficient procedure for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate is as follows:

  • To a stirred mixture of an aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a suitable solvent system (e.g., 6.0 g of [HyEtPy]Cl–H₂O), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the product.

This protocol has been shown to afford good to excellent yields (83-99%) for a variety of aromatic aldehydes.[5]

This compound , in contrast, exhibits more complex behavior in Knoevenagel-type conditions. The presence of the nucleophilic amino group introduces a competing reaction pathway: the formation of an imine with the carbonyl compound.[1] Furthermore, the reduced acidity of the α-proton makes the initial deprotonation step more challenging.[1] Consequently, direct and high-yielding Knoevenagel condensations with this compound are not well-documented.

G cluster_ECA Ethyl Cyanoacetate Pathway cluster_EACA This compound Pathways ECA Ethyl Cyanoacetate Enolate Enolate Intermediate ECA->Enolate Deprotonation Base1 Base (e.g., DABCO) Adduct1 Aldol-type Adduct Enolate->Adduct1 Nucleophilic Attack Aldehyde1 Aldehyde/Ketone Aldehyde1->Adduct1 Product1 α,β-Unsaturated Product Adduct1->Product1 Dehydration EACA This compound Imine Imine Formation EACA->Imine N-Nucleophilicity Carbanion Carbanion (less favorable) EACA->Carbanion Deprotonation Aldehyde2 Aldehyde/Ketone Aldehyde2->Imine Base2 Stronger Base G cluster_ECA Ethyl Cyanoacetate cluster_EACA This compound Start Michael Acceptor + Nucleophile + Base ECA Ethyl Cyanoacetate Start->ECA EACA This compound Start->EACA Enolate Generate Enolate ECA->Enolate Base C_Adduct_ECA C-Adduct Enolate->C_Adduct_ECA 1,4-Addition Carbanion Generate Carbanion EACA->Carbanion Base Aza_Michael Aza-Michael Addition (N-Addition) EACA->Aza_Michael C_Addition C-Addition Carbanion->C_Addition N_Adduct N-Adduct Aza_Michael->N_Adduct C_Adduct_EACA C-Adduct (with amino group) C_Addition->C_Adduct_EACA

Sources

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Chiral Ethyl 2-Amino-2-Cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the precise determination of enantiomeric excess (ee) is a cornerstone of modern drug discovery and development. Chiral molecules, such as the ethyl 2-amino-2-cyanoacetate derivatives, often exhibit stereospecific bioactivity, where one enantiomer is therapeutic while the other may be inactive or even harmful. Consequently, robust and reliable analytical methods for quantifying enantiomeric purity are not just a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.

This guide provides an in-depth comparison of the three primary analytical techniques for determining the enantiomeric excess of chiral this compound derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you to select the optimal method for your specific needs.

The Challenge: Analyzing this compound Derivatives

This compound and its derivatives are valuable chiral building blocks in organic synthesis. The simultaneous presence of an amino group, a cyano group, and an ester functionality at the stereocenter presents unique analytical challenges. These polar functional groups can lead to strong interactions with stationary phases, potentially causing peak tailing and poor resolution in chromatographic methods. Furthermore, the lack of a strong chromophore in the basic scaffold necessitates derivatization or the use of less common detection methods for high-sensitivity analysis.

Comparative Overview of Analytical Techniques

The choice of analytical technique is a critical decision that impacts accuracy, throughput, and resource allocation. Below is a summary of the key performance characteristics of Chiral HPLC, Chiral SFC, and Chiral NMR for the analysis of this compound derivatives.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral NMR with Chiral Solvating Agents (CSA)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential interaction with a CSP using a supercritical fluid as the mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Resolution Excellent, baseline separation is often achievable.Generally higher efficiency and resolution than HPLC.Variable, dependent on the analyte-CSA interaction and magnetic field strength.
Analysis Time Moderate (typically 5-30 minutes).Fast (typically 1-10 minutes).[1]Rapid data acquisition, but sample preparation and optimization can be time-consuming.
Sensitivity High, especially with UV or MS detection. Derivatization may be required.High, compatible with MS detection.Lower sensitivity compared to chromatographic methods.
Sample Throughput High, amenable to automation.Very high, ideal for high-throughput screening.Moderate, suitable for individual sample analysis.
Solvent Consumption High, especially with normal-phase chromatography.Low, uses compressed CO2 as the primary mobile phase.Low, uses small amounts of deuterated solvents.
Method Development Can be time-consuming, requires screening of columns and mobile phases.Generally faster method development than HPLC.[2]Can be complex, requires screening of CSAs and optimization of conditions.
Non-destructive Yes (analytes can be collected post-detection).Yes.Yes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantioselective analysis of pharmaceuticals due to its robustness, versatility, and wide availability. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For this compound derivatives, polysaccharide-based CSPs are often the first choice.

The "Why": Causality in Chiral HPLC Method Development

The success of a chiral HPLC separation hinges on selecting a CSP that provides a stable, yet selective, chiral recognition environment. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The presence of the amino and cyano groups in the analyte makes these interactions particularly effective.

Derivatization of the primary amine with a chromophore-containing reagent, such as 3,5-dinitrobenzoyl chloride, is often a strategic choice. This not only enhances UV detection but can also introduce additional sites for chiral recognition, often leading to improved resolution.

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for the analysis of a generic ethyl 2-aryl-2-amino-2-cyanoacetate.

1. Sample Preparation (with Derivatization)

  • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

  • Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 1.5 equivalents of a non-chiral base (e.g., triethylamine).

  • Allow the reaction to proceed at room temperature for 1-2 hours or until complete, monitoring by TLC or achiral HPLC.

  • Quench the reaction with a small amount of methanol.

  • Dilute the sample to a final concentration of approximately 0.1 mg/mL with the mobile phase.

2. Chromatographic Conditions

  • Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm), is a good starting point.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm for the 3,5-dinitrobenzoyl derivative).

  • Injection Volume: 10 µL.

3. Data Analysis

  • Inject a racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample and integrate the peak areas for each enantiomer (A1 and A2).

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [(A1 - A2) / (A1 + A2)] x 100

Visualization of the Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Analyte This compound Derivative Derivatization Derivatization (e.g., with 3,5-Dinitrobenzoyl Chloride) Analyte->Derivatization Dilution Dilution in Mobile Phase Derivatization->Dilution Injection Injection onto Chiral Column Dilution->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Result Calculation->Result Enantiomeric Excess (%)

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and a greener footprint.[1] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent.

The "Why": The SFC Advantage

The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster equilibration times compared to liquid mobile phases. This translates to significantly shorter analysis times, often under 5 minutes, without sacrificing resolution. For polar molecules like this compound derivatives, the ability to use polar co-solvents like methanol or ethanol in the CO2 mobile phase is crucial for achieving good peak shapes and retention. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

Experimental Protocol: Chiral SFC

This protocol is a starting point for developing a chiral SFC method.

1. Sample Preparation

  • Dissolve the sample in a suitable solvent, typically the co-solvent to be used in the mobile phase (e.g., methanol or ethanol), to a concentration of approximately 0.5 mg/mL.

  • Ensure the sample is fully dissolved to prevent injector or column blockage.

2. Chromatographic Conditions

  • Column: A polysaccharide-based CSP, such as a Chiralpak® AD-3 or Chiralcel® OD-3 column (150 x 4.6 mm, 3 µm), is recommended.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol or ethanol). A typical gradient would be from 5% to 40% co-solvent over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV detector (e.g., at 220 nm) or a mass spectrometer.

3. Data Analysis

The data analysis procedure is the same as for chiral HPLC.

Visualization of the Chiral SFC Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Analyte This compound Derivative Dissolution Dissolution in Co-solvent Analyte->Dissolution Injection Injection into SFC System Dissolution->Injection Separation Rapid Enantiomeric Separation Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Result Calculation->Result Enantiomeric Excess (%)

Caption: Workflow for ee determination by Chiral SFC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Chiral NMR spectroscopy offers a distinct advantage as a non-separative method for determining enantiomeric excess. The principle lies in the use of a chiral solvating agent (CSA) that interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum.

The "Why": The Power of Diastereomeric Interactions

The key to a successful chiral NMR experiment is the formation of diastereomeric complexes with sufficiently different chemical shifts for at least one pair of corresponding protons. The choice of CSA is critical and is often based on the functional groups present in the analyte. For this compound derivatives, CSAs capable of hydrogen bonding and aromatic interactions are likely to be effective. The integrated areas of the separated signals are directly proportional to the concentration of each enantiomer, allowing for a straightforward calculation of the ee.

Experimental Protocol: Chiral NMR

1. Sample and CSA Preparation

  • Accurately weigh the this compound derivative (e.g., 5-10 mg) into an NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl3 or C6D6) to dissolve the sample.

  • Acquire a standard proton NMR spectrum of the analyte alone.

  • Select a suitable CSA. For amino acid derivatives, (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol is a good starting point.

  • Prepare a stock solution of the CSA in the same deuterated solvent.

2. Titration and Spectral Acquisition

  • Add a small aliquot of the CSA stock solution to the NMR tube containing the analyte.

  • Acquire a proton NMR spectrum after each addition.

  • Continue adding the CSA until a clear separation of one or more signals is observed for the two enantiomers. An optimal molar ratio of CSA to analyte is often between 1:1 and 2:1.

3. Data Analysis

  • Identify a pair of well-resolved signals corresponding to the two enantiomers.

  • Carefully integrate the areas of these two signals (I1 and I2).

  • Calculate the enantiomeric excess (% ee) using the formula:

    % ee = [(I1 - I2) / (I1 + I2)] x 100

Visualization of the Chiral NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Analyte Analyte in NMR Tube Mixing Addition of CSA to Analyte Analyte->Mixing CSA Chiral Solvating Agent (CSA) CSA->Mixing Acquisition NMR Spectrum Acquisition Mixing->Acquisition Diastereomeric_Complexes Formation of Diastereomeric Complexes in situ Acquisition->Diastereomeric_Complexes Signal_Splitting Observation of Split Signals Diastereomeric_Complexes->Signal_Splitting Spectrum NMR Spectrum Signal_Splitting->Spectrum Integration Integration of Separated Signals Spectrum->Integration Calculation ee Calculation Integration->Calculation Result Result Calculation->Result Enantiomeric Excess (%)

Caption: Workflow for ee determination by Chiral NMR.

Conclusion: Selecting the Right Tool for the Job

The determination of enantiomeric excess for chiral this compound derivatives can be successfully achieved using Chiral HPLC, Chiral SFC, and Chiral NMR.

  • Chiral HPLC remains the well-established and reliable workhorse for accurate and robust ee determination, particularly in quality control environments.

  • Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it the ideal choice for high-throughput screening and process development where rapid feedback is crucial.[2]

  • Chiral NMR provides a rapid, non-separative method that is particularly useful for reaction monitoring and for compounds that are difficult to resolve chromatographically.

The optimal choice of technique will ultimately depend on the specific requirements of your project, including the desired throughput, sensitivity, available instrumentation, and the stage of drug development. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate strategy for ensuring the enantiomeric purity of these important chiral building blocks.

References

  • Blaschke, G., & Chirality and the "chiral switch". (1998). Chirality, 10(5), 419-422. [Link]
  • Lajkó, G., et al. (2015). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 45(3), 234-246. [Link]
  • Berger, T. A. (2012). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. American Pharmaceutical Review, 15(4), 58-65. [Link]
  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Solvating Agents for NMR Spectroscopy. In eMagRes (Vol. 5, pp. 101-114). John Wiley & Sons, Ltd. [Link]
  • Yashima, E., et al. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 5930-6014. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Product

Ethyl 2-amino-2-cyanoacetate is a versatile and highly reactive building block in synthetic chemistry, prized for its trifunctional nature which enables the construction of complex molecular architectures.[1] However, its utility is matched by its hazardous potential. The presence of a cyano (-C≡N) group necessitates that this compound and its associated waste be handled with the utmost care, following protocols similar to those for highly toxic inorganic cyanides.

This guide moves beyond a simple recitation of steps. It provides a comprehensive operational and disposal framework rooted in the principles of chemical causality and regulatory compliance. Our objective is to empower researchers, scientists, and drug development professionals to manage this compound waste not just correctly, but with a deep understanding of the risks and the rationale behind each procedure. This document serves as your partner in maintaining a safe and compliant laboratory environment.

Immediate Safety Protocols & Hazard Profile

Before handling the compound or its waste, a thorough understanding of its hazard profile is essential. This knowledge informs every aspect of the handling and disposal process.

In Case of Exposure (First Aid)

Immediate and correct first aid is critical. In all instances of exposure, seek prompt medical attention after administering first aid.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[2][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water for 15 minutes.[2][4][5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Crucially, do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer to the chemical.[2][3][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Core Chemical Hazards

This compound is classified as harmful and an irritant.[6][7][8][9] Its primary dangers stem from the cyano group:

  • Toxicity: The compound is harmful if inhaled, swallowed, or absorbed through the skin.[8][9]

  • Hydrogen Cyanide (HCN) Generation: The most severe risk is the potential for this compound to react with acids, liberating highly toxic and flammable hydrogen cyanide gas.[6][10][11] This is the foundational principle for its waste segregation.

  • Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

Waste Characterization and Management

Proper disposal begins with correct waste characterization as mandated by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[12][13]

EPA Hazardous Waste Classification

Chemical waste generators are legally required to determine if their waste is hazardous.[2][14] Waste containing this compound must be managed as hazardous waste.[2][4][11] Depending on its formulation and use, it may fall under the following EPA waste codes:

EPA Waste Code Description Rationale for Applicability
D003 Characteristic of Reactivity Wastes that are capable of generating toxic gases, vapors, or fumes when mixed with water or under certain pH conditions. The potential to release HCN upon contact with acid makes this code relevant.[15][16]
F-List Codes (e.g., F007, F009) Wastes from Non-Specific Sources If used in processes like electroplating, spent solutions or cleaning baths containing cyanides may be classified under these codes.[15][17][18][19]

Note: Always consult your institution's Environmental Health & Safety (EH&S) department for final waste code determination, as state and local regulations may vary.[12]

The Cardinal Rule: Waste Segregation

To prevent the generation of deadly hydrogen cyanide gas, the following segregation protocol is non-negotiable:

  • Isolate Cyanide Waste: All waste streams containing this compound (both liquid and solid) must be collected in dedicated containers.[4][5][11]

  • NO ACIDS: Never mix acidic waste with this waste stream. The waste container must be explicitly labeled to prohibit the addition of acids.[5][11]

  • Separate Solids and Liquids: Collect contaminated solid waste (gloves, wipes, absorbent) separately from liquid waste.[4][5]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and storage of this compound waste pending pickup by a licensed disposal service.

Required Materials
  • Designated hazardous waste containers (liquid and solid), compatible with the chemical.

  • Hazardous waste labels (provided by your EH&S department).

  • Appropriate Personal Protective Equipment (PPE).

Waste Collection and Labeling Procedure
  • Don PPE: Before handling waste, put on standard laboratory PPE, including a lab coat, splash-proof safety goggles, and chemical-resistant nitrile gloves.[10][11] Consider double-gloving for added protection.[20]

  • Select Container: Use a clean, dry, and properly sealing container designated solely for "Cyanide Waste."[4][5] Ensure it is free from any acidic residue.

  • Transfer Waste: Carefully transfer the waste into the designated container inside a certified chemical fume hood to control vapor exposure.[11][20]

  • Label Immediately: Affix a hazardous waste tag to the container. Fill it out completely and legibly:

    • Write "HAZARDOUS WASTE."

    • List all chemical constituents by full name (e.g., "this compound," "Methanol," etc.) and their approximate concentrations.

    • Clearly write "DANGER: CYANIDE WASTE - NO ACIDS" on the label.[5][11]

    • Indicate the accumulation start date.

  • Secure and Store:

    • Tightly seal the container lid.[10][21]

    • Wipe the exterior of the container clean.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[10][21] The storage location must be separate from any acids or oxidizers.[10][20]

  • Arrange for Disposal: Contact your institution's EH&S department or a licensed hazardous waste contractor to schedule a pickup.[4][8][22]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for managing this compound from initial use to final disposal.

G Workflow for this compound Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe in_hood Work in Chemical Fume Hood ppe->in_hood generate_waste Waste Generated in_hood->generate_waste spill_event Spill Occurs generate_waste->spill_event segregate_waste Segregate Waste generate_waste->segregate_waste spill_size Spill Size? spill_event->spill_size minor_spill Minor Spill (in hood) spill_size->minor_spill Minor major_spill Major Spill (or outside hood) spill_size->major_spill Major cleanup_minor Follow Minor Spill Protocol (Section 6.1) minor_spill->cleanup_minor evacuate EVACUATE AREA Call EH&S/Emergency Services major_spill->evacuate cleanup_minor->segregate_waste liquid_waste Liquid Waste segregate_waste->liquid_waste Liquid solid_waste Solid Waste (Gloves, Wipes) segregate_waste->solid_waste Solid liquid_container Collect in Dedicated Liquid Cyanide Waste Container liquid_waste->liquid_container solid_container Collect in Dedicated Solid Cyanide Waste Container solid_waste->solid_container label_waste Label Container: - 'HAZARDOUS WASTE' - Contents & Conc. - 'NO ACIDS' liquid_container->label_waste solid_container->label_waste store_waste Store in Satellite Accumulation Area (Away from Acids) label_waste->store_waste request_pickup Request Pickup from EH&S or Licensed Contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for handling and disposal.

Spill and Decontamination Protocols

Accidents happen. A prepared and rapid response is key to mitigating risk.

Minor Spill Management (Contained within a Chemical Fume Hood)
  • Alert Personnel: Notify others in the immediate vicinity.

  • Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain and absorb the spill.[6]

  • Collect: Carefully scoop the absorbed material into a designated container for solid cyanide hazardous waste.[11]

  • Decontaminate: Clean the spill surface. The recommended procedure involves a two-step wash:

    • First, wipe the area with a pH 10 buffer solution.[4][5][10]

    • Second, wipe the area with a freshly prepared 10% bleach solution.[4][5]

  • Dispose: All cleanup materials (absorbent, wipes, gloves) must be placed in the solid cyanide hazardous waste container.[4][5]

Major Spill Management (Any spill outside a fume hood or of large volume)
  • EVACUATE: Immediately evacuate the laboratory, alerting all personnel.[4][10]

  • ISOLATE: Close the laboratory doors and prevent entry. Post a warning sign.[11]

  • REPORT: Call your institution's emergency number or EH&S immediately from a safe location.[10][20] Provide details about the chemical spilled and the location.

  • DO NOT ATTEMPT TO CLEAN: Await the arrival of the trained emergency response team.

Decontamination of Laboratory Equipment

Glassware and equipment that have come into contact with this compound must be decontaminated before routine washing.

  • Perform in Hood: All decontamination steps must occur inside a chemical fume hood.[5][11]

  • Initial Rinse: Rinse the glassware three times with a dilute sodium hydroxide solution (e.g., 0.1 M). Collect all rinsate as liquid cyanide hazardous waste.[11]

  • Oxidative Treatment: Alternatively, rinse the glassware with an alkaline bleach solution (pH ≥ 10).[11] This oxidizes the residual cyanide to the less toxic cyanate ion. Caution: If the pH of the bleach solution drops below 10, highly toxic cyanogen chloride gas can be produced.[11] The rinsate must still be collected as hazardous waste.

  • Final Wash: After decontamination, the glassware can undergo standard laboratory washing procedures.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • LSU Health Shreveport Office of Environmental Health and Safety. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • University of Windsor. (n.d.).
  • University of Illinois Division of Research Safety. (2014). Cyanides.
  • Fisher Scientific. (2025).
  • U.S. Environmental Protection Agency. (n.d.). Memo Detail - Resource Conservation and Recovery Act (RCRA)
  • MedChemExpress. (2025). Safety Data Sheet: Ethyl 2-cyano-2-(hydroxyimino)
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Santa Cruz Biotechnology. (n.d.).
  • Sigma-Aldrich. (2024).
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
  • BenchChem. (2025). An In-depth Technical Guide to this compound: Structure, Synthesis, and Chemical Profile.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
  • Vermont Department of Environmental Conservation. (n.d.). Frequently-Used Federal Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025).
  • BenchChem. (2025).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl (hydroxyimino)
  • ECHEMI. (n.d.).
  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Muby Chemicals. (n.d.).
  • Occupational Safety and Health Administration. (2018).
  • Occupational Safety and Health Administration. (n.d.). Methyl 2-Cyanoacrylate (MCA)
  • Occupational Safety and Health Administration. (n.d.).
  • ACTenviro. (2025).
  • CDH Fine Chemical. (n.d.).
  • Thermo Fisher Scientific. (n.d.). OSHA-55 Cyanoacrylate Adhesives Analysis Using a Thermo Scientific™ Acclaim™ RSLC 120 C18 Column.
  • Gagnon, P. E., Nadeau, G., & Ct, R. (1952).
  • Centers for Disease Control and Prevention. (2019).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Ohio Environmental Protection Agency. (n.d.). WASTE CODES.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Department of Energy. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Google Patents. (n.d.).
  • Gagnon, P. E., Boivin, P. A., & Craig, H. M. (1951). SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS. Canadian Journal of Chemistry.
  • P2 InfoHouse. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • National Oceanic and Atmospheric Administration. (n.d.).
  • Wikipedia. (n.d.).

Sources

Navigating the Safe Handling of Ethyl 2-amino-2-cyanoacetate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-amino-2-cyanoacetate (CAS No. 32683-02-6). As a reactive cyanoacetate derivative, understanding its hazard profile is paramount to ensuring laboratory safety. This document synthesizes best practices from safety data sheets of structurally similar compounds to establish a robust framework for personal protection, operational protocols, and waste disposal.

Hazard Identification and Risk Assessment

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the known hazards of related cyanoacetate compounds provide a strong basis for a cautious approach. Structurally similar chemicals are known to cause skin, eye, and respiratory irritation.[1][2] Chronic exposure to some nitriles may have systemic health effects.[3] Therefore, a thorough risk assessment is the critical first step before any handling of this compound. All operations should be conducted with the assumption that this compound is harmful if inhaled, ingested, or absorbed through the skin.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for mitigating the risks associated with this compound. The following table summarizes the recommended PPE, which should be supplemented by a site-specific risk assessment.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields; Face shieldStandard safety glasses are insufficient. Chemical splash-resistant goggles are mandatory to prevent contact with the eyes.[5] A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring large volumes or working under pressure.
Skin and Body Protection Nitrile rubber gloves; Chemical-resistant lab coat or apronNitrile gloves offer good resistance to a range of chemicals.[2] Always check the manufacturer's glove compatibility charts. Contaminated gloves must be replaced immediately. A lab coat is the minimum requirement; a chemical-resistant apron provides an additional layer of protection. All protective clothing should be removed before leaving the laboratory.[4]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are insufficient or during a spill clean-up, a properly fitted respirator is required.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling this compound.

Preparation and Pre-Handling
  • Verify Engineering Controls : Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble Materials : Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, within the fume hood.

  • Prepare for Emergencies : Confirm the location and functionality of the nearest safety shower and eyewash station.[7] Ensure a chemical spill kit is readily accessible.

  • Don PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

Chemical Handling
  • Grounding : When transferring the chemical, ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[6]

  • Dispensing : Carefully weigh or measure the required amount of this compound within the fume hood. Avoid generating dust or aerosols.[1]

  • Container Management : Keep the primary container tightly sealed when not in use.[5]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Post-Handling and Decontamination
  • Work Area Decontamination : Clean all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal : Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing : Wash hands thoroughly after removing all PPE.

The following diagram illustrates the logical flow of the safe handling protocol.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal VerifyControls Verify Fume Hood & Safety Equipment AssembleMaterials Assemble Materials in Hood VerifyControls->AssembleMaterials DonPPE Don Appropriate PPE AssembleMaterials->DonPPE HandleChemical Handle Chemical in Fume Hood DonPPE->HandleChemical SealContainer Keep Container Sealed HandleChemical->SealContainer Decontaminate Decontaminate Work Area & Equipment SealContainer->Decontaminate DoffPPE Remove PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste Dispose of Chemical & Contaminated Waste WashHands->DisposeWaste

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Chemical and Contaminated Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Type Disposal Protocol
Chemical Waste All unused this compound and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this chemical down the drain.[7]
Contaminated Materials All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste. Reusable glassware must be decontaminated before washing.
Regulatory Compliance All waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation develops.[5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: ETHYL CYANOACETATE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-2-cyanoacetate
Reactant of Route 2
Ethyl 2-amino-2-cyanoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.